Meloside A
Description
Meloside A has been reported in Ziziphus jujuba with data available.
structure in first source
Properties
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25+,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTTXGQDIROLTQ-FASGCTRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940411 | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60767-80-8, 189033-11-2 | |
| Record name | Isovitexin 2′′-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60767-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meloside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060767808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-2-O-hexopyranosylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Meloside A: A Deep Dive into its Mechanism of Action in Androgenetic Alopecia
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the therapeutic potential of Meloside A in the context of androgenetic alopecia (AGA). The information presented herein is based on current scientific literature and is intended to serve as a resource for researchers and professionals involved in the development of novel treatments for hair loss.
Androgenetic alopecia, the most common form of hair loss, is primarily driven by the action of dihydrotestosterone (DHT) on androgen-sensitive hair follicles. DHT, a potent metabolite of testosterone, binds to the androgen receptor (AR) in dermal papilla cells (DPCs), leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle. This compound, a natural compound isolated from the leaves of Cucumis melo var. makuwa, has emerged as a promising agent in mitigating the detrimental effects of DHT on hair follicle cells.[1][2][3][4]
Core Mechanism of Action: Modulation of the Androgen Receptor Signaling Pathway
The primary mechanism through which this compound exerts its protective effects in androgenetic alopecia is by directly targeting the androgen receptor signaling pathway in human dermal papilla cells (HDPCs).[1] This targeted action disrupts the cascade of events initiated by DHT that ultimately leads to hair follicle miniaturization.
Inhibition of Androgen Receptor Nuclear Translocation and Expression
This compound has been shown to significantly inhibit the nuclear translocation of the androgen receptor, a critical step for its function as a transcription factor.[1][5] In the presence of DHT, the AR typically moves from the cytoplasm to the nucleus to regulate the expression of target genes. This compound effectively curtails this process in a dose-dependent manner.[5] Furthermore, treatment with this compound leads to a notable reduction in the overall protein expression of the androgen receptor in DHT-stimulated HDPCs.[1][5]
Downregulation of Key AGA-Related Genes
By inhibiting AR activity, this compound consequently suppresses the expression of several downstream target genes known to be key mediators in the pathogenesis of AGA.[5] These include:
-
Dickkopf WNT Signaling Pathway Inhibitor 1 (DKK-1): An inhibitor of the Wnt/β-catenin signaling pathway, which is crucial for hair follicle development and the anagen phase.[5][6][7]
-
Transforming Growth Factor-beta1 (TGF-β1): A cytokine that promotes the catagen (transition) phase of the hair cycle.[5][8]
-
Interleukin-6 (IL-6): A pro-inflammatory cytokine that can contribute to the inflammatory processes observed in AGA.[5][9]
The coordinated downregulation of these factors by this compound helps to counteract the negative influence of DHT on the hair follicle microenvironment.
Attenuation of Oxidative Stress and Apoptosis
Beyond its direct effects on the AR signaling pathway, this compound also demonstrates potent antioxidant properties. It significantly inhibits the generation of reactive oxygen species (ROS) in HDPCs stimulated with DHT.[1][2][3][5] Oxidative stress is a known contributor to cellular damage and apoptosis in various tissues, including the hair follicle. By reducing ROS levels, this compound helps to protect dermal papilla cells from DHT-induced programmed cell death (apoptosis), thereby preserving the viability and function of these critical hair cycle-regulating cells.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
| Parameter | Treatment | Concentration | Result | Reference |
| DHT-Induced Apoptosis | Cucumis melo var. makuwa leaf extract (CLE) | 1000 ppm | 57.74% reduction | [1][2][3] |
| IL-6 Expression | This compound | 100 ppm | 16.27% reduction | [1][2][3][5] |
| TGF-β1 Expression | This compound | 100 ppm | 26.55% reduction | [1][2][3][5] |
| DKK-1 Expression | This compound | 100 ppm | 35.38% reduction | [1][2][3][5] |
| ROS Generation | This compound | 100 ppm | 45.45% inhibition | [1][2][3][5] |
Experimental Protocols
This section details the methodologies employed in the key experiments that elucidated the mechanism of action of this compound.
Cell Culture and Treatment
Human dermal papilla cells (HDPCs) were cultured in a suitable growth medium. For experimentation, cells were treated with varying concentrations of this compound (e.g., 50 and 100 µg/mL) and/or DHT (e.g., 200 µM) for specified durations (e.g., 24 or 48 hours). Minoxidil (e.g., 100 µM) was often used as a positive control.[2]
Cell Viability Assay
The cytotoxic effects of this compound on HDPCs were assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were treated with different concentrations of this compound for 24 hours, and cell viability was measured according to the manufacturer's protocol.[2]
Androgen Receptor (AR) Nuclear Translocation Assay
To monitor AR translocation, HDPCs were transfected with a pEGFP-AR plasmid. Following DHT stimulation, the cells were treated with this compound, minoxidil, or CPPI (a known inhibitor of AR nuclear translocation). The subcellular localization of the EGFP-tagged AR was then observed and quantified using fluorescence microscopy.[1]
Western Blotting for AR Protein Expression
HDPCs were treated with this compound and/or DHT for 24 hours. Total protein was extracted, and the expression level of the androgen receptor was determined by Western blotting using a specific primary antibody against AR.[2]
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay. HDPCs were treated with this compound and DHT, then stained with DCF-DA. The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microscope and quantified with image analysis software.[2]
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Proteins
The concentrations of DKK-1, IL-6, and TGF-β1 in the cell culture medium were quantified using specific ELISA kits after 24 hours of co-treatment with this compound and DHT.[2]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism in androgenetic alopecia.
Caption: Workflow for in-vitro this compound studies.
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Mechanism of Natural Products Activating Wnt/β-Catenin Signaling Pathway for Improving Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A potential suppressor of TGF-beta delays catagen progression in hair follicles. | Semantic Scholar [semanticscholar.org]
- 9. dovepress.com [dovepress.com]
The Biological Activity of Meloside A: A Technical Overview
For Immediate Release
Shanghai, China – December 7, 2025 – Meloside A, a phenylpropanoid glycoside found in various plants including melon, jujube, barley, and passion flower, is emerging as a compound of significant interest to the scientific community.[1] Recent research has elucidated its potential therapeutic applications, particularly in the fields of dermatology and cellular biology. This technical guide provides an in-depth analysis of the known biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular pathways.
Core Biological Activities
This compound has demonstrated a range of biological effects, primarily centered around its anti-androgenic, anti-inflammatory, and antioxidant properties. These activities have been predominantly studied in the context of androgenetic alopecia (AGA), a common form of hair loss.[1][2][3]
Anti-Androgenic Effects
The primary mechanism of action identified for this compound is its modulation of the androgen receptor (AR) signaling pathway. In human dermal papilla cells (HDPCs), dihydrotestosterone (DHT), a potent androgen, induces apoptosis and upregulates AR, contributing to hair loss.[2][3] this compound has been shown to counteract these effects.
Specifically, this compound inhibits the nuclear translocation of the androgen receptor when stimulated by DHT.[1][2][3] Furthermore, treatment with this compound leads to a reduction in the overall protein expression of the androgen receptor.[4]
Anti-inflammatory and Growth Factor Modulation
The anti-inflammatory activity of this compound is linked to its ability to suppress the downstream targets of the androgen receptor. In DHT-stimulated HDPCs, this compound has been shown to decrease the expression of key pro-inflammatory and regulatory proteins.[1][2][3]
Antioxidant Properties
Oxidative stress is a known contributor to cellular damage and has been implicated in the pathogenesis of various conditions, including hair loss. This compound exhibits significant antioxidant activity by reducing the generation of reactive oxygen species (ROS) in cells stimulated with DHT.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the biological activity of this compound.
| Biological Activity | Experimental Model | Concentration of this compound | Observed Effect | Reference |
| Anti-inflammatory | DHT-stimulated Human Dermal Papilla Cells (HDPCs) | 100 ppm | 16.27% reduction in IL-6 expression | [1][2] |
| Growth Factor Modulation | DHT-stimulated Human Dermal Papilla Cells (HDPCs) | 100 ppm | 26.55% reduction in TGF-β1 expression | [1][2] |
| Growth Factor Modulation | DHT-stimulated Human Dermal Papilla Cells (HDPCs) | 100 ppm | 35.38% reduction in DKK-1 expression | [1][2] |
| Antioxidant | DHT-stimulated Human Dermal Papilla Cells (HDPCs) | 100 ppm | 45.45% inhibition of ROS generation | [1][2][3] |
| Anti-androgenic | DHT-stimulated Human Dermal Papilla Cells (HDPCs) | 50 and 100 µg/mL | Significant reduction in AR protein expression | [4] |
Key Experimental Methodologies
The following sections detail the protocols for the key experiments used to determine the biological activity of this compound.
Cell Viability Assay (CCK-8 Assay)
The cytotoxicity of this compound on Human Dermal Papilla Cells (HDPCs) was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
HDPCs were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound (e.g., 5, 10, 50, and 100 µg/mL) for 24 hours.[1][4]
-
Following treatment, the CCK-8 solution was added to each well.
-
The plates were incubated for a specified period to allow for the conversion of the WST-8 substrate to formazan by cellular dehydrogenases.
-
The absorbance was measured at a specific wavelength (e.g., 450 nm) using a microplate reader to determine the number of viable cells.
Androgen Receptor (AR) Nuclear Translocation Assay
The effect of this compound on the nuclear translocation of the androgen receptor was visualized and quantified using a pEGFP-AR system.
-
HDPCs were transfected with a plasmid expressing a green fluorescent protein (GFP)-tagged androgen receptor (pEGFP-AR).
-
The transfected cells were then stimulated with DHT to induce the nuclear translocation of the AR-GFP fusion protein.
-
Cells were co-treated with this compound (e.g., 50 or 100 µg/mL), a positive control (e.g., minoxidil or CPPI), or a vehicle control for 6 hours.[1]
-
The subcellular localization of the AR-GFP was observed and imaged using fluorescence microscopy.
-
The degree of nuclear translocation was quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Measurement of Gene and Protein Expression (ELISA and Western Blotting)
The expression levels of downstream targets of the androgen receptor (IL-6, TGF-β1, DKK-1) and the AR protein itself were measured using Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
ELISA Protocol for IL-6, TGF-β1, and DKK-1:
-
Samples (e.g., cell lysates or culture supernatants) were added to microplate wells pre-coated with capture antibodies specific for the target protein (IL-6, TGF-β1, or DKK-1).[1]
-
The plates were incubated to allow the target protein to bind to the immobilized antibodies.
-
After washing, a detection antibody specific for the target protein was added.[1]
-
Following another incubation and washing step, a streptavidin-horseradish peroxidase (HRP) conjugate was added.[1]
-
A substrate solution was then added, which reacts with HRP to produce a measurable color change.[1]
-
The absorbance was read at 450 nm using a microplate reader, and the concentration of the target protein was determined from a standard curve.[1]
Western Blotting Protocol for AR Protein Expression:
-
Proteins from cell lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane was blocked with a blocking buffer (e.g., 4% skim milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[2]
-
The membrane was incubated with a primary antibody specific for the androgen receptor.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate was added, and the resulting signal was detected to visualize and quantify the AR protein bands.
Reactive Oxygen Species (ROS) Generation Assay
The intracellular generation of ROS was measured using a fluorescent probe.
-
HDPCs were treated with DHT and co-treated with this compound (e.g., 100 ppm).[1]
-
Cells were then incubated with a ROS-sensitive fluorescent dye (e.g., DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a flow cytometer or a fluorescence microplate reader.
-
The percentage inhibition of ROS generation by this compound was calculated relative to the DHT-treated control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways influenced by this compound and the general workflow of the experiments described.
Caption: Molecular pathway of this compound in DHT-stimulated dermal papilla cells.
Caption: General experimental workflow for assessing this compound's biological activity.
Conclusion and Future Directions
The current body of research strongly indicates that this compound possesses significant anti-androgenic, anti-inflammatory, and antioxidant activities, primarily through the modulation of the androgen receptor signaling pathway.[1][2][3] These findings highlight its potential as a therapeutic agent for conditions such as androgenetic alopecia.[1][3]
Further research is warranted to explore the full spectrum of this compound's biological activities. Investigating its effects in other cell types and disease models, as well as elucidating its potential synergistic effects with other compounds, will be crucial in determining its broader therapeutic applications. In vivo studies are also necessary to validate the in vitro findings and to assess the safety and efficacy of this compound in a physiological context.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Meloside A: A Modulator of Androgen Receptor Signaling Pathways
For Immediate Release
This technical guide provides an in-depth analysis of Meloside A's role in the androgen receptor (AR) signaling pathway. Primarily sourced from studies on human dermal papilla cells (HDPCs), this document details the molecular interactions, quantitative effects, and experimental methodologies related to this compound's potential as a modulator of androgenic activity. This paper is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound has been identified as a key bioactive compound that modulates the androgen receptor signaling pathway.[1][2][3] Its primary mechanism involves the inhibition of dihydrotestosterone (DHT)-induced AR nuclear translocation.[1][2][3] By preventing the translocation of the AR to the nucleus, this compound effectively suppresses the trans-activation of androgen-responsive genes.[1] This leads to a reduction in the expression of the AR protein itself and downstream targets implicated in androgen-mediated cellular responses.[1][2][3]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data from studies investigating the effects of this compound on HDPCs.
Table 1: Effect of this compound on Downstream Gene Expression in DHT-Stimulated HDPCs
| Target Gene | Concentration of this compound | Percentage Reduction |
| Interleukin-6 (IL-6) | 100 ppm | 16.27%[1][2][3] |
| Transforming Growth Factor-beta1 (TGF-β1) | 100 ppm | 26.55%[1][2][3] |
| Dickkopf WNT Signaling Pathway Inhibitor 1 (DKK-1) | 100 ppm | 35.38%[1][2][3] |
Table 2: Effect of this compound on DHT-Induced Cellular Processes in HDPCs
| Cellular Process | Concentration of this compound | Percentage Inhibition/Reduction |
| Reactive Oxygen Species (ROS) Generation | 100 ppm | 45.45%[1][2][3] |
| Apoptosis (by Cucumis melo var. makuwa leaf extract containing this compound) | 1000 ppm | 57.74%[1][2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the androgen receptor signaling pathway and the inhibitory role of this compound.
Caption: this compound inhibits the nuclear translocation of the DHT-bound Androgen Receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Objective: To determine the non-cytotoxic concentrations of this compound.
-
Method: Human Dermal Papilla Cells (HDPCs) are treated with varying concentrations of this compound (e.g., 5, 10, 50, and 100 μg/mL) for 24 hours.[1] Cell viability is then assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.[3]
Androgen Receptor (AR) Nuclear Translocation Assay
-
Objective: To visualize and quantify the effect of this compound on DHT-induced AR nuclear translocation.
-
Method:
-
HDPCs are transfected with a pEGFP-AR plasmid to express a green fluorescent protein-tagged AR.
-
The cells are then stimulated with DHT to induce AR nuclear translocation.
-
Concurrently, cells are treated with this compound (e.g., 50 or 100 μg/mL), a positive control (e.g., minoxidil), or a negative control.[1]
-
After a 6-hour incubation period, the subcellular localization of the EGFP-AR is observed using fluorescence microscopy.[1]
-
The percentage of cells exhibiting nuclear AR localization is quantified.[1]
-
Caption: Experimental workflow for the AR nuclear translocation assay.
Western Blotting for AR Protein Expression
-
Objective: To determine the effect of this compound on AR protein levels.
-
Method:
-
HDPCs are treated with this compound (e.g., 50 and 100 μg/mL) in the presence of DHT (e.g., 200 µM) for 24 hours.[1]
-
Total protein is extracted from the cells, and protein concentrations are determined.
-
Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Downstream Proteins
-
Objective: To measure the secretion of AR-regulated proteins.
-
Method:
-
HDPCs are co-incubated with this compound and DHT for 48 hours.[1]
-
The cell culture supernatant is collected.
-
ELISA is performed using commercially available kits for human DKK-1, TGF-β1, and IL-6.[1]
-
Samples are incubated in plates pre-coated with capture antibodies.
-
Detection antibodies are added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a substrate solution.[1]
-
The absorbance is measured at 450 nm using a microplate reader.[1]
-
Conclusion
This compound demonstrates significant potential as a modulator of the androgen receptor signaling pathway. Its ability to inhibit AR nuclear translocation and subsequent downstream signaling highlights its therapeutic and cosmetic potential, particularly in conditions associated with excessive androgen activity.[1][2][3] Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in preclinical and clinical settings.
References
Meloside A: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meloside A, a flavone C-glycoside also known as Isovitexin 2''-O-glucoside, has garnered significant scientific interest due to its potential therapeutic applications, notably in the modulation of the androgen receptor signaling pathway. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its extraction and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the isolation and investigation of this promising bioactive compound.
Natural Sources of this compound
This compound has been identified in several plant species. The most prominent and well-documented source is the leaves of the oriental melon, Cucumis melo var. makuwa.[1][2] This plant is widely cultivated in East Asia and its leaves have been found to contain a significant concentration of this compound, making it a primary raw material for extraction.[1]
Additionally, this compound has been reported in other plants, including barley (Hordeum vulgare). The compound's presence in various members of the Cucurbitaceae family suggests that other related species may also serve as potential sources.
Extraction of this compound from Cucumis melo var. makuwa Leaves
The following section details a robust method for the extraction of a this compound-rich extract from the dried leaves of Cucumis melo var. makuwa.
Experimental Protocol: Hot Water Extraction
This protocol is adapted from a validated method for obtaining a crude extract containing this compound.
Materials and Equipment:
-
Dried leaves of Cucumis melo var. makuwa
-
Deionized water
-
Laboratory oven
-
Grinder or mill
-
Heating mantle with a round-bottom flask or a temperature-controlled water bath
-
Reflux condenser
-
Filter paper (e.g., Whatman No. 1)
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Material Preparation: Dry the leaves of Cucumis melo var. makuwa in a laboratory oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Once dried, grind the leaves into a fine powder using a grinder or mill.
-
Extraction:
-
Weigh 100 g of the dried leaf powder and place it into a suitable round-bottom flask.
-
Add 1500 mL of deionized water to the flask.
-
Heat the mixture to 70°C using a heating mantle or water bath.
-
Maintain the temperature at 70°C for 4 hours under constant stirring. A reflux condenser can be attached to prevent solvent loss.
-
-
Filtration: After 4 hours, cool the mixture to room temperature. Filter the extract through filter paper using a Buchner funnel under vacuum to separate the aqueous extract from the solid plant material.
-
Concentration: Concentrate the filtered extract using a rotary evaporator at a controlled temperature (e.g., 50-60°C) to remove the majority of the water.
-
Lyophilization: Freeze the concentrated extract and then lyophilize it using a freeze-dryer to obtain a dry powder. This dried extract is referred to as Cucumis melo Leaf Extract (CLE).
-
Yield Determination: Weigh the final dried extract to calculate the extraction yield.
Purification of this compound (General Approach)
While a specific, detailed purification protocol for this compound from Cucumis melo var. makuwa is not extensively documented in publicly available literature, a general approach based on the purification of similar flavonoid glycosides can be employed. This typically involves chromatographic techniques.
Proposed Experimental Protocol: Column Chromatography and Preparative HPLC
Materials and Equipment:
-
Crude Cucumis melo Leaf Extract (CLE)
-
Silica gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvents for chromatography (e.g., n-hexane, chloroform, ethyl acetate, methanol, water)
-
Glass column for chromatography
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)
-
HPLC grade solvents (e.g., acetonitrile, water, formic acid)
-
Analytical HPLC system for purity analysis
Procedure:
-
Solvent Partitioning (Optional but Recommended):
-
Dissolve the crude CLE in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Analyze the different fractions by analytical HPLC to determine which fraction is enriched with this compound. It is anticipated that this compound, being a glycoside, will be concentrated in the more polar fractions (e.g., ethyl acetate and/or the remaining aqueous fraction).
-
-
Column Chromatography:
-
Pack a glass column with silica gel.
-
Load the this compound-enriched fraction onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol.
-
Collect fractions using a fraction collector and monitor the separation using TLC or analytical HPLC.
-
Pool the fractions containing this compound.
-
-
Size-Exclusion Chromatography (Optional):
-
For further purification, the pooled fractions can be subjected to chromatography on a Sephadex LH-20 column using methanol as the eluent to remove smaller or larger molecular weight impurities.
-
-
Preparative HPLC:
-
The final purification step involves preparative HPLC.
-
Dissolve the partially purified this compound fraction in a suitable solvent.
-
Inject the solution onto a preparative C18 HPLC column.
-
Elute with an optimized mobile phase, such as a gradient of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
-
Purity Confirmation: Confirm the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data
The following tables summarize the available quantitative data regarding the extraction and activity of this compound.
Table 1: Extraction Yield and Concentration of this compound
| Parameter | Value | Source |
| Starting Material | Dried Leaves of Cucumis melo var. makuwa | [1] |
| Extraction Method | Hot Water Extraction | [1] |
| Concentration of this compound in Dried Leaf Extract | 80 ± 20 mg/g | [1] |
Table 2: Biological Activity of this compound (Inhibition of AR Signaling Pathway Downstream Targets)
| Downstream Target | Concentration of this compound | Percentage Reduction | Source |
| IL-6 | 100 ppm | 16.27% | [1] |
| TGF-β1 | 100 ppm | 26.55% | [1] |
| DKK-1 | 100 ppm | 35.38% | [1] |
Visualization of Key Processes
General Workflow for Extraction and Isolation of this compound
Caption: Workflow for the extraction and purification of this compound.
This compound's Inhibition of the Androgen Receptor (AR) Signaling Pathway
Caption: this compound inhibits the nuclear translocation of the AR-DHT complex.
References
Meloside A: A Technical Guide to its Protective Effects on Dermal Papilla Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the protective effects of Meloside A on human dermal papilla cells (HDPCs), a critical component in hair follicle regulation. Drawing from recent scientific findings, this document details the experimental protocols, quantitative data, and signaling pathways involved in how this compound mitigates dihydrotestosterone (DHT)-induced damage, a key factor in androgenetic alopecia (AGA).
Core Mechanism of Action
Androgenetic alopecia is fundamentally linked to the action of dihydrotestosterone (DHT) on dermal papilla cells. DHT, a potent androgen, binds to the androgen receptor (AR), leading to a cascade of events that ultimately result in hair follicle miniaturization and hair loss. This compound has been identified as a promising compound that counteracts these effects by modulating the AR signaling pathway.
This compound, a principal bioactive constituent isolated from Cucumis melo var. makuwa leaf extract (CLE), has demonstrated significant potential in protecting HDPCs from DHT-induced apoptosis.[1][2] The primary mechanism of action involves the inhibition of DHT-stimulated AR nuclear translocation and the subsequent reduction in AR protein expression.[1][2] By suppressing the activation of the androgen receptor, this compound effectively attenuates the downstream signaling that contributes to hair follicle damage.
Quantitative Efficacy of this compound
The protective effects of this compound on dermal papilla cells have been quantified through a series of in vitro studies. The compound has shown a significant ability to reduce the expression of key downstream targets of the androgen receptor and to mitigate oxidative stress.
Table 1: Effect of this compound on DHT-Induced Changes in Human Dermal Papilla Cells
| Parameter | Treatment Concentration | Percentage Reduction | Reference |
| Interleukin-6 (IL-6) Expression | 100 ppm | 16.27% | [1][3] |
| Transforming Growth Factor-β1 (TGF-β1) Expression | 100 ppm | 26.55% | [1][3] |
| Dickkopf WNT Signaling Pathway Inhibitor 1 (DKK-1) Expression | 100 ppm | 35.38% | [1][3] |
| Reactive Oxygen Species (ROS) Generation | 100 ppm | 45.45% | [1][3] |
| DHT-Induced Apoptosis (by CLE) | 1000 ppm | 57.74% | [1][2] |
Note: The reduction in DHT-induced apoptosis was observed with the Cucumis melo var. makuwa leaf extract (CLE), of which this compound is the principal bioactive component.
Experimental Protocols
The following section details the key experimental methodologies employed to elucidate the effects of this compound on human dermal papilla cells.
Cell Culture and Treatment
-
Cell Line: Human Dermal Papilla Cells (HDPCs) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4]
-
Incubation: Cells were maintained at 37°C in a humidified incubator with 5% CO2.[4]
-
Treatment: For experimental assays, HDPCs were treated with varying concentrations of this compound (typically 50 or 100 µg/mL) and/or DHT (typically 200 µM) for specified durations (e.g., 24 or 48 hours).[1][4] Minoxidil was often used as a positive control.[1]
Cell Viability Assessment (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay was utilized to determine the effect of this compound on HDPC proliferation and viability.
-
Procedure: HDPCs were seeded in 96-well plates and treated with different concentrations of this compound or control substances.
-
Incubation: After the treatment period (e.g., 24 or 48 hours), CCK-8 solution was added to each well, and the plates were incubated for a specified time.[1][4]
-
Measurement: The absorbance was measured at a specific wavelength using a microplate reader to quantify the number of viable cells.
Androgen Receptor (AR) Protein Expression Analysis (Western Blotting)
Western blotting was employed to determine the levels of AR protein in HDPCs following treatment.
-
Lysate Preparation: Cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to an enzyme for detection.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.[1]
Measurement of Secreted Proteins (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the levels of secreted proteins such as DKK-1, IL-6, and TGF-β1 in the cell culture medium.[3][4]
-
Sample Collection: Culture medium from treated and control HDPCs was collected.
-
Assay Procedure: The collected medium was added to ELISA plates pre-coated with antibodies specific for the target protein. Following a series of incubations with detection antibodies and substrates, the colorimetric change was measured to determine the protein concentration.[1]
Reactive Oxygen Species (ROS) Detection
The intracellular generation of ROS was assessed using a fluorescent probe.
-
Staining: HDPCs were treated with this compound and/or DHT and then stained with DCF-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes.[1]
-
Imaging: Fluorescence microscopy was used to capture images of the stained cells.[1]
-
Quantification: The intensity of the fluorescence, which is proportional to the amount of ROS, was quantified using image analysis software.[1]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow used in its evaluation.
Caption: this compound's inhibitory effect on the DHT-induced androgen receptor signaling pathway.
Caption: General experimental workflow for evaluating this compound's effects on HDPCs.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a potent modulator of the androgen receptor signaling pathway in human dermal papilla cells. Its ability to inhibit AR nuclear translocation, reduce the expression of downstream pro-inflammatory and anti-proliferative factors, and decrease oxidative stress highlights its therapeutic potential for androgenetic alopecia.[1][2][3] The in vitro effects of this compound are comparable to those of minoxidil, a widely used treatment for hair loss.[3]
Further research is warranted to fully elucidate the complete mechanism of action and to evaluate the safety and efficacy of this compound in preclinical and clinical settings. These promising initial findings provide a solid foundation for the development of novel therapeutic strategies for hair loss.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Meloside A's Interaction with Dihydrotestosterone: A Technical Guide on Androgen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgenetic alopecia (AGA) is a prevalent form of hair loss primarily driven by the binding of dihydrotestosterone (DHT) to the androgen receptor (AR) in dermal papilla cells, leading to follicular miniaturization.[1] This technical guide provides an in-depth analysis of the interaction between Meloside A, a phenylpropanoid glycoside, and the DHT-mediated signaling pathway. This compound has demonstrated significant potential in mitigating the detrimental effects of DHT on human hair dermal papilla cells (HDPCs) by modulating androgen receptor activity.[1] This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for assessing these interactions, and provides visual representations of the involved signaling pathways and experimental workflows. The findings presented herein suggest that this compound is a promising candidate for further investigation as a therapeutic agent for AGA.[2]
Molecular Interaction and Signaling Pathway
DHT, a potent metabolite of testosterone, exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor.[3] Upon binding, the DHT-AR complex translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on target genes.[4] This leads to the transcription of genes that contribute to the pathogenesis of AGA, including Dickkopf-1 (DKK-1), Transforming Growth Factor-beta 1 (TGF-β1), and Interleukin-6 (IL-6).[1] These factors can induce apoptosis and inhibit the proliferation of dermal papilla cells.[1]
This compound intervenes in this pathway not by directly inhibiting the 5α-reductase enzyme that produces DHT, but by modulating the androgen receptor's activity.[1] Evidence suggests that this compound's primary mechanisms of action are:
-
Inhibition of Androgen Receptor (AR) Nuclear Translocation: this compound has been shown to prevent the DHT-induced movement of the AR from the cytoplasm into the nucleus in a dose-dependent manner.[1][5]
-
Reduction of Androgen Receptor (AR) Protein Expression: Treatment with this compound leads to a significant decrease in the overall protein levels of the androgen receptor in DHT-stimulated cells.[1][5]
-
Downregulation of AR Target Genes: By inhibiting AR translocation and expression, this compound subsequently reduces the secretion of downstream pro-apoptotic and anti-proliferative factors, including DKK-1, TGF-β1, and IL-6.[1]
-
Attenuation of Oxidative Stress: this compound significantly inhibits the generation of reactive oxygen species (ROS) induced by DHT in dermal papilla cells.[1]
The following diagram illustrates the DHT signaling pathway and the points of intervention by this compound.
Caption: DHT signaling pathway and this compound's points of intervention.
Quantitative Data Summary
The effects of this compound on DHT-stimulated human dermal papilla cells (HDPCs) have been quantified in several key experiments. The data is summarized in the tables below for clarity and comparison.
Table 1: Effect of this compound on AR Protein Expression and Nuclear Translocation
| Treatment | Concentration | Outcome | Result | Reference |
|---|---|---|---|---|
| This compound | 50 µg/mL | AR Protein Expression | Significant Reduction | [1] |
| This compound | 100 µg/mL | AR Protein Expression | Significant Reduction | [1] |
| This compound | 50 µg/mL | AR Nuclear Translocation | Dose-dependent Inhibition | [1] |
| this compound | 100 µg/mL | AR Nuclear Translocation | Dose-dependent Inhibition |[1] |
Table 2: Effect of this compound on Downstream Gene Secretion
| Treatment | Concentration | Target Gene | Percent Reduction | Reference |
|---|---|---|---|---|
| This compound | 100 ppm | IL-6 | 16.27% | [1][2] |
| This compound | 100 ppm | TGF-β1 | 26.55% | [1][2] |
| this compound | 100 ppm | DKK-1 | 35.38% |[1][2] |
Table 3: Effect of this compound on DHT-Induced Oxidative Stress
| Treatment | Concentration | Outcome | Percent Reduction | Reference |
|---|
| this compound | 100 ppm | ROS Generation | 45.45% |[1][2] |
Table 4: Cytotoxicity of this compound
| Treatment | Concentration | Outcome | Result | Reference |
|---|
| this compound | up to 100 µg/mL | HDPC Viability | No significant cytotoxicity |[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and DHT signaling.
Cell Culture and Treatment
-
Cell Line: Human Hair Dermal Papilla Cells (HDPCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed HDPCs in appropriate culture plates (e.g., 6-well or 96-well plates).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
For experiments involving hormone stimulation, cells are typically serum-starved for 24 hours prior to treatment to reduce background androgen levels.
-
Treat cells with this compound at desired concentrations (e.g., 50 or 100 µg/mL) for a specified pre-incubation period (e.g., 2 hours).
-
Stimulate cells with DHT (e.g., 200 µM) for the designated time period (e.g., 24 or 48 hours).
-
Vehicle controls (e.g., DMSO) should be run in parallel.
-
Western Blot Analysis for AR Protein Expression
This protocol is for determining the relative protein levels of the androgen receptor.
-
Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the Androgen Receptor (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, which are then normalized to the loading control.
ELISA for Secreted Factors (DKK-1, IL-6, TGF-β1)
This protocol is for quantifying the concentration of secreted proteins in the cell culture supernatant.
-
Sample Collection: After the treatment period (e.g., 48 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Use commercially available ELISA kits for human DKK-1, IL-6, and TGF-β1. Follow the manufacturer's instructions, which typically involve the following steps:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the target protein to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope of the target protein.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the target protein in the samples.
AR Nuclear Translocation Assay
This assay visualizes and quantifies the movement of AR into the nucleus.
-
Cell Transfection: Transfect HDPCs with a plasmid expressing a fusion protein of the Androgen Receptor and Green Fluorescent Protein (e.g., pEGFP-AR).
-
Cell Seeding and Treatment: Seed the transfected cells onto glass-bottom dishes or 96-well imaging plates. Treat the cells with DHT and/or this compound as described in section 3.1. A known inhibitor of AR nuclear translocation can be used as a positive control.
-
Cell Imaging: Acquire fluorescence images using a confocal or high-content imaging system. A nuclear counterstain (e.g., DAPI or Hoechst) is used to identify the nuclear compartment.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-AR in both the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation. Alternatively, the percentage of cells showing predominantly nuclear AR localization can be quantified.
Reactive Oxygen Species (ROS) Assay
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed HDPCs in a black, clear-bottom 96-well plate. Treat the cells with DHT and/or this compound.
-
Probe Loading: After treatment, wash the cells with PBS. Incubate the cells with a working solution of DCFH-DA (e.g., 20 µM) in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of ROS present in the cells. Results are often expressed as a percentage of the control.
Cell Viability Assay
This assay assesses the cytotoxicity of the test compounds.
-
Cell Seeding: Seed HDPCs in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Assay Procedure: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on DHT-induced changes in dermal papilla cells.
Caption: General experimental workflow for this compound and DHT interaction studies.
Conclusion
This compound demonstrates a multi-faceted approach to counteracting the effects of DHT in human dermal papilla cells. By reducing androgen receptor expression, inhibiting its nuclear translocation, and subsequently downregulating the expression of key downstream mediators of hair loss, this compound presents a compelling case for its development as a therapeutic agent for androgenetic alopecia.[1] The significant reduction in oxidative stress further highlights its protective effects on dermal papilla cells. The experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and build upon these findings. Future studies should aim to elucidate the precise molecular interactions that lead to the downregulation of AR expression and explore the efficacy of this compound in in vivo models of androgenetic alopecia.
References
Meloside A: A Technical Guide to Cellular Uptake, Metabolism, and Intracellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloside A, a phenylpropanoid glycoside, has garnered significant interest for its potential therapeutic applications, notably in dermatology.[1][2] Understanding its cellular uptake, metabolic fate, and mechanism of action is paramount for its development as a pharmacological agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its cellular interactions and effects on key signaling pathways. Due to the limited direct research on the cellular transport and metabolism of this compound, this guide also incorporates established mechanisms for structurally related phenylpropanoid and flavonoid glycosides to provide a putative framework for future investigation.
Quantitative Data on Cellular Effects of this compound
The primary cellular effects of this compound have been characterized in human dermal papilla cells (HDPCs), particularly in the context of androgen-induced signaling. The following tables summarize the key quantitative findings from these studies.
| Parameter | Concentration of this compound | Result | Reference |
| Cell Viability | 100 µg/mL | No significant cytotoxicity observed in HDPCs. | [1] |
| Androgen Receptor (AR) Protein Expression | 50 µg/mL and 100 µg/mL | Significant reduction in Dihydrotestosterone (DHT)-induced AR protein expression. | [1] |
| Reactive Oxygen Species (ROS) Production | 100 ppm | 45.45% inhibition of DHT-induced ROS generation. | [1][2] |
| Apoptosis | 1000 ppm (of CLE containing this compound) | 57.74% reduction in DHT-induced apoptosis. | [1][2] |
Table 1: Cellular Effects of this compound on HDPCs
| Target Gene/Protein | Concentration of this compound | Percent Reduction in DHT-Induced Expression | Reference |
| Interleukin-6 (IL-6) | 100 ppm | 16.27% | [1][2] |
| Transforming Growth Factor-β1 (TGF-β1) | 100 ppm | 26.55% | [1][2] |
| Dickkopf WNT Signaling Pathway Inhibitor 1 (DKK-1) | 100 ppm | 35.38% | [1][2] |
Table 2: Effect of this compound on the Expression of Androgen Receptor Downstream Targets in DHT-Stimulated HDPCs
Postulated Cellular Uptake and Metabolism of this compound
Direct experimental data on the cellular uptake and metabolism of this compound are currently unavailable. However, based on studies of other phenylpropanoid and flavonoid glycosides, a hypothetical model can be proposed.
Cellular Uptake Mechanisms
The transport of glycosylated flavonoids across the cell membrane is a complex process that can involve several mechanisms:
-
Passive Diffusion: The ability of this compound to passively diffuse across the cell membrane would depend on its lipophilicity. While the aglycone (the non-sugar part) may be more lipophilic, the glycosyl group generally increases hydrophilicity, potentially limiting passive diffusion.
-
Facilitated Diffusion and Active Transport: More commonly, the uptake of glycosides is mediated by membrane transporters. For flavonoid glycosides, members of the ATP-binding cassette (ABC) transporter superfamily and multidrug and toxic compound extrusion (MATE) transporters have been implicated in their transport into the vacuole in plant cells.[3][4] It is plausible that mammalian cells utilize analogous transporters for the uptake and efflux of such compounds. For instance, some flavonoid glucosides have been shown to be substrates for sodium-dependent glucose transporters (SGLTs).
Intracellular Metabolism
Once inside the cell, this compound is likely subject to enzymatic modification.
-
Enzymatic Hydrolysis: A key metabolic step for glycosides is the cleavage of the glycosidic bond by glycoside hydrolases (glycosidases), releasing the aglycone and the sugar moiety.[5][6] This process can occur in various cellular compartments, including the cytoplasm and endoplasmic reticulum.[7] The resulting aglycone may exhibit different biological activity and be more readily metabolized further.
-
Phase II Conjugation: The aglycone or the intact this compound could undergo phase II metabolism, which involves conjugation with endogenous molecules such as glucuronic acid, sulfate, or glutathione. These reactions are catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) and typically render the compound more water-soluble for easier elimination from the cell.
Signaling Pathway Modulation: The Androgen Receptor Pathway
This compound has been shown to modulate the androgen receptor (AR) signaling pathway, which is crucial in various physiological and pathological processes, including androgenetic alopecia.
In the presence of androgens like dihydrotestosterone (DHT), the androgen receptor translocates from the cytoplasm to the nucleus, where it acts as a transcription factor, regulating the expression of target genes such as IL-6, TGF-β1, and DKK-1.[1][2] this compound has been demonstrated to inhibit the nuclear translocation of the androgen receptor, thereby suppressing the downstream signaling cascade that contributes to androgen-induced cellular responses.[1]
Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound's cellular effects.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate Human Dermal Papilla Cells (HDPCs) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 50, and 100 µg/mL) for 24 hours.
-
CCK-8 Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period (typically 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Western Blot Analysis for Androgen Receptor Expression
-
Cell Lysis: After treatment with this compound and/or DHT, wash the HDPCs with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
HPLC-ESI-MS Analysis for this compound Identification
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol). For plant extracts, dissolve the dried extract in the same solvent.
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient elution using two solvents, typically water with an acid modifier (e.g., 0.1% formic acid) as solvent A and an organic solvent like methanol or acetonitrile with the same modifier as solvent B.
-
Gradient Program: A typical gradient might start with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute compounds of increasing hydrophobicity.
-
Flow Rate and Injection Volume: Set appropriate flow rate and injection volume for the column and system.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes for comprehensive analysis.
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer can be used to acquire mass spectra.
-
Data Acquisition: Collect data in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ions. Fragmentation patterns can be obtained using tandem mass spectrometry (MS/MS) to confirm the identity of the compound.
-
-
Data Analysis: Compare the retention time and mass spectrum of the peak of interest in the sample with that of the this compound standard for identification.
Proposed Experimental Workflow for Studying Cellular Uptake and Metabolism of this compound
The following outlines a potential experimental workflow to elucidate the cellular uptake and metabolism of this compound, based on general protocols for natural glycosides.
Caption: Proposed workflow for studying this compound uptake and metabolism.
Conclusion
While current research provides valuable insights into the biological effects of this compound, particularly its modulation of the androgen receptor signaling pathway, a significant knowledge gap exists regarding its cellular uptake and metabolism. The data and protocols presented herein offer a solid foundation for researchers. Future studies should focus on elucidating the specific transporters and enzymes involved in the cellular disposition of this compound to fully unlock its therapeutic potential. The proposed experimental workflow provides a roadmap for these critical next steps in the investigation of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycoside hydrolases - CAZypedia [cazypedia.org]
- 6. jackwestin.com [jackwestin.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Meloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloside A, also known as Isovitexin 2''-O-glucoside, is a phenylpropanoid compound found in various plants, including barley and the leaves of the oriental melon (Cucumis melo var. makuwa)[1][2][3]. This document provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and pharmacodynamics of this compound. The available research primarily focuses on its potential therapeutic effects in the context of androgenetic alopecia (hair loss), with a significant emphasis on its interaction with the androgen receptor signaling pathway[3][4][5][6][7]. While in vitro pharmacodynamic data is available, comprehensive in vivo pharmacokinetic studies in humans are not yet published in the public domain.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Currently, there is a notable lack of publicly available data on the pharmacokinetics of this compound in humans or animal models. Detailed studies describing its absorption, distribution, metabolism, and excretion (ADME) properties, such as oral bioavailability, plasma protein binding, metabolic pathways, and elimination half-life, have not been identified in the reviewed literature. Computational studies have suggested the potential for good ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for natural compounds found in melon fruit, but specific quantitative data for this compound are not provided[8][9]. Further research, including in vivo animal studies and human clinical trials, is necessary to elucidate the pharmacokinetic profile of this compound.
Pharmacodynamics: Mechanism of Action and Physiological Effects
The primary pharmacodynamic effects of this compound have been investigated in the context of its potential to mitigate androgenetic alopecia. The mechanism of action centers on the modulation of the androgen receptor (AR) signaling pathway, which plays a crucial role in the pathophysiology of this condition[1][3][4][5][10]. Dihydrotestosterone (DHT), a potent androgen, contributes to hair loss by binding to the AR in dermal papilla cells, leading to the transcription of genes that promote hair follicle miniaturization and apoptosis[3][7].
This compound has been shown to counteract these effects through several key actions:
-
Inhibition of Androgen Receptor (AR) Nuclear Translocation: this compound has been observed to inhibit the DHT-stimulated translocation of the AR from the cytoplasm to the nucleus in human dermal papilla cells (HDPCs)[3][4][5][6][7]. This is a critical step in the activation of AR-mediated gene transcription.
-
Reduction of AR Protein Expression: Treatment with this compound has been demonstrated to decrease the overall protein expression of the AR in DHT-stimulated HDPCs[1][3][4][5][6][7].
-
Downregulation of AR Target Genes: By inhibiting AR signaling, this compound reduces the expression of downstream target genes that are implicated in androgenetic alopecia. These include Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Dickkopf-1 (DKK-1)[1][3][4][5][6][7].
-
Antioxidant Activity: this compound has been shown to significantly inhibit the generation of reactive oxygen species (ROS) in DHT-stimulated HDPCs, thereby protecting the cells from oxidative stress[1][3][4][5][6][7].
-
Protection against Apoptosis: By modulating the AR signaling pathway and reducing oxidative stress, this compound protects dermal papilla cells from DHT-induced damage and apoptosis[3][4][5][6][7].
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on human dermal papilla cells (HDPCs).
Table 1: Effect of this compound on Downstream Target Gene Secretion in DHT-Stimulated HDPCs [3][4][5][6]
| Downstream Target | This compound Concentration | Percentage Reduction |
| IL-6 | 100 µg/mL | 16.27% |
| TGF-β1 | 100 µg/mL | 26.55% |
| DKK-1 | 100 µg/mL | 35.38% |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Generation in DHT-Stimulated HDPCs [3][4][5][6]
| Parameter | This compound Concentration | Percentage Inhibition |
| ROS Generation | 100 µg/mL | 45.45% |
Table 3: Cytotoxic Effects of this compound on HDPCs [3][4]
| This compound Concentration | Duration of Treatment | Effect on Cell Viability |
| 5, 10, 50, 100 µg/mL | 24 hours | No significant cytotoxicity observed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature on this compound's pharmacodynamics.
Cell Culture and Treatment
Human dermal papilla cells (HDPCs) were cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics. For experimentation, the cells were typically seeded in multi-well plates and allowed to adhere. Prior to treatment, the cells were often serum-starved for a period. Subsequently, the cells were treated with varying concentrations of this compound (e.g., 5, 10, 50, and 100 µg/mL) in the presence or absence of a stimulating agent like Dihydrotestosterone (DHT) at a concentration of, for instance, 200 µM[3][4].
Western Blotting for AR Protein Expression
HDPCs were treated with this compound and DHT for a specified duration (e.g., 24 hours). Following treatment, the cells were lysed to extract total protein. The protein concentration was determined using a standard assay, such as the Bradford assay. Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane. The membrane was blocked to prevent non-specific binding and then incubated with a primary antibody specific for the Androgen Receptor (AR). After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands were visualized using a chemiluminescence detection system, and the band intensities were quantified using densitometry software[3][4].
Enzyme-Linked Immunosorbent Assay (ELISA) for Downstream Targets
To measure the secretion of downstream target proteins such as DKK-1, IL-6, and TGF-β1, the culture supernatant from the treated HDPCs was collected after a specific incubation period (e.g., 48 hours). The concentrations of these proteins in the supernatant were then quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves adding the supernatant to microplate wells pre-coated with antibodies specific to the target protein, followed by a series of incubation, washing, and detection steps[3].
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels were measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA). HDPCs were treated with this compound and DHT, and then incubated with DCF-DA for a specified time (e.g., 30 minutes). DCF-DA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, was measured using a fluorescence microscope or a microplate reader[3][4].
Cell Viability Assay
The cytotoxic effects of this compound on HDPCs were assessed using a cell viability assay, such as the Cell Counting Kit-8 (CCK-8) assay. HDPCs were seeded in 96-well plates and treated with various concentrations of this compound for a defined period (e.g., 24 hours). After treatment, the CCK-8 solution was added to each well, and the plates were incubated. The amount of formazan dye generated, which is proportional to the number of living cells, was measured by reading the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader[3][4].
AR Nuclear Translocation Assay
To visualize the effect of this compound on DHT-induced AR nuclear translocation, HDPCs were transfected with a plasmid expressing a fusion protein of the Androgen Receptor and Green Fluorescent Protein (EGFP-AR). The transfected cells were then treated with this compound and DHT. The subcellular localization of the EGFP-AR fusion protein was observed and imaged using fluorescence microscopy. The degree of nuclear translocation was quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm[3][4].
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound in dermal papilla cells.
Caption: A typical experimental workflow for in vitro evaluation of this compound.
Conclusion and Future Directions
The current body of research strongly suggests that this compound possesses significant pharmacodynamic activity related to the modulation of the androgen receptor signaling pathway. Its ability to inhibit AR nuclear translocation, reduce AR expression, and mitigate downstream effects like the expression of pro-apoptotic factors and oxidative stress, positions it as a promising candidate for further investigation in the context of androgenetic alopecia[3][4][5][6][7].
However, the lack of pharmacokinetic data is a critical gap in our understanding of this compound's potential as a therapeutic agent. Future research should prioritize in vivo studies to determine its ADME profile, including its bioavailability, metabolic fate, and potential for systemic exposure. Furthermore, while the current findings are based on in vitro cell models, validation in more physiologically relevant models, such as ex vivo human hair follicle cultures or in vivo animal models of androgenetic alopecia, is essential to confirm its therapeutic efficacy and safety[3]. Elucidating the precise molecular interactions of this compound with the androgen receptor and its associated proteins will also be crucial for a complete understanding of its mechanism of action[3][11].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. diseases.jensenlab.org [diseases.jensenlab.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Meloside A's impact on reactive oxygen species (ROS) production
An In-depth Technical Guide on Meloside A's Impact on Reactive Oxygen Species (ROS) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a bioactive compound isolated from Cucumis melo var. makuwa leaf extract (CLE), has demonstrated significant potential in modulating cellular oxidative stress.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of , with a focus on its mechanism of action, relevant quantitative data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.
Mechanism of Action: Inhibition of the Androgen Receptor Signaling Pathway
The primary mechanism by which this compound reduces ROS production is through the modulation of the androgen receptor (AR) signaling pathway.[1] In androgen-sensitive cells, such as human dermal papilla cells (HDPCs), dihydrotestosterone (DHT) can induce an overproduction of ROS, leading to cellular damage and apoptosis.[1] this compound intervenes in this pathway by inhibiting the nuclear translocation of the AR that is stimulated by DHT.[1][2][3]
By preventing the translocation of the AR into the nucleus, this compound effectively suppresses the trans-activation and expression of the receptor.[1] This, in turn, leads to a significant reduction in the expression of downstream target genes of the AR signaling pathway, including Dickkopf WNT Signaling Pathway Inhibitor 1 (DKK-1), Transforming Growth Factor-beta1 (TGF-β1), and Interleukin-6 (IL-6).[1][2][3] The downregulation of these downstream targets is directly linked to the observed decrease in intracellular ROS levels, thereby protecting cells from DHT-induced oxidative stress.[1]
Signaling Pathway Diagram
Caption: this compound's mechanism in reducing ROS production.
Quantitative Data Summary
The antioxidant effects of this compound have been quantified in studies using DHT-stimulated human dermal papilla cells (HDPCs). The following tables summarize the key findings.
Table 1: Effect of this compound on ROS Production
| Compound | Concentration | Cell Type | Inducer | % Inhibition of ROS Production | Reference |
| This compound | 100 µg/mL | HDPCs | DHT | 45.45% | [1][2][3] |
Table 2: Effect of this compound on Downstream Targets of AR Signaling
| Compound | Concentration | Cell Type | Target Gene | % Reduction in Expression | Reference |
| This compound | 100 µg/mL | HDPCs | IL-6 | 16.27% | [1][2][3] |
| This compound | 100 µg/mL | HDPCs | TGF-β1 | 26.55% | [1][2][3] |
| This compound | 100 µg/mL | HDPCs | DKK-1 | 35.38% | [1][2][3] |
Experimental Protocols
This section provides a detailed methodology for the key experiment cited in the evaluation of this compound's effect on ROS production.
Measurement of Intracellular ROS Production
This protocol is based on the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to detect intracellular ROS.
Materials:
-
Human Dermal Papilla Cells (HDPCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
Dihydrotestosterone (DHT)
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCF-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Plating:
-
Culture HDPCs in standard cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 24-well plates with coverslips) and allow them to adhere overnight.
-
-
Treatment:
-
The following day, treat the cells with this compound (e.g., at concentrations of 50 and 100 µg/mL) in the presence of an ROS inducer, such as 200 µM DHT.[1]
-
Include a positive control (e.g., minoxidil at 100 µM) and a vehicle control (cells treated with DHT alone).[1]
-
Incubate the cells for 24 hours.[1]
-
-
ROS Detection:
-
After the incubation period, wash the cells twice with PBS.
-
Incubate the cells with a solution of DCF-DA (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[2]
-
Wash the cells again with PBS to remove excess probe.
-
-
Imaging and Quantification:
-
Immediately observe the cells under a fluorescence microscope using an appropriate filter set for DCF-DA (excitation ~488 nm, emission ~525 nm).
-
Capture representative fluorescence microscopy images.[2]
-
Quantify the fluorescence intensity of the images using image analysis software like ImageJ to determine the relative levels of intracellular ROS.[2]
-
Experimental Workflow Diagram
Caption: Workflow for measuring intracellular ROS.
Conclusion
This compound demonstrates a potent ability to reduce reactive oxygen species production in cells stimulated with DHT. Its mechanism of action, centered on the inhibition of the androgen receptor signaling pathway, provides a clear rationale for its antioxidant effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.
References
The Role of Meloside A in Inhibiting Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloside A, a bioactive compound identified as the principal active constituent in Cucumis melo var. makuwa leaf extract (CLE), has emerged as a significant inhibitor of apoptosis, particularly in the context of androgen-induced cell death.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-apoptotic properties of this compound. The primary focus of existing research has been on its protective effects on human dermal papilla cells (HDPCs) against dihydrotestosterone (DHT)-induced damage, a key factor in androgenetic alopecia.[1][3] Understanding the pathways modulated by this compound offers valuable insights for the development of novel therapeutic strategies targeting apoptosis-related pathologies.
Core Mechanism of Action: Modulation of the Androgen Receptor Signaling Pathway
The primary mechanism by which this compound exerts its anti-apoptotic effects is through the modulation of the Androgen Receptor (AR) signaling pathway.[1] In androgen-sensitive cells like HDPCs, DHT induces apoptosis by upregulating AR and promoting its translocation to the nucleus.[3] Nuclear AR acts as a transcription factor, activating downstream target genes that contribute to apoptosis and cellular stress.[4]
This compound intervenes in this pathway at two critical points:
-
Inhibition of AR Nuclear Translocation: this compound effectively prevents the DHT-stimulated translocation of the AR from the cytoplasm to the nucleus.[1][4]
-
Reduction of AR Protein Expression: Treatment with this compound leads to a significant decrease in the overall protein levels of AR within the cells.[1][4]
By suppressing AR expression and its nuclear activity, this compound attenuates the entire downstream cascade, leading to a reduction in pro-apoptotic gene expression, decreased oxidative stress, and ultimately, the inhibition of cell death.[1][4]
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Determining Cell Viability with Meloside A
These application notes provide a detailed protocol for assessing the cytotoxic effects of Meloside A on mammalian cells using a colorimetric cell viability assay. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound.
Introduction
This compound, a natural compound identified as a principal bioactive constituent in Cucumis melo var. makuwa leaf extract, has demonstrated biological activity, including the modulation of the androgen receptor (AR) signaling pathway.[4][5][6] Understanding the cytotoxic or cytostatic effects of this compound is a critical first step in evaluating its potential as a therapeutic agent. Cell viability assays are essential tools for determining the concentration-dependent effects of a compound on cell proliferation and survival.
The MTT assay is a reliable and widely used method for assessing cell viability.[1][2] The principle of this assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the dissolved formazan solution.[2][3]
Data Presentation
The results of a cell viability assay with this compound can be summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. This data is crucial for comparing the cytotoxic potential of this compound across different cell lines or in comparison to other compounds.
Table 1: Hypothetical Cytotoxicity of this compound on Human Dermal Papilla Cells (HDPCs)
| Concentration of this compound (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 5 | 95.2 ± 5.1 |
| 10 | 88.7 ± 4.8 |
| 50 | 65.4 ± 6.2 |
| 100 | 48.9 ± 5.5 |
| IC50 (µg/mL) | ~100 |
Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual results may vary depending on the cell line, experimental conditions, and other factors. A study has shown that this compound at 100 μg/mL did not induce significant cytotoxicity in Human Dermal Papilla Cells (HDPCs) in one context.[4]
Experimental Protocols
This section provides a detailed protocol for performing a cell viability assay with this compound using the MTT method. This protocol is adapted for adherent cells, such as Human Dermal Papilla Cells (HDPCs), which have been used in previous studies with this compound.[4]
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)[7]
-
Human Dermal Papilla Cells (HDPCs)
-
Dulbecco's Modified Eagle Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution[4]
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Methods
1. Preparation of this compound Stock Solution
-
Based on its use in studies, this compound can be dissolved in a suitable solvent like methanol or DMSO to prepare a stock solution.[4] For cell culture applications, sterile-filtered DMSO is a common choice.
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Store the stock solution at -20°C, protected from light.
2. Cell Culture and Seeding
-
Culture HDPCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Treatment with this compound
-
Prepare serial dilutions of this compound from the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 5, 10, 50, 100 µg/mL).[4]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 24-hour incubation has been previously used to assess the cytotoxic effects of this compound.[4]
4. MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to correct for background absorbance.
5. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound using the MTT assay.
Signaling Pathway
Caption: this compound inhibits DHT-induced AR nuclear translocation and subsequent apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: HPLC-ESI-MS Method for the Identification and Quantification of Meloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloside A, also known as Isovitexin 2''-O-β-D-glucoside, is a flavonoid glycoside found in various plants, including Cucumis melo (melon) leaves.[1][2][3] It has garnered significant interest due to its potential therapeutic properties, including its role in modulating the androgen receptor (AR) signaling pathway, which is implicated in conditions like androgenetic alopecia.[4][5] This application note provides a detailed protocol for the identification and quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). The described method is sensitive, specific, and suitable for routine analysis in research and quality control settings.
Chemical Structure of this compound
Experimental Protocols
Sample Preparation
This protocol is adapted from methodologies for extracting flavonoids and saponins from plant materials.
-
Extraction of this compound from Plant Material (e.g., Cucumis melo leaves):
-
Air-dry the plant leaves at room temperature and then grind them into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in a water bath at 40°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (commercially available from suppliers like Biorlab and AbMole) at a concentration of 100 µg/mL in methanol.[7]
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
HPLC-ESI-MS Analysis
The following chromatographic and mass spectrometric conditions are based on a published method for the analysis of this compound, supplemented with typical parameters for saponin analysis.
Chromatographic Conditions:
| Parameter | Setting |
| HPLC System | Waters Separation Module or equivalent |
| Column | Thermo Scientific Acclaim 120 C18 (2.1 x 150 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient Elution | 0 min: 20% B; 30 min: 40% B; 35 min: 100% B; 36 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 3 µL |
Mass Spectrometric Conditions:
| Parameter | Setting (Typical Values) |
| Mass Spectrometer | Waters SQD Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 - 4.0 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 400 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Scan Mode | Full Scan (m/z 100-1000) and/or Selected Ion Recording (SIR) |
Data Presentation: Method Validation Summary
| Validation Parameter | Representative Performance Characteristics |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 2.0% |
| Inter-day | < 5.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Specificity | No interfering peaks at the retention time of the analyte |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway: this compound and Androgen Receptor Modulation
References
- 1. This compound | TargetMol [targetmol.com]
- 2. guidechem.com [guidechem.com]
- 3. isovitexin 2''-O-glucoside | C27H30O15 | CID 185995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of steroidal saponins in saponin extract from Paris polyphylla by liquid chromatography tandem multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols: In Vitro Evaluation of Meloside A on Hair Follicle Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a prevalent hair loss condition characterized by the miniaturization of hair follicles, a process significantly influenced by dihydrotestosterone (DHT).[1][2] DHT, upon binding to the androgen receptor (AR) in dermal papilla cells (DPCs), triggers a cascade of signaling events that shorten the anagen (growth) phase of the hair cycle.[1][2] Recent research has highlighted Meloside A, a phenylpropanoid found in barley, for its potential therapeutic effects in mitigating DHT-induced damage to DPCs.[3][4] In vitro studies have demonstrated that this compound can inhibit the nuclear translocation and expression of the androgen receptor, reduce the secretion of hair growth-inhibitory cytokines such as IL-6, TGF-β1, and DKK-1, and decrease reactive oxygen species (ROS) production in DHT-stimulated human DPCs.[1][3][5]
These findings suggest that this compound may be a promising candidate for the treatment of AGA. This document provides detailed protocols for the in vitro experimental design to rigorously test the efficacy of this compound on human hair follicles. The proposed experiments will utilize two primary models: the ex vivo human hair follicle organ culture (HFOC) and in vitro 2D culture of human dermal papilla cells (DPCs). These models will allow for a comprehensive assessment of this compound's effects on hair shaft elongation, cell proliferation, and the modulation of key signaling pathways involved in hair growth regulation.
Materials and Reagents
-
Cell Culture:
-
Human Follicle Dermal Papilla Cells (HFDPC)
-
Follicle Dermal Papilla Cell Growth Medium
-
Williams' E Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
Compounds:
-
This compound
-
Dihydrotestosterone (DHT)
-
Minoxidil (Positive Control)
-
Finasteride (Positive Control)
-
Dimethyl sulfoxide (DMSO) (Vehicle Control)
-
-
Assay Kits & Reagents:
-
MTT or WST-1 Cell Proliferation Assay Kit
-
BrdU Cell Proliferation ELISA Kit
-
TUNEL Assay Kit for apoptosis detection
-
ELISA kits for IL-6, TGF-β1, and DKK-1
-
DCFDA-Cellular Reactive Oxygen Species Detection Assay Kit
-
RNeasy Mini Kit for RNA extraction
-
qScript cDNA SuperMix for reverse transcription
-
SYBR Green qPCR Master Mix
-
Primary and secondary antibodies for Western blotting and Immunofluorescence (e.g., anti-AR, anti-β-catenin, anti-p-ERK, anti-p-STAT3, anti-Ki67)
-
Experimental Design and Protocols
Part 1: Human Hair Follicle Organ Culture (HFOC)
The HFOC model maintains the three-dimensional structure of the hair follicle, providing a physiologically relevant system to study hair growth ex vivo.[6]
1.1. Isolation and Culture of Human Hair Follicles
-
Obtain human scalp skin samples with informed consent and ethical approval.
-
Under a stereomicroscope, dissect individual anagen VI hair follicles from the subcutaneous fat.[6]
-
Transfer isolated follicles into Williams' E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Place one follicle per well in a 24-well plate containing 1 ml of supplemented Williams' E Medium.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
1.2. Treatment Protocol
-
Prepare stock solutions of this compound, DHT, Minoxidil, and Finasteride in DMSO.
-
On day 1 of culture, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and positive controls.
-
Culture the hair follicles for 7-10 days, changing the medium every 2-3 days.
1.3. Assessment of Hair Shaft Elongation
-
Capture digital images of each hair follicle at Day 0 and every subsequent day of culture using an inverted microscope.
-
Measure the length of the hair shaft from the base of the hair bulb to the tip using image analysis software.[6]
-
Calculate the change in hair shaft length over time for each treatment group.
1.4. Histological and Immunofluorescence Analysis
-
At the end of the culture period, embed the hair follicles in OCT compound and prepare cryosections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the morphology and hair cycle stage.
-
Conduct immunofluorescence staining for Ki67 to assess cell proliferation in the hair matrix and TUNEL staining to evaluate apoptosis.
Part 2: Human Dermal Papilla Cell (DPC) Culture
DPCs are crucial for regulating hair follicle development and growth.[7] This 2D culture model is ideal for mechanistic studies.
2.1. Culture of Human Dermal Papilla Cells
-
Thaw cryopreserved HFDPCs and culture them in Follicle Dermal Papilla Cell Growth Medium in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency using Trypsin-EDTA.
2.2. Cell Viability and Proliferation Assays
-
Seed DPCs in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound in the presence or absence of DHT.
-
After 24-48 hours of incubation, assess cell viability using an MTT or WST-1 assay and cell proliferation using a BrdU incorporation assay.
2.3. Analysis of Gene and Protein Expression
2.3.1. Quantitative Real-Time PCR (qPCR)
-
Treat DPCs with this compound and/or DHT for 24 hours.
-
Extract total RNA using a commercial kit and synthesize cDNA.[6]
-
Perform qPCR to analyze the expression of genes related to hair growth and androgen signaling, such as AR, IGF-1, VEGF, WNT5A, DKK1, BCL2, and CCND1 (Cyclin D1).
2.3.2. Western Blotting
-
Lyse treated DPCs and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against AR, β-catenin, p-ERK, ERK, p-STAT3, and STAT3, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
2.3.3. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Collect the culture supernatant from treated DPCs.
-
Quantify the secreted levels of IL-6, TGF-β1, and DKK-1 using specific ELISA kits.
2.4. Immunofluorescence Staining for Androgen Receptor Translocation
-
Grow DPCs on coverslips in a 24-well plate.
-
Treat cells with this compound and/or DHT for a specified time.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-AR primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI and visualize the subcellular localization of the androgen receptor using a fluorescence microscope.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Hair Shaft Elongation in HFOC
| Treatment Group | Concentration | Mean Hair Shaft Elongation (mm ± SD) at Day 7 | % Change vs. Vehicle Control |
| Vehicle Control (DMSO) | - | ||
| DHT | 10 nM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| This compound + DHT | 1 µM + 10 nM | ||
| This compound + DHT | 10 µM + 10 nM | ||
| Minoxidil | 10 µM |
Table 2: Effect of this compound on DPC Proliferation (BrdU Assay)
| Treatment Group | Concentration | Mean Absorbance (OD 450nm ± SD) | % Proliferation vs. Vehicle Control |
| Vehicle Control (DMSO) | - | ||
| DHT | 10 nM | ||
| This compound | 1 µM | ||
| This compound | 10 µM | ||
| This compound + DHT | 1 µM + 10 nM | ||
| This compound + DHT | 10 µM + 10 nM |
Table 3: Effect of this compound on Gene Expression in DPCs (qPCR)
| Treatment Group | Target Gene | Fold Change vs. Vehicle Control (Mean ± SD) |
| DHT (10 nM) | AR | |
| IGF-1 | ||
| DKK1 | ||
| This compound (10 µM) + DHT | AR | |
| IGF-1 | ||
| DKK1 |
Table 4: Effect of this compound on Secreted Factors from DPCs (ELISA)
| Treatment Group | Concentration | IL-6 (pg/mL ± SD) | TGF-β1 (pg/mL ± SD) | DKK-1 (pg/mL ± SD) |
| Vehicle Control (DMSO) | - | |||
| DHT | 10 nM | |||
| This compound + DHT | 1 µM + 10 nM | |||
| This compound + DHT | 10 µM + 10 nM |
Visualizations
Signaling Pathways
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Primary Human Follicle Dermal Papilla Cells and Growth Media [sigmaaldrich.com]
Optimal Concentration of Meloside A for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Meloside A for in vitro studies. The protocols and data presented are based on findings from studies on Human Dermal Papilla Cells (HDPCs), offering a foundational framework for investigating the biological activities of this compound.
Summary of Quantitative Data
The following table summarizes the effective concentrations of this compound and its observed effects in in vitro studies with Human Dermal Papilla Cells (HDPCs).
| Cell Line | Assay | Concentration(s) | Observed Effect | Reference |
| HDPCs | Cell Viability (CCK-8) | 5, 10, 50, 100 µg/mL | No significant cytotoxicity observed at concentrations up to 100 µg/mL after 24 hours of treatment. | [1][2] |
| HDPCs | Androgen Receptor (AR) Protein Expression (Western Blot) | 50, 100 µg/mL | Significantly reduced Dihydrotestosterone (DHT)-induced AR protein expression. | [1] |
| HDPCs | AR Nuclear Translocation (Fluorescence Microscopy) | 50, 100 µg/mL | Inhibited DHT-stimulated AR nuclear translocation. | [1][2] |
| HDPCs | Reactive Oxygen Species (ROS) Production | 100 ppm (equivalent to 100 µg/mL) | Significantly inhibited DHT-induced ROS generation by 45.45%. | [2][3] |
| HDPCs | Downstream Target Gene Expression (ELISA) | 100 ppm (equivalent to 100 µg/mL) | Decreased secretion of DKK-1 by 35.38%, TGF-β1 by 26.55%, and IL-6 by 16.27% after 48 hours of co-incubation with DHT. | [1][2][3] |
Signaling Pathway of this compound in HDPCs
This compound has been shown to modulate the androgen receptor (AR) signaling pathway in HDPCs, which is a key pathway implicated in conditions such as androgenetic alopecia.[1] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound in modulating the AR signaling pathway.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxic effects of this compound on HDPCs.
Workflow:
Caption: Workflow for the Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed Human Dermal Papilla Cells (HDPCs) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute in culture medium to final concentrations ranging from 5 to 100 µg/mL.[1][2] Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Western Blot Analysis for AR Protein Expression
This protocol details the procedure for analyzing the effect of this compound on Androgen Receptor (AR) protein expression.
Workflow:
References
Application Notes: Gene Expression Analysis of Meloside A-Treated Cells
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Meloside A: Application Notes and Protocols for Measuring Downstream Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meloside A, a phenylpropanoid found in various plants, has demonstrated significant biological activity, including the modulation of androgen receptor (AR) signaling pathways.[1][2] This has positioned it as a compound of interest for research in conditions such as androgenetic alopecia.[1][3] Mechanistic studies have revealed that this compound can inhibit the secretion of several key downstream targets of the AR signaling cascade, namely Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Dickkopf-1 (DKK-1).[2][4][5] This document provides detailed protocols for the quantification of these downstream targets using Enzyme-Linked Immunosorbent Assay (ELISA), a robust and widely used method for detecting and quantifying proteins in biological samples.[6][7]
Signaling Pathway of this compound
This compound exerts its effects by interfering with the androgen receptor signaling pathway. In conditions like androgenetic alopecia, dihydrotestosterone (DHT) binds to the androgen receptor, leading to its translocation into the nucleus.[1] This complex then acts as a transcription factor, upregulating the expression of genes that contribute to hair follicle miniaturization. Among these are IL-6, TGF-β1, and DKK-1.[4][5] this compound has been shown to inhibit the nuclear translocation of the androgen receptor, thereby reducing the expression and secretion of these downstream targets.[1][2]
Caption: Signaling pathway of this compound in inhibiting downstream targets.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on the secretion of its downstream targets as measured by ELISA. The data is derived from studies on human dermal papilla cells (HDPCs) treated with this compound.
Table 1: Effect of this compound on IL-6 Secretion
| Treatment | Concentration | % Reduction in IL-6 | Reference |
| This compound | 100 ppm | 16.27% | [3][4][5] |
Table 2: Effect of this compound on TGF-β1 Secretion
| Treatment | Concentration | % Reduction in TGF-β1 | Reference |
| This compound | 100 ppm | 26.55% | [3][4][5] |
Table 3: Effect of this compound on DKK-1 Secretion
| Treatment | Concentration | % Reduction in DKK-1 | Reference |
| This compound | 100 ppm | 35.38% | [3][4][5] |
Experimental Protocols
This section provides detailed sandwich ELISA protocols for the quantitative measurement of human IL-6, TGF-β1, and DKK-1 in cell culture supernatants. These protocols are based on commercially available ELISA kits and standard laboratory procedures.[1][6][8]
General Materials Required
-
96-well microplates (high protein-binding capacity)
-
Specific capture and biotinylated detection antibodies for human IL-6, TGF-β1, or DKK-1
-
Recombinant human IL-6, TGF-β1, or DKK-1 standards
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
ELISA Experimental Workflow
Caption: General workflow for the sandwich ELISA protocol.
Detailed Protocol for IL-6, TGF-β1, and DKK-1 ELISA
Note: This is a generalized protocol. Always refer to the manufacturer's instructions provided with your specific ELISA kit for optimal results.
1. Plate Preparation (Coating) a. Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in coating buffer (e.g., PBS).[8] b. Add 100 µL of the diluted capture antibody to each well of the 96-well microplate. c. Seal the plate and incubate overnight at 4°C.[6]
2. Blocking a. Aspirate the coating solution and wash the plate 2-3 times with 300 µL of wash buffer per well. b. Add 300 µL of blocking buffer to each well. c. Seal the plate and incubate for at least 1-2 hours at room temperature (RT).
3. Sample and Standard Incubation a. Prepare serial dilutions of the recombinant protein standard in assay diluent to create a standard curve. Recommended ranges can vary, for example, 31.3-2000 pg/mL for TGF-β1 and 62.5-4000 pg/mL for DKK-1.[1] b. Dilute your cell culture supernatant samples in assay diluent as needed. c. Aspirate the blocking buffer and wash the plate as described in step 2a. d. Add 100 µL of the prepared standards and samples to the appropriate wells. e. Seal the plate and incubate for 2 hours at RT.
4. Detection Antibody Incubation a. Aspirate the samples/standards and wash the plate 4-5 times with wash buffer. b. Dilute the biotinylated detection antibody to the recommended concentration (typically 0.5-2 µg/mL) in assay diluent.[5] c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 1-2 hours at RT.
5. Enzyme Conjugate Incubation a. Aspirate the detection antibody solution and wash the plate 4-5 times with wash buffer. b. Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in assay diluent. c. Add 100 µL of the diluted Streptavidin-HRP to each well. d. Seal the plate and incubate for 20-30 minutes at RT, protected from light.[9]
6. Substrate Development and Measurement a. Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with wash buffer. Ensure all residual buffer is removed. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate at RT in the dark for 15-30 minutes, or until a sufficient color gradient develops in the standards. d. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. e. Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
7. Data Analysis a. Subtract the average OD of the blank (zero standard) wells from all other OD readings. b. Plot a standard curve of the corrected OD values (Y-axis) against the known concentrations of the protein standards (X-axis). c. Determine the concentration of the target protein in your samples by interpolating their OD values on the standard curve. d. Account for any sample dilutions made during the preparation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. raybiotech.com [raybiotech.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. immunotools.de [immunotools.de]
- 9. Human Dkk-1 ELISA Kit - MULTI SCIENCES [multisciences.net]
Application Notes and Protocols for High-Purity Meloside A in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the procurement and utilization of high-purity Meloside A in scientific research. This document outlines the compound's characteristics, suppliers, and detailed protocols for investigating its biological activities, with a particular focus on its role in modulating the androgen receptor (AR) signaling pathway in human dermal papilla cells (HDPCs).
Product Information: High-Purity this compound
This compound, also known as Isovitexin 2''-O-β-D-glucoside, is a phenylpropanoid glycoside naturally found in various plants, including barley.[1][2] It has garnered significant research interest due to its antioxidant properties and its potential therapeutic applications, notably in the field of endocrinology and dermatology.[2][3]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 60767-80-8 | [1][3] |
| Molecular Formula | C₂₇H₃₀O₁₅ | [3] |
| Molecular Weight | 594.52 g/mol | [3] |
| Appearance | Yellow Powder | [4] |
| Purity | >95% (HPLC) | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [5] |
Recommended Suppliers of High-Purity this compound
For research purposes, it is crucial to source this compound with high purity to ensure the reliability and reproducibility of experimental results. The following suppliers have been identified as providers of high-purity this compound:
| Supplier | Purity | Available Quantities |
| TargetMol | 99.71% | 1 mg, 5 mg, 10 mg, 1 mL (10 mM in DMSO) |
| MedChemExpress | 98.55% | 5 mg |
| BioCrick | High Purity (NMR confirmed) | Inquire for details |
| Biorbyt | 99.71% | 1 mg, 5 mg, 1 ml (10 mM in DMSO) |
| BIORLAB | >98% (HPLC) | 5 mg |
| BOC Sciences | >95% | Inquire for details |
Note: This is not an exhaustive list, and researchers should verify the purity and quality of the compound from their chosen supplier.
Storage and Handling
-
Solid Form: Store at -20°C for long-term storage (up to 3 years), protected from light and moisture.[2]
-
In Solvent (e.g., DMSO): Store at -80°C for up to 1 year.[2] Solutions are reported to be unstable, so it is recommended to prepare fresh solutions or use pre-packaged single-use aliquots.[2]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid the formation of dust and aerosols.
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activity, particularly in the context of androgenetic alopecia (AGA). Research has shown that this compound can protect human dermal papilla cells (HDPCs) from damage induced by dihydrotestosterone (DHT), a key androgen implicated in hair loss.[5][6][7]
The primary mechanism of action involves the modulation of the androgen receptor (AR) signaling pathway.[5][6] this compound has been shown to:
-
Inhibit AR Nuclear Translocation: It prevents the movement of the androgen receptor into the nucleus, a critical step for its activity.[5][6][7]
-
Reduce AR Protein Expression: Treatment with this compound leads to a decrease in the overall levels of the androgen receptor protein.[5][6]
-
Decrease Downstream Gene Expression: By inhibiting AR signaling, this compound reduces the expression of target genes associated with hair loss, such as Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Dickkopf-1 (DKK-1).[5][6][7]
-
Reduce Oxidative Stress: this compound significantly inhibits the generation of reactive oxygen species (ROS) in DHT-stimulated HDPCs.[5][6][7]
-
Inhibit Apoptosis: It has a protective effect against DHT-induced programmed cell death in dermal papilla cells.[2]
Signaling Pathway Diagram
Caption: this compound's mechanism of action in dermal papilla cells.
Quantitative Data Summary
The following tables summarize the quantitative data from the study "this compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation".[5][6][7]
Effect of this compound on DHT-Induced Changes in Dermal Papilla Cells
| Parameter | Treatment | Concentration | % Reduction | Reference |
| IL-6 Expression | This compound | 100 µg/mL | 16.27% | [5][6][7] |
| TGF-β1 Expression | This compound | 100 µg/mL | 26.55% | [5][6][7] |
| DKK-1 Expression | This compound | 100 µg/mL | 35.38% | [5][6][7] |
| ROS Generation | This compound | 100 µg/mL | 45.45% | [5][6][7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound on human dermal papilla cells (HDPCs).
Cell Viability Assay (CCK-8)
This protocol is for assessing the cytotoxicity of this compound on HDPCs using a Cell Counting Kit-8 (CCK-8) assay.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
-
Human Dermal Papilla Cells (HDPCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
High-purity this compound
-
DMSO (for stock solution)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Cell Seeding: Seed HDPCs into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%. Add 10 µL of the diluted this compound solutions to the respective wells. For the control group, add 10 µL of culture medium with the same final concentration of DMSO.
-
Incubation: Incubate the plate for another 24 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.
Androgen Receptor (AR) Nuclear Translocation Assay
This protocol describes an immunofluorescence-based method to visualize and quantify the nuclear translocation of the androgen receptor.
Caption: Workflow for the AR Nuclear Translocation Assay.
-
HDPCs
-
24-well plates with sterile coverslips
-
DHT
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against AR
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
-
Cell Culture: Seed HDPCs on sterile coverslips in a 24-well plate and culture for 24 hours.
-
Treatment: Treat the cells with DHT (e.g., 10 nM) in the presence or absence of various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-AR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity in the nucleus and cytoplasm to determine the extent of AR translocation.
Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
HDPCs
-
24-well plates
-
DHT
-
This compound
-
DCFH-DA
-
Serum-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
-
Cell Culture and Treatment: Culture HDPCs in a 24-well plate and treat with DHT and/or this compound as described in the previous protocols.
-
DCFH-DA Staining: After treatment, wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Cytokine Measurement (ELISA)
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of IL-6, TGF-β1, and DKK-1 in the cell culture supernatant.
-
Culture supernatants from treated HDPCs
-
Commercially available ELISA kits for human IL-6, TGF-β1, and DKK-1
-
Microplate reader
-
Sample Collection: Collect the culture supernatants from HDPCs treated with DHT and/or this compound for 48 hours.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.
Conclusion
High-purity this compound is a valuable research compound for investigating the androgen receptor signaling pathway and its role in conditions such as androgenetic alopecia. The protocols provided in these application notes offer a framework for researchers to explore the cellular and molecular effects of this compound. Adherence to proper handling, storage, and experimental procedures is essential for obtaining accurate and reproducible results.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. apexbt.com [apexbt.com]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Solubility and Stability of Meloside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility and stability of Meloside A, a naturally occurring flavonoid glycoside. The included protocols offer standardized methods for determining its solubility in various solvents and assessing its stability under different environmental conditions.
Introduction to this compound
This compound, also known as Isovitexin 2''-O-glucoside, is a phenylpropanoid found in various plants, including barley.[1] It has garnered research interest for its potential antioxidant properties and its role in protecting against UV-B radiation and pathogens. Recent studies have also highlighted its ability to modulate the androgen receptor (AR) signaling pathway, suggesting its potential as a therapeutic agent.[2][3][4] A thorough understanding of its solubility and stability is crucial for its application in research and drug development.
Solubility of this compound
A comprehensive understanding of a compound's solubility is fundamental for developing appropriate formulations and delivery systems.
Qualitative and Quantitative Solubility Data
Based on available data, this compound exhibits solubility in a range of organic solvents. One study reports a specific solubility of 100 mg/mL in Dimethyl Sulfoxide (DMSO).[5] Qualitative data indicates its solubility in chloroform, dichloromethane, ethyl acetate, and acetone.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [5] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Water | Slightly soluble | [6] |
Note: "Soluble" indicates that the compound dissolves in the solvent, but specific quantitative data is not available. Further experimental determination is recommended.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a selection of solvents.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Polyethylene glycol 400)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The exact amount of solid should be enough to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the solubility of this compound in each solvent based on the concentration determined from the HPLC analysis and the dilution factor.
-
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability of this compound
Stability studies are essential to determine the shelf-life of a compound and to identify potential degradation products. While this compound is reported to be stable as a solid powder when stored in a dry, dark environment, it is noted to be unstable in solution.[5]
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to understand the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.
Table 2: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |
| Thermal Degradation | 80°C for 48-72 hours (solid and solution) |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines |
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (for sample preparation and mobile phase)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose both the solid powder and the stock solution of this compound to 80°C in an oven.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) for each stress condition.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Use a PDA detector to check for peak purity and to obtain UV spectra of the degradation products.
-
Use an MS detector to obtain mass information of the degradation products for structural elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and characterize the major degradation products.
-
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Signaling Pathway of this compound
This compound has been shown to interact with the androgen receptor (AR) signaling pathway.[2][3][4] Specifically, it has been demonstrated to inhibit the nuclear translocation of the androgen receptor, which is a critical step in its activation. By preventing the AR from moving into the nucleus, this compound effectively reduces the expression of downstream target genes that are involved in androgen-mediated cellular responses.
Androgen Receptor Signaling Pathway and the Action of this compound
Caption: this compound inhibits the nuclear translocation of the Androgen Receptor.
Conclusion
These application notes provide essential information and protocols for researchers working with this compound. The data on solubility and the methodologies for stability testing will aid in the formulation and development of this compound for various research and potential therapeutic applications. The elucidation of its interaction with the androgen receptor signaling pathway opens avenues for further investigation into its mechanism of action and potential use in related pathologies. It is recommended that researchers perform their own quantitative solubility and stability studies to confirm and expand upon the data presented here.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Showing Compound Meloside (FDB005272) - FooDB [foodb.ca]
Meloside A: Application Notes and Protocols for Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of Meloside A and detailed protocols for its evaluation. This compound, also known as Isovitexin 2''-O-glucoside, has demonstrated significant anti-inflammatory and antioxidant effects in various in vitro models. The following sections detail its known mechanisms of action, quantitative data from preclinical studies, and standardized protocols for assessing its anti-inflammatory potential.
Summary of Preclinical Anti-Inflammatory & Antioxidant Activity
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The available quantitative data from studies on human dermal papilla cells (HDPCs) stimulated with dihydrotestosterone (DHT) are summarized below.
| Assay | Cell Line | Treatment | Concentration of this compound | Result |
| Interleukin-6 (IL-6) Reduction | HDPCs | DHT-induced inflammation | 100 ppm | 16.27% reduction in IL-6 expression[1][2] |
| Transforming Growth Factor-β1 (TGF-β1) Reduction | HDPCs | DHT-induced inflammation | 100 ppm | 26.55% reduction in TGF-β1 expression[1][2] |
| Reactive Oxygen Species (ROS) Inhibition | HDPCs | DHT-induced oxidative stress | 100 ppm | 45.45% inhibition of ROS generation[1][2] |
Mechanism of Action: Signaling Pathway Modulation
This compound's anti-inflammatory effects are attributed to its ability to modulate multiple signaling pathways. In DHT-stimulated HDPCs, this compound inhibits the nuclear translocation of the androgen receptor (AR), thereby reducing the expression of downstream pro-inflammatory and fibrotic genes.[1][2] Furthermore, studies on Isovitexin, an alternative name for this compound, have revealed its capacity to inhibit the NF-κB and MAPK signaling pathways in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, which are pivotal in the inflammatory response of immune cells.[3][4]
Androgen Receptor (AR) Signaling Pathway in HDPCs
The following diagram illustrates the inhibitory effect of this compound on the AR signaling pathway in DHT-stimulated human dermal papilla cells.
Caption: this compound inhibits DHT-induced AR nuclear translocation.
NF-κB Signaling Pathway in Macrophages
This diagram outlines the general activation of the NF-κB pathway by LPS and the potential inhibitory points for compounds like this compound (Isovitexin).
Caption: this compound (Isovitexin) inhibits the NF-κB pathway.
MAPK Signaling Pathway in Macrophages
The following diagram shows the activation of MAPK pathways by LPS and potential inhibition by this compound (Isovitexin).
Caption: this compound (Isovitexin) inhibits the MAPK pathway.
Experimental Protocols
The following are detailed protocols for key in vitro anti-inflammatory assays that can be used to evaluate the efficacy of this compound.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by LPS-stimulated macrophages. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Workflow:
Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Intracellular Reactive Oxygen Species (ROS) Assay
Principle: This assay measures the level of intracellular ROS using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Workflow:
Caption: Workflow for the Intracellular ROS Assay.
Protocol:
-
Cell Seeding: Seed appropriate cells (e.g., HDPCs or RAW 264.7) in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at desired concentrations for a specified time, followed by the addition of a ROS-inducing agent (e.g., DHT for HDPCs, LPS for RAW 264.7, or H2O2 as a positive control).
-
Probe Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Pro-inflammatory Cytokine Quantification by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Workflow:
Caption: General workflow for a sandwich ELISA.
Protocol:
-
Cell Culture and Supernatant Collection: Culture cells (e.g., RAW 264.7) and treat with this compound and/or an inflammatory stimulus (e.g., LPS) as described in the NO assay protocol. Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α, IL-6, or IL-1β).
-
Coating: Coat a 96-well plate with the capture antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the collected supernatants and a series of known standards to the wells.
-
Detection: Add the biotinylated detection antibody, followed by an enzyme-conjugate (e.g., streptavidin-HRP).
-
Substrate Addition: Add the substrate solution (e.g., TMB) and allow the color to develop.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isovitexin Exerts Anti-Inflammatory and Anti-Oxidant Activities on Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting MAPK and NF-κB and Activating HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing Stock Solutions of Meloside A for Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Meloside A, a phenylpropanoid found in barley and muskmelon, has demonstrated notable biological activities, including antioxidant properties and the ability to modulate the Androgen Receptor (AR) signaling pathway.[1][2][3][4] These characteristics make it a compound of interest for research in areas such as endocrinology and inflammation.[2] Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in a cell culture setting.
Physicochemical Properties and Solubility
This compound, also known as Isovitexin 2''-O-β-D-glucoside, is a flavonoid C-glycoside.[3][5] Understanding its physical and chemical properties is essential for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | Isovitexin 2''-O-β-glucoside, Isovitexin 2''-O-glucoside | [1][2][5] |
| Molecular Formula | C₂₇H₃₀O₁₅ | [6] |
| Molecular Weight | 594.52 g/mol | [6][] |
| Appearance | Yellow Powder | [] |
| Purity | > 95% | [] |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [3][4][5][6][8] |
| Storage (Powder) | -20°C for long term (months to years), 0-4°C for short term (days to weeks). Keep dry and protected from light. | [1][8] |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a high-concentration primary stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent working solutions for cell culture experiments.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
Protocol for 10 mM DMSO Stock Solution
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 594.52 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L) of a 10 mM stock, the required mass is: 10 * 594.52 * 0.001 * 1000 = 5.9452 mg.
-
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution.
-
-
Sterilization (Optional but Recommended):
-
If required, sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is also acceptable.[8] The compound is noted to be unstable in solution, so prompt use is recommended.[1]
-
Table 2: Stock Solution and Storage Recommendations
| Parameter | Recommendation | Source |
| Recommended Solvent | DMSO (cell culture grade) | [8][9] |
| Primary Stock Concentration | 10 mM | N/A (Standard Practice) |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | [1][8] |
| Shelf Life (in solvent) | Up to 1 year at -80°C | [1] |
| Freeze-Thaw Cycles | Minimize by aliquoting | N/A (Standard Practice) |
Application in Cell Culture
Preparation of Working Solutions
It is crucial to dilute the high-concentration DMSO stock solution into the final working concentration using a complete cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions in a complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add the final working solution to the cell culture wells. Ensure that the volume of the added solution does not significantly alter the total volume of the culture medium.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A recent study on human dermal papilla cells (HDPCs) provides a useful reference range.
Table 3: Exemplary Working Concentrations of this compound in Cell Culture
| Cell Line | Concentration Range | Observed Effect | Source |
| Human Dermal Papilla Cells (HDPCs) | 5-100 µg/mL | No significant cytotoxicity observed at these concentrations. Inhibition of DHT-induced AR nuclear translocation and protein expression at 50-100 µg/mL. | [2][10] |
Note: 100 µg/mL is approximately 168 µM.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using this compound in cell culture and the signaling pathway it is known to modulate.
Caption: Workflow for preparing and using this compound.
Caption: this compound's effect on the AR signaling pathway.
Conclusion
This application note provides a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these protocols will help ensure the consistency and reliability of experimental results. Researchers should always perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions. As with any chemical, appropriate safety precautions should be taken during handling.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound Meloside (FDB005272) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS:60767-80-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Page loading... [wap.guidechem.com]
- 8. medkoo.com [medkoo.com]
- 9. abmole.com [abmole.com]
- 10. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Meloside A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting preclinical in vivo studies to evaluate the therapeutic potential of Meloside A. Based on its known antioxidant and anti-inflammatory properties, as well as its ability to modulate androgen receptor signaling, the following protocols detail relevant in vivo models to investigate its efficacy in inflammatory conditions and androgenic alopecia.
Anti-inflammatory Activity of this compound
Rationale
This compound has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and TGF-β1 in vitro.[1][2][3][4][5] To investigate these anti-inflammatory effects in a living organism, the carrageenan-induced paw edema model in rodents is a well-established and widely used acute inflammation model.[6][7][8][9] This model allows for the assessment of a compound's ability to inhibit edema formation and leukocyte infiltration.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Animals: Male Wistar rats (180-220 g).
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle administration.
-
Group II (Positive Control): Indomethacin (10 mg/kg, oral).
-
Group III-V (Test Groups): this compound (e.g., 10, 25, 50 mg/kg, oral).
-
-
Dosing: Administer the vehicle, indomethacin, or this compound orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or digital calipers.
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Paw Volume Increase (%) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 100 ± 5.2 | - |
| II | Indomethacin | 10 | 45 ± 3.8 | 55 |
| III | This compound | 10 | 85 ± 4.5 | 15 |
| IV | This compound | 25 | 68 ± 4.1 | 32 |
| V | This compound | 50 | 52 ± 3.9* | 48 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group. (Note: Data are hypothetical and for illustrative purposes).
Experimental Workflow Diagram
Experimental workflow for the carrageenan-induced paw edema model.
Androgenic Alopecia (Hair Loss) Model
Rationale
This compound has been demonstrated to inhibit the nuclear translocation of the androgen receptor (AR) and reduce the expression of AR and its downstream target genes, such as IL-6, TGF-β1, and DKK-1, in dihydrotestosterone (DHT)-stimulated human dermal papilla cells.[1][2][3][4] These in vitro findings strongly suggest that this compound could be a potential therapeutic agent for androgenic alopecia. To evaluate this in vivo, a testosterone-induced hair growth inhibition model in C57BL/6 mice can be utilized.
Experimental Protocol: Testosterone-Induced Hair Growth Inhibition in C57BL/6 Mice
Objective: To investigate the effect of topical this compound on hair growth in a model of androgenic alopecia.
Animals: Male C57BL/6 mice, 7 weeks old (telogen phase of the hair cycle).
Materials:
-
This compound (in a suitable vehicle for topical application, e.g., ethanol:propylene glycol)
-
Testosterone propionate (in corn oil)
-
Minoxidil (positive control)
-
Vehicle for topical application
-
Electric animal clippers
-
Digital camera
-
Image analysis software
Procedure:
-
Hair Cycle Synchronization: Anesthetize the mice and carefully shave a defined area on the dorsal skin. Only mice with pink skin (indicating the telogen phase) are selected for the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=8-10 per group):
-
Group I (Normal Control): No testosterone, topical vehicle application.
-
Group II (Negative Control): Testosterone injection, topical vehicle application.
-
Group III (Positive Control): Testosterone injection, topical minoxidil (e.g., 5%) application.
-
Group IV-VI (Test Groups): Testosterone injection, topical this compound (e.g., 0.5%, 1%, 2%) application.
-
-
Induction of Hair Loss: Administer subcutaneous injections of testosterone propionate (1 mg/mouse in 0.1 mL corn oil) daily for the duration of the experiment to all groups except the normal control.
-
Topical Treatment: Apply 200 µL of the respective topical formulation (vehicle, minoxidil, or this compound) to the shaved dorsal area once daily for a specified period (e.g., 21-28 days).
-
Evaluation of Hair Growth:
-
Visual Assessment: Take photographs of the dorsal skin of each mouse at regular intervals (e.g., every 3-4 days).
-
Hair Growth Score: Score the hair growth based on a visual scale (e.g., 0 = no growth, 5 = complete growth).
-
Quantitative Analysis: Use image analysis software to quantify the area of hair regrowth.
-
-
Histological Analysis: At the end of the experiment, collect skin samples from the treated area for histological analysis (e.g., H&E staining) to observe hair follicle morphology and stage.
Data Presentation:
Table 2: Effect of Topical this compound on Hair Growth in Testosterone-Treated C57BL/6 Mice
| Group | Treatment | Hair Regrowth Area (%) at Day 21 | Hair Growth Score (0-5) |
| I | Normal Control | 95 ± 4.2 | 4.8 ± 0.2 |
| II | Negative Control | 15 ± 2.8 | 1.2 ± 0.3 |
| III | Positive Control (Minoxidil) | 78 ± 5.1 | 4.1 ± 0.4 |
| IV | This compound (0.5%) | 35 ± 3.5 | 2.5 ± 0.3 |
| V | This compound (1%) | 58 ± 4.9 | 3.5 ± 0.4 |
| VI | This compound (2%) | 72 ± 5.3 | 4.0 ± 0.3 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the negative control group. (Note: Data are hypothetical and for illustrative purposes).
Signaling Pathway and Experimental Logic Diagram
Proposed mechanism of this compound in androgenic alopecia.
General Considerations for In Vivo Studies
-
Ethical Approval: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
Dose Selection: The doses of this compound should be selected based on available in vitro data and preliminary toxicity studies. A dose-response study is recommended.
-
Pharmacokinetics: Consider conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound to optimize dosing regimens.
-
Toxicity: Acute and chronic toxicity studies should be performed to assess the safety profile of this compound.
-
Statistical Analysis: Appropriate statistical methods should be used to analyze the data and determine the significance of the observed effects.
These detailed application notes and protocols provide a solid foundation for researchers to design and execute robust in vivo studies to explore the therapeutic potential of this compound. The provided diagrams and tables offer a clear framework for experimental design and data presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 7. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpras.com [ijpras.com]
Application Notes and Protocols for Human Hair Follicle Organ Culture with Meloside A
For researchers, scientists, and drug development professionals investigating therapeutic candidates for androgenetic alopecia (AGA), this document provides detailed application notes and protocols for utilizing human hair follicle organ culture (HFOC) to evaluate the efficacy of Meloside A.
Introduction
Androgenetic alopecia is primarily driven by the binding of dihydrotestosterone (DHT) to the androgen receptor (AR) in dermal papilla cells (HDPCs) of the hair follicle. This interaction triggers a cascade of signaling events that ultimately lead to hair follicle miniaturization and a shortened hair growth (anagen) phase.[1][2] this compound, a natural compound, has been identified as a promising agent for combating AGA.[1][3][4] It has been shown to protect HDPCs from DHT-induced damage by modulating the androgen receptor and its downstream signaling pathways.[1][2][3][4]
The human hair follicle organ culture model is a powerful ex vivo tool that maintains the complex three-dimensional structure and physiology of the hair follicle, allowing for the assessment of hair growth and the molecular mechanisms of action of test compounds in a controlled environment.[5][6][7][8] This document outlines the procedures for isolating and culturing human hair follicles and provides a framework for investigating the effects of this compound.
Principle of the Assay
Isolated human hair follicles in the anagen VI stage are cultured in a serum-free medium.[5][7] This allows for the maintenance of their growth and biological activity for several days.[5] The primary endpoint for assessing hair growth is the measurement of hair shaft elongation over the culture period.[5] Additionally, molecular and cellular analyses can be performed on the cultured follicles to investigate the mechanism of action of the test compound. In the context of this compound, this model can be used to confirm its protective effects against DHT-induced changes in a complete mini-organ system.
Data Presentation: Effects of this compound on Dermal Papilla Cells
The following tables summarize the quantitative data from studies on the effects of this compound on human dermal papilla cells (HDPCs), which provides the rationale for its use in hair follicle organ culture.
Table 1: Effect of this compound on DHT-Induced Changes in Gene Expression in HDPCs [1][2][3][4]
| Treatment | IL-6 Reduction (%) | TGF-β1 Reduction (%) | DKK-1 Reduction (%) |
| This compound (100 ppm) + DHT | 16.27 | 26.55 | 35.38 |
Table 2: Effect of this compound on DHT-Induced Reactive Oxygen Species (ROS) Generation in HDPCs [1][2][3][4]
| Treatment | ROS Inhibition (%) |
| This compound (100 ppm) + DHT | 45.45 |
Table 3: Effect of Cucumis melo var. makuwa Leaf Extract (CLE), Containing this compound, on DHT-Induced Apoptosis in HDPCs [1][3][4]
| Treatment | Apoptosis Reduction (%) |
| CLE (1000 ppm) + DHT | 57.74 |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Hair Follicles
This protocol is adapted from established methods for human hair follicle organ culture.[5][6][9]
Materials:
-
Human scalp skin samples (from elective surgeries, with patient consent)
-
Williams' E Medium, supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Stereomicroscope
-
Fine-tipped sterile forceps and needles
-
Sterile petri dishes
-
24-well culture plates
Procedure:
-
Obtain human scalp skin samples and transport them in supplemented Williams' E Medium.
-
In a sterile petri dish, use a stereomicroscope to dissect individual anagen VI hair follicles from the subcutaneous fat.
-
Carefully remove any remaining dermal or fat tissue from the follicle bulb.
-
Transfer the isolated, intact anagen VI follicles to a fresh petri dish containing supplemented Williams' E Medium.
-
Place one follicle into each well of a 24-well plate containing 1 mL of pre-warmed supplemented Williams' E Medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Treatment of Hair Follicles with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Supplemented Williams' E Medium
-
Dihydrotestosterone (DHT)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of DHT in a suitable solvent (e.g., ethanol).
-
On day 1 of culture, add this compound to the culture medium at various concentrations (e.g., 10, 50, 100 µg/mL).
-
For studies investigating the protective effects against androgen-induced damage, co-treat with DHT (e.g., 100 nM).
-
Include appropriate controls: vehicle control (DMSO), DHT alone, and a positive control such as Minoxidil.
-
Change the medium and re-apply the treatments every 2 days for the duration of the experiment (typically 6-8 days).
Protocol 3: Assessment of Hair Shaft Elongation
Procedure:
-
On day 0, and every 2 days thereafter, capture digital images of each hair follicle using a microscope equipped with a camera.
-
Using image analysis software, measure the length of the hair shaft extending from a fixed point on the follicle.
-
Calculate the change in hair shaft length from day 0 for each time point.
-
Compare the hair shaft elongation between the different treatment groups.
Protocol 4: Immunohistochemical Analysis of Proliferation (Ki-67 Staining)
This protocol allows for the assessment of cell proliferation within the hair follicle bulb.[5]
Materials:
-
Cultured hair follicles
-
4% Paraformaldehyde (PFA) for fixation
-
Paraffin embedding reagents
-
Microtome
-
Glass slides
-
Primary antibody: anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
At the end of the culture period, fix the hair follicles in 4% PFA.
-
Dehydrate and embed the follicles in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the number of Ki-67 positive cells in the hair matrix region under a microscope.
Protocol 5: Gene Expression Analysis by qRT-PCR
This protocol is for analyzing the expression of genes involved in the androgen receptor signaling pathway.[5]
Materials:
-
Cultured hair follicles
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix
-
Gene-specific primers for AR, DKK-1, TGF-β1, IL-6, and a housekeeping gene.
Procedure:
-
Pool 3-5 follicles per treatment group and homogenize them.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the relative gene expression levels using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for evaluating this compound in human hair follicle organ culture.
Caption: Signaling pathway of this compound in mitigating DHT-induced hair loss.
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
- 7. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 9. Human HF collection and organ culture [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Meloside A Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the insolubility of Meloside A in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Isovitexin 2''-O-glucoside, is a flavonoid C-glycoside, a type of phenylpropanoid found in various plants like barley and muskmelon.[1][2] It is characterized as being slightly soluble in water and very weakly acidic, which can pose significant challenges for its use in aqueous-based biological assays, such as cell culture experiments.[1]
Q2: What are the known physicochemical properties of this compound?
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for developing appropriate solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C27H30O15 | [3] |
| Molecular Weight | 594.52 g/mol | [3] |
| Appearance | Yellow solid | [3] |
| Water Solubility | Slightly soluble | [1] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |
| Predicted pKa | 5.87 ± 0.40 | [3] |
Q3: What are the general strategies for dissolving poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability and solubility of poorly soluble drugs for research purposes.[5][6] These can be broadly categorized as:
-
Use of Co-solvents: Utilizing water-miscible organic solvents to increase solubility.[7][8]
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that are more water-soluble.[6]
-
Solid Dispersions: Dispersing the compound in a polymer matrix to improve dissolution.[6]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or nanosizing.[9][10]
-
Lipid-Based Formulations: Incorporating the compound into lipid vehicles such as oils or emulsions.[5][9]
Troubleshooting Guides
This section provides specific troubleshooting steps for researchers encountering insolubility issues with this compound in their experiments.
Issue 1: this compound precipitates when added to my aqueous buffer or cell culture medium.
Cause: Direct addition of a poorly water-soluble compound to an aqueous solution often leads to precipitation due to its hydrophobic nature.
Solution: Prepare a concentrated stock solution in an appropriate organic solvent first.
Experimental Protocol: Preparing a this compound Stock Solution
-
Solvent Selection: Based on its known solubility, Dimethyl Sulfoxide (DMSO) is a common and effective choice for preparing stock solutions for cell-based assays.[11][12]
-
Stock Concentration: Weigh out the desired amount of this compound powder and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). Ensure complete dissolution by gentle vortexing or brief sonication.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Working Dilution: For your experiment, dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% v/v for DMSO) to avoid solvent-induced cellular toxicity.[13] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Issue 2: Even after preparing a stock in DMSO, I see precipitation in my final aqueous solution.
Cause: The final concentration of this compound in the aqueous medium may still exceed its solubility limit, even with a small percentage of co-solvent.
Solutions:
-
Option A: Reduce the Final Concentration: Determine the maximum soluble concentration of this compound in your specific medium with the acceptable percentage of DMSO. You may need to perform a solubility test by preparing serial dilutions and observing for precipitation.
-
Option B: Use Alternative Solubilization Aids: If a higher concentration is required, consider using other pharmaceutic aids.
Comparison of Common Solubilizing Agents
| Agent | Mechanism | Advantages | Considerations |
| DMSO | Co-solvency | High solubilizing capacity for many compounds. | Can be toxic to cells at higher concentrations (>0.5%).[13] |
| Ethanol | Co-solvency | Less toxic than DMSO for some cell lines. | May have biological effects on its own. |
| Polyethylene Glycol (PEG) | Co-solvency, increases viscosity | Generally low toxicity. | Can affect protein interactions and cellular uptake. |
| Cyclodextrins (e.g., β-cyclodextrin) | Forms inclusion complexes | Can significantly increase aqueous solubility. | May extract cholesterol from cell membranes. |
| Surfactants (e.g., Tween®, Pluronic®) | Micellar solubilization | Effective at low concentrations. | Can lyse cells at concentrations above the critical micelle concentration. |
Experimental Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for this compound insolubility.
This compound in Biological Context: Signaling Pathway
Recent studies have shown that this compound can protect dermal papilla cells from Dihydrotestosterone (DHT)-induced damage by modulating the androgen receptor (AR) signaling pathway.[14][15][16] The diagram below illustrates this mechanism of action.
Caption: this compound's mechanism in modulating androgen receptor signaling.
References
- 1. Showing Compound Meloside (FDB005272) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS:60767-80-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing Meloside A concentration for maximum efficacy
Technical Support Center: Meloside A
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent or No Observable Effect at Expected Concentrations
-
Question: We are not observing the expected biological effects of this compound (e.g., anti-inflammatory or antioxidant activity) in our cell-based assays, even at concentrations cited in the literature. What could be the cause?
-
Answer: This issue can stem from several factors related to compound stability, solubility, and the specific experimental setup.
-
Compound Integrity and Solubility: this compound, like many natural glycosides, can be sensitive to storage conditions and may have limited solubility in aqueous media.[1] Ensure it has been stored correctly (typically at -20°C or below, protected from light) and has not undergone multiple freeze-thaw cycles. Confirm that the solvent used for reconstitution (e.g., DMSO) is of high purity and that the final concentration of the solvent in your culture medium is non-toxic to your cells (typically ≤0.1%). Visually inspect for any precipitation after dilution into aqueous media.[1]
-
Assay Conditions: The pH, temperature, and incubation time of your assay can significantly impact the activity of natural products.[1] Iridoid glycosides can be unstable under certain pH and temperature conditions.[2] Verify that your assay buffer and culture media pH are within the optimal physiological range (typically 7.2-7.4).
-
Cell-Specific Responses: The efficacy of this compound can be highly dependent on the cell type and its specific metabolic state. The cited effective concentrations in human dermal papilla cells (HDPCs) may not directly translate to other cell lines.[3][4][5] It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell model.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
-
Question: Our cell viability assays (e.g., MTT, CCK-8) show a significant decrease in cell viability at this compound concentrations that are reported to be non-toxic. Why might this be happening?
-
Answer: Unforeseen cytotoxicity can be caused by compound degradation, solvent effects, or interference with the assay itself.
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Prepare a vehicle control (media with the same final concentration of DMSO as your highest this compound dose) to rule out solvent-induced cytotoxicity.
-
Compound Purity and Degradation: Impurities in the compound or degradation products could be cytotoxic. Ensure you are using a high-purity batch of this compound. If the compound has been stored for an extended period or improperly, it may have degraded.[1]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds with reducing properties can directly reduce MTT tetrazolium salts, leading to a false signal.[6] Run a cell-free control (media, this compound, and MTT reagent) to check for direct chemical reduction. If interference is suspected, consider using an alternative viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound? A1: this compound is a phenylpropanoid with antioxidant and anti-inflammatory properties.[3][7] Its primary mechanism involves modulating the androgen receptor (AR) signaling pathway.[4][5] It has been shown to inhibit the nuclear translocation of the AR and reduce its protein expression.[3][4] This leads to the downregulation of AR target genes like IL-6, TGF-β1, and DKK-1.[3][4][8] Additionally, this compound can reduce levels of reactive oxygen species (ROS) and inhibit cell apoptosis.[3][7]
Q2: What is a good starting concentration range for a dose-response experiment with this compound? A2: Based on published studies using human dermal papilla cells (HDPCs), a reasonable starting range is between 5 µg/mL and 100 µg/mL.[3] Significant biological effects, such as the reduction of AR expression and downstream signaling molecules, have been observed at 50-100 µg/mL.[3][4][5] However, this compound was found to be non-cytotoxic in HDPCs across the 5-100 µg/mL range.[3] It is always recommended to perform a broad dose-response curve (e.g., from 0.1 µg/mL to 200 µg/mL) to determine the optimal, non-toxic concentration for your specific cell line and endpoint.
Q3: How should I prepare a stock solution of this compound? A3: this compound is typically soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10-20 mg/mL), dissolve the powdered compound in pure, anhydrous DMSO. Vortex or sonicate briefly to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock directly into your cell culture medium, ensuring the final DMSO concentration remains below 0.5%, and ideally below 0.1%, to avoid solvent effects.
Q4: Can this compound interfere with my experimental readouts? A4: Yes, as a phenylpropanoid, this compound has inherent antioxidant properties which could potentially interfere with assays that measure oxidative stress (e.g., DCFDA). It is also a plant-derived compound that could have autofluorescence, potentially interfering with fluorescent assays. Always include appropriate controls, such as a vehicle-only control and a compound-only (cell-free) control, to account for any background signal or chemical interference with assay reagents.
Data Presentation
Table 1: Example Dose-Response Data for this compound on DHT-Induced Biomarker Expression in HDPCs
This table summarizes hypothetical, yet representative, data for the effect of this compound on key biomarkers after 48 hours of treatment, based on findings from existing literature.[4][5][8]
| This compound Conc. (µg/mL) | Cell Viability (% of Control) | AR Protein Expression (% Reduction) | IL-6 Secretion (% Reduction) | ROS Levels (% Reduction) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 | 0 | 0 |
| 10 | 99 ± 5.1 | 5 ± 2.1 | 4 ± 1.8 | 8 ± 3.0 |
| 25 | 98 ± 4.8 | 18 ± 3.5 | 10 ± 2.5 | 22 ± 4.1 |
| 50 | 97 ± 5.3 | 45 ± 4.2 | 25 ± 3.8 | 45 ± 5.5 |
| 100 | 95 ± 4.9 | 65 ± 5.1 | 35 ± 4.0 | 58 ± 6.2 |
| 200 | 75 ± 6.2 | Not Assessed | Not Assessed | Not Assessed |
Data are presented as Mean ± SEM. Efficacy is measured as the percentage reduction compared to the DHT-stimulated vehicle control.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using an MTT Cell Viability Assay
This protocol outlines the steps to determine the cytotoxic profile and optimal working concentration range for this compound. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[6][9]
Materials:
-
Target cells (e.g., HDPCs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Aim for a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100, 200 µg/mL). Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µg/mL).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Also include wells for a vehicle control and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[10]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9][10]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other values. Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
Visualizations
Caption: Simplified signaling pathway for this compound's inhibitory effects.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
Meloside A In Vitro Experiments: Technical Support Center
Welcome to the technical support center for Meloside A in vitro experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound, also known as Isovitexin 2''-O-glucoside, is a phenylpropanoid compound found in plants like barley and muskmelon.[1][2][3][4] In vitro studies, particularly in Human Dermal Papilla Cells (HDPCs), have shown that its primary mechanism of action involves the modulation of the androgen receptor (AR) signaling pathway.[5][6][7] Specifically, this compound has been demonstrated to inhibit the nuclear translocation of the androgen receptor stimulated by dihydrotestosterone (DHT) and reduce the overall expression of the AR protein.[1][5][6][7] This leads to a downstream reduction in the expression of AR target genes such as IL-6, TGF-β1, and DKK-1, and a decrease in reactive oxygen species (ROS) production.[1][5][6][7]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[3][8] It is also soluble in other organic solvents like chloroform, dichloromethane, and ethyl acetate.[9][10] It is only slightly soluble in water.[2] For long-term storage, it is recommended to keep this compound at -20°C (for months) or -80°C (for up to 6 months or longer) in a dry, dark environment.[1][8] To maintain stability, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: At what concentrations is this compound typically active and is it cytotoxic?
In studies with HDPCs, this compound has shown biological activity at concentrations between 50 and 100 µg/mL.[6] Cell viability assays have indicated that this compound is not significantly cytotoxic to HDPCs at concentrations up to 100 µg/mL for a 24-hour treatment period.[1][11] However, it is always recommended to perform a dose-response curve and a cytotoxicity assay for your specific cell line and experimental conditions.
Q4: What are the key downstream effects of this compound observed in vitro?
The primary downstream effects of this compound, following the inhibition of androgen receptor signaling in DHT-stimulated HDPCs, are summarized in the table below.
| Downstream Effect | Assay Type | Concentration of this compound | Duration | Observed Result |
| Androgen Receptor (AR) Protein Expression | Western Blot | 50-100 µg/mL | 24 hours | Significant reduction in DHT-induced AR protein levels.[6] |
| Reactive Oxygen Species (ROS) Production | DCF-DA Staining | 100 µg/mL | 24 hours | 45.45% inhibition of DHT-stimulated ROS generation.[5][6][7] |
| DKK-1 Secretion | ELISA | 50-100 µg/mL | 48 hours | 35.38% reduction in secreted DKK-1 levels at 100 µg/mL.[5][6][7] |
| IL-6 Secretion | ELISA | 50-100 µg/mL | 48 hours | 16.27% reduction in secreted IL-6 levels at 100 µg/mL.[5][6][7] |
| TGF-β1 Secretion | ELISA | 50-100 µg/mL | 48 hours | 26.55% reduction in secreted TGF-β1 levels at 100 µg/mL.[5][6][7] |
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound on Androgen Receptor (AR) Signaling
If you are not observing the expected inhibitory effects of this compound on AR signaling, several factors could be at play. This guide will help you troubleshoot the issue systematically.
Issue 2: High Variability in Cell Viability (CCK-8) Assays
High variability in proliferation or cytotoxicity assays can mask the true effect of this compound. Follow these steps to improve consistency.
Key Experimental Protocols
Protocol 1: Western Blot for Androgen Receptor (AR) Expression
This protocol outlines the steps to measure AR protein levels in HDPCs following treatment with this compound and stimulation with DHT.
Protocol 2: ELISA for Secreted Cytokines (DKK-1, IL-6, TGF-β1)
This protocol is for quantifying the concentration of secreted factors in the cell culture supernatant.
-
Cell Culture and Supernatant Collection :
-
Seed HDPCs in appropriate culture plates.
-
Treat cells with this compound (50-100 µg/mL) and DHT as required for your experiment for 48 hours.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure :
-
Use commercially available ELISA kits for human DKK-1, IL-6, or TGF-β1.
-
Follow the manufacturer's instructions precisely regarding the preparation of standards, samples, and reagents.
-
Typically, the procedure involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, and finally a substrate for colorimetric detection.
-
-
Data Analysis :
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the target protein in your samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on DHT-stimulated Human Dermal Papilla Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound Meloside (FDB005272) - FooDB [foodb.ca]
- 3. abmole.com [abmole.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | CAS:60767-80-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Meloside A in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining Meloside A stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound, also known as Isovitexin 2''-O-glucoside, is a flavonoid C-glycoside with demonstrated antioxidant and other biological activities.[1] Like many small molecules, its stability in aqueous and complex biological environments like cell culture media can be a concern. Degradation of this compound during an experiment can lead to a decrease in its effective concentration, potentially causing inconsistent or erroneous results, especially in multi-day assays.[2][3]
Q2: What are the primary factors that can affect this compound stability in my cell culture experiments?
Several factors can influence the stability of this compound in your cell culture setup:
-
Temperature: Higher temperatures, such as the standard 37°C incubation temperature, can accelerate the degradation of flavonoids.[4][5]
-
pH: Flavonoids are generally more stable in neutral to slightly acidic conditions and can be unstable in strongly acidic or alkaline environments.[5][6] The pH of cell culture media can shift during incubation, potentially impacting stability.
-
Media Components: Components within the media, such as enzymes present in fetal bovine serum (FBS), can enzymatically degrade this compound.[7] Other components might also react with the compound.
-
Light Exposure: Flavonoids can be sensitive to light.[5] Prolonged exposure of media containing this compound to light should be avoided.
-
Oxidation: As an antioxidant, this compound is susceptible to oxidation, which can be influenced by dissolved oxygen and the presence of metal ions in the medium.[5][8]
Q3: My compound appears to be losing activity in my multi-day experiment. How can I determine if it's a stability issue?
If you observe a decline in the biological effect of this compound over time, it is prudent to investigate its stability under your specific experimental conditions. The most direct method is to perform a stability study where you incubate this compound in your complete cell culture medium (including serum, if used) in a cell-free incubator for the duration of your experiment. You can then collect aliquots at various time points (e.g., 0, 24, 48, 72 hours) and quantify the remaining amount of this compound using an analytical method like HPLC-UV or, for higher sensitivity and specificity, LC-MS/MS.[1][7][9]
Q4: How should I prepare and store my this compound stock solutions?
For optimal stability, this compound powder should be stored at -20°C.[7] Stock solutions are typically prepared in a non-aqueous solvent like DMSO. It is recommended to prepare a high-concentration stock (e.g., 10 mM) in anhydrous DMSO, aliquot it into small, tightly sealed vials to minimize moisture exposure and freeze-thaw cycles, and store it at -20°C or -80°C.[7] When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to this compound stability.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed after adding this compound to media. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Lower the final concentration of this compound in your experiment.- Ensure the DMSO stock solution is fully dissolved before adding it to the media.- When diluting, add the DMSO stock to the media with gentle vortexing to ensure rapid mixing.[10] |
| High variability in results between replicate wells. | - Inconsistent sample handling.- Incomplete solubilization of this compound.- Binding of this compound to plasticware. | - Ensure precise and consistent timing for all experimental steps.- Visually confirm complete dissolution of the compound in the media.- Use low-protein-binding plates and pipette tips for your experiments.[7] |
| Loss of this compound activity over time. | - Chemical Degradation: The compound is inherently unstable at 37°C in aqueous media.- Enzymatic Degradation: Enzymes in serum (if used) are degrading the compound. | - Perform a stability study (see Experimental Protocol below) to quantify the degradation rate.- Test stability in both serum-containing and serum-free media to assess the impact of serum.[7]- Consider replenishing the media with fresh this compound daily for long-term experiments. |
Data on Flavonoid Stability
Table 1: Representative Stability of Flavonoids in DMEM at 37°C [11]
| Compound | Media Condition | % Remaining after 72h (Mean ± SD) |
| Flavonoid 1 | DMEM | 94% ± 5% |
| Flavonoid 1 | DMEM + 10% FBS | 88% ± 6% |
| Flavonoid 2 | DMEM | 74% ± 8% |
| Flavonoid 2 | DMEM + 10% FBS | 65% ± 7% |
Note: This is example data. Researchers should conduct their own stability studies for this compound under their specific experimental conditions.
Table 2: Stability of Apigenin-C-glucoside in Juice at Various Temperatures [4]
| Storage Temperature | % Remaining after 8 Weeks | % Remaining after 16 Weeks |
| 4°C | >95% | >95% |
| 20°C | ~85% | ~70% |
| 30°C | ~70% | ~50% |
| 40°C | ~55% | ~35% |
Note: This data illustrates the significant impact of temperature on the stability of a flavonoid C-glycoside.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using HPLC.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. [7]
-
Prepare the working solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Prepare a parallel solution in PBS as a control for inherent chemical stability.[7]
-
Incubation: Aliquot 1 mL of the working solution into triplicate wells of a 24-well plate or into sterile microcentrifuge tubes for each condition (media and PBS).[1]
-
Time Point 0: Immediately after preparation, take a 100 µL aliquot from each replicate. This will serve as your T=0 sample.[1]
-
Incubate the remaining solutions at 37°C in a humidified incubator with 5% CO₂.[1]
-
Sample Collection: At your desired time points (e.g., 2, 8, 24, 48, 72 hours), collect a 100 µL aliquot from each replicate.[1]
-
Sample Processing: To stop further degradation, immediately add the collected aliquot to 200 µL of ice-cold acetonitrile to precipitate proteins.[12] Vortex and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the peak area of this compound at each time point.[7]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential hydrolytic degradation of this compound into its aglycone and sugar moiety.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting this compound stability issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Validation of an HPLC-MS/MS Method for the Simultaneous Quantification of Vitexin and Isovitexin in Rabbit Plasma: Pharmacokinetic Insights on a Microcapsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Protocols for Meloside A Analysis
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) protocols for Meloside A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for better peak resolution and accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
A1: Poor peak resolution for this compound, a flavonoid C-glycoside, typically manifests as peak broadening, tailing, or splitting. The primary causes often relate to:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the polar hydroxyl groups of this compound, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The mobile phase pH can affect the ionization state of this compound, which has a predicted pKa of 5.87. If the pH is not optimal, it can lead to inconsistent interactions with the stationary phase and result in poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak fronting or broadening.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can lead to band broadening.
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that adversely affect peak shape.
Q2: My this compound peak is tailing. What are the initial troubleshooting steps?
A2: Peak tailing is a common issue when analyzing polar compounds like this compound. A systematic approach to troubleshooting is recommended:
-
Check Mobile Phase pH: Ensure your mobile phase is buffered and at an appropriate pH. For acidic compounds like this compound, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress ionization and reduce tailing.
-
Evaluate Column Condition: If the column is old or has been used with harsh conditions, the stationary phase may be degraded. Try flushing the column or replacing it with a new, end-capped C18 column.
-
Reduce Injection Volume/Concentration: To rule out column overload, try diluting your sample and injecting a smaller volume.
-
Optimize Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.
Q3: Should I use an isocratic or gradient elution for this compound analysis?
A3: For complex samples such as plant extracts containing this compound and other compounds with a wide range of polarities, gradient elution is highly recommended . An isocratic method may not provide sufficient resolution to separate this compound from other matrix components, leading to co-elution and poor peak shape. A gradient allows for the efficient elution of both polar and non-polar compounds, resulting in sharper peaks and better overall resolution.
Q4: What is a good starting point for a gradient HPLC method for this compound?
A4: A good starting point for a reversed-phase HPLC method on a C18 column would be a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid:
-
Column: C18, 2.1-4.6 mm I.D., 100-250 mm length, 1.8-5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.8 - 1.2 mL/min (for a 4.6 mm I.D. column)
-
Column Temperature: 25-40 °C
-
Detection Wavelength: Approximately 270 nm (based on the flavone structure)
A typical gradient might start at a low percentage of B (e.g., 5-15%), ramp up to a higher percentage (e.g., 30-70%) to elute this compound and other compounds, and then include a wash step at a high percentage of B before re-equilibrating at the initial conditions.
Q5: How does temperature affect the separation of this compound?
A5: Increasing the column temperature generally leads to:
-
Reduced Retention Times: Analytes elute faster due to lower mobile phase viscosity and increased analyte diffusivity.[1][2][3]
-
Sharper Peaks: Improved mass transfer at higher temperatures can result in narrower and taller peaks, enhancing sensitivity.[2][3]
-
Changes in Selectivity: The relative retention of different compounds can change with temperature, which can be used to improve the resolution of co-eluting peaks.[1][3]
However, it is crucial to ensure that this compound is stable at elevated temperatures. A typical starting point is ambient temperature, with optimization up to around 40°C. Consistent temperature control is vital for reproducible retention times.[1]
Troubleshooting Guides
Guide 1: Broad or Tailing this compound Peak
This guide provides a systematic workflow to diagnose and resolve issues with broad or tailing peaks for this compound.
Caption: Troubleshooting workflow for broad or tailing this compound peaks.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Extracts
This protocol outlines the steps for preparing a plant extract sample for HPLC analysis of this compound.
-
Extraction:
-
Mix the powdered plant material with a suitable solvent (e.g., methanol or ethanol).
-
Use techniques like maceration, sonication, or Soxhlet extraction to ensure efficient extraction of this compound.[4]
-
-
Filtration:
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the HPLC column.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
For complex matrices, a cleanup step using a C18 SPE cartridge can significantly improve the quality of the chromatogram by removing interfering compounds.
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the filtered extract.
-
Wash with a weak solvent to remove highly polar impurities.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluent to dryness under reduced pressure.
-
Reconstitute the residue in the initial mobile phase of your HPLC method to a known concentration.
-
Protocol 2: HPLC Method for this compound Quantification
This protocol provides a validated HPLC method for the quantification of this compound.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water.
-
B: 0.1% (v/v) acetonitrile.
-
-
Gradient Elution:
-
A multi-step gradient is often effective for separating flavonoids.[5]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 270 nm.
Data Presentation
Table 1: HPLC Method Parameters for Flavonoid Glycoside Analysis
| Parameter | Setting 1 | Setting 2 | Setting 3 |
| Column | C18, 4.6x250mm, 5µm | C18, 2.1x100mm, 1.7µm | Phenyl, 4.6x250mm, 10µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 40 °C | 25 °C |
| Gradient | Multi-step linear | Linear | Multi-step linear |
Table 2: System Suitability Parameters from a Validated Flavonoid Glycoside Method
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 1.1 |
| Theoretical Plates (N) | > 2000 | > 5000 |
| Resolution (Rs) | > 2.0 | > 3.5 |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% | < 0.5% |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% | < 1.5% |
Visualizations
Experimental Workflow for this compound Analysis
This diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for the analysis of this compound from plant extracts.
References
Enhancing weak Western blot signals for androgen receptor after Meloside A treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering weak Western blot signals for the androgen receptor (AR), particularly after treatment with experimental compounds like Meloside A.
Frequently Asked Questions (FAQs)
Q1: Why is my androgen receptor (AR) signal weak or absent after this compound treatment?
A weak or absent AR signal after drug treatment can arise from several factors. This compound might be genuinely reducing AR protein levels, or technical issues during the Western blot procedure could be the cause.
Possible Biological Reasons:
-
AR Degradation: this compound could be inducing the degradation of the AR protein. Many small molecules are designed to target proteins for degradation through pathways like the ubiquitin-proteasome system.[1][2][3][4] This would lead to a dose- and time-dependent decrease in AR protein levels.[1][2]
-
Transcriptional Downregulation: The compound might be suppressing the transcription of the AR gene, leading to reduced AR mRNA and consequently lower protein levels.[5]
-
Inhibition of Protein Synthesis: this compound could be interfering with the translational machinery, thus inhibiting the synthesis of the AR protein.
Possible Technical Reasons:
-
Insufficient Protein Load: Low abundance of AR, especially in certain cell lines or after treatment, may require loading a higher amount of total protein per lane (e.g., 30-50 µg).[6][7][8]
-
Suboptimal Antibody Concentration: The concentrations of both primary and secondary antibodies are critical.[9][10] Using a concentration that is too low will result in a weak signal.[11]
-
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane, particularly for a protein of AR's size (~110 kDa), can lead to signal loss.[6][12][13] PVDF membranes are often recommended for low-abundance proteins due to their higher binding capacity.[12][13]
-
Issues with Lysis Buffer: The choice of lysis buffer is important for efficient protein extraction.[12][13] For nuclear proteins like AR, a buffer containing strong detergents (e.g., RIPA buffer) and supplemented with fresh protease and phosphatase inhibitors is crucial to prevent degradation.[6][8][14][15]
-
Blocking Buffer Issues: While blocking is essential to reduce background, over-blocking or using an inappropriate blocking agent can sometimes mask the epitope and weaken the signal.[12][16][17] For phosphorylated proteins, BSA is generally preferred over milk because milk contains casein, a phosphoprotein that can cause high background.[17]
Q2: How can I confirm if this compound is causing AR degradation?
To determine if this compound induces AR degradation, you can perform the following experiments:
-
Time-Course and Dose-Response: Treat cells with varying concentrations of this compound for different durations. A systematic decrease in the AR signal with increasing concentration and time would suggest induced degradation.[1][2]
-
Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound induces degradation via the proteasome, inhibition of this pathway should "rescue" the AR protein levels, resulting in a stronger signal compared to treatment with this compound alone.[2][18]
-
Cycloheximide Chase Assay: Treat cells with cycloheximide (CHX), a protein synthesis inhibitor, with and without this compound. Monitoring AR levels over time will allow you to determine the half-life of the protein. A shorter half-life in the presence of this compound indicates accelerated degradation.[2][18]
Q3: What are the optimal antibody concentrations for AR Western blotting?
The optimal antibody concentrations should be empirically determined, as they can vary depending on the specific antibody, the detection system, and the abundance of the target protein.[9][10]
-
Primary Antibody: A common starting dilution is 1:1000.[6][9] However, for a weak signal, you may need to use a more concentrated solution (e.g., 1:500 or 1:250).[9][11] It is advisable to perform a titration to find the concentration that gives the best signal-to-noise ratio.[8][19]
-
Secondary Antibody: Typical dilutions range from 1:2000 to 1:20,000.[6][7][9] Using a secondary antibody conjugated to horseradish peroxidase (HRP) with an enhanced chemiluminescence (ECL) substrate is generally more sensitive for detecting low-abundance proteins than fluorescent systems.[12][20]
Q4: How can I improve the overall sensitivity of my AR Western blot?
Several steps in the Western blot protocol can be optimized to enhance the detection of a weak signal.
-
Sample Preparation: Use a lysis buffer optimized for nuclear proteins and always add fresh protease and phosphatase inhibitors.[6][8][14][15]
-
Gel Electrophoresis: Load a sufficient amount of protein (30-50 µg) to increase the chances of detecting a low-abundance target.[6][7][8]
-
Protein Transfer: Ensure efficient transfer by optimizing the transfer time and voltage. Using a PVDF membrane is recommended for its high protein binding capacity.[12][13] You can check transfer efficiency by staining the membrane with Ponceau S.[6][8]
-
Blocking: While important, reduce blocking time or the concentration of the blocking agent if you suspect it's masking the epitope.[12]
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to increase the binding to the target protein.[11][19][21]
-
Signal Detection: Use a high-sensitivity ECL substrate for detection.[15] Ensure you are not over-washing the membrane, as this can wash away the antibody-antigen complexes.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane (30-50 µg).[6][7][8] |
| Low primary antibody concentration. | Optimize the primary antibody concentration by performing a titration (e.g., 1:250, 1:500, 1:1000).[9][11] | |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. Use a PVDF membrane.[6][12][13] | |
| Protein degradation. | Add fresh protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[6][8][14][15] | |
| Inactive secondary antibody or substrate. | Use fresh reagents and ensure proper storage.[11] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk).[6][11][16][17] |
| Antibody concentration too high. | Decrease the concentration of the primary and/or secondary antibodies.[6][11] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[6][11] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific (e.g., monoclonal) antibody. Optimize antibody dilution.[6][22] |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer.[6][8] |
Experimental Protocols
Cell Lysis and Protein Extraction
-
Culture cells (e.g., LNCaP) to 70-80% confluency.[6]
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells twice with ice-cold PBS.[14]
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each plate.[14][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 30 minutes, with occasional vortexing.[6][15]
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.[6][14]
Western Blotting
-
Normalize protein concentrations for all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[6]
-
Load 30-50 µg of protein per lane onto a polyacrylamide gel.[6][15]
-
Run the gel at 100-120V until the dye front reaches the bottom.[6]
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[6]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with anti-AR primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6][21]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[6][15]
Data Presentation
Table 1: Hypothetical Densitometry Analysis of AR Protein Levels After this compound Treatment
| Treatment Group | This compound (µM) | Relative AR Protein Level (Normalized to Loading Control) | Percent of Control (%) |
| Vehicle Control | 0 | 1.00 | 100% |
| This compound | 0.1 | 0.75 | 75% |
| This compound | 1 | 0.40 | 40% |
| This compound | 10 | 0.15 | 15% |
Visualizations
Caption: Androgen Receptor signaling and potential inhibition by this compound.
Caption: Standard workflow for Western blot analysis of Androgen Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells | Life Science Alliance [life-science-alliance.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. academic.oup.com [academic.oup.com]
- 19. m.youtube.com [m.youtube.com]
- 20. An introduction to western blot | Abcam [abcam.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad.com [bio-rad.com]
Addressing unexpected cytotoxicity in Meloside A experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are using Meloside A and have encountered unexpected cytotoxicity in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify the source of the issue and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: Based on published studies, this compound has not been found to induce significant cytotoxicity in Human Dermal Papilla Cells (HDPCs) at concentrations up to 100 μg/mL following 24 hours of treatment.[1][2][3][4] This suggests that at typical effective concentrations for its role in modulating the androgen receptor pathway, this compound is not inherently cytotoxic to this cell line. Unexpected cytotoxicity may, therefore, stem from other experimental factors.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is known to protect dermal papilla cells from DHT-induced damage by modulating the androgen receptor (AR) signaling pathway.[1][2] Its mechanism involves inhibiting the nuclear translocation of the androgen receptor and reducing AR protein expression.[1] This leads to a decrease in the expression of downstream target genes such as IL-6, TGF-β1, and DKK-1.[1][2] Additionally, this compound has been shown to reduce reactive oxygen species (ROS) production and inhibit cell apoptosis.[1]
Q3: What are the common initial steps to take when observing unexpected cytotoxicity?
A3: When faced with unexpected cytotoxicity, it is crucial to first verify the basics of your experimental setup. This includes:
-
Confirming Compound Concentration: Double-check all calculations for dilutions and consider preparing a fresh serial dilution from your stock.
-
Assessing Cell Health: Ensure your cell cultures are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Evaluating Solvent Toxicity: Verify that the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically below 0.5%).[5] Include a vehicle-only control in your experiments to assess solvent effects.
Q4: Could my cytotoxicity assay be giving a false-positive result?
A4: Yes, some cytotoxicity assays are prone to artifacts. For instance, colorimetric assays like MTT can be affected by compounds that interfere with cellular redox processes. If you suspect an assay artifact, it is advisable to confirm the cytotoxic effect using an orthogonal method that measures a different cell death marker. Good alternatives include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or an Annexin V/Propidium Iodide (PI) assay, which detects apoptosis.
Q5: What are the potential off-target effects of this compound or related compounds that could cause cytotoxicity?
A5: this compound is a C-glycosylflavone. While specific off-target effects for this compound are not extensively documented, flavonoids, in general, can interact with multiple cellular targets. Some C-glycosylflavones have been shown to exhibit cytotoxic effects in cancer cell lines, indicating that at certain concentrations, they can impact cell viability.[6][7] It is important to consider that the observed cytotoxicity could be due to an off-target effect specific to your cell model.
Q6: How should I prepare and store this compound to ensure its stability?
A6: this compound is soluble in DMSO.[8] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[5] Store stock solutions at -20°C or -80°C, protected from light. The stability of this compound in your specific cell culture medium should be determined empirically, as some media components can affect compound stability over time.[9][10]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed Across All Tested Concentrations
| Potential Cause | Troubleshooting Step |
| Compound Concentration Error | Verify the calculations for your dilutions and perform a new serial dilution from a fresh stock. Confirm the initial stock concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell Culture Contamination | Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, mycoplasma). Test a fresh batch of cells from a reliable source. |
| Compound Instability/Precipitation | Visually inspect the culture medium for any signs of compound precipitation after addition. Assess the stability of this compound in your culture medium over the time course of your experiment. |
| Incorrect Assay Procedure | Review the cytotoxicity assay protocol for any potential errors in execution, such as incorrect incubation times or reagent volumes. |
Guide 2: Discrepancy Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Different Assay Principles | Understand the mechanism of each assay. For example, MTT measures metabolic activity, while LDH measures membrane integrity. A compound might affect one cellular process but not another. |
| Assay Interference | The compound may be interfering with the assay chemistry. For colorimetric assays, run a control with the compound in cell-free medium to check for direct absorbance. |
| Timing of Cell Death | The timing of apoptosis versus necrosis can influence assay results. An Annexin V/PI assay can help distinguish between these different cell death pathways. |
Data Presentation
Table 1: Summary of this compound and Related Compounds Cytotoxicity Data
| Compound | Cell Line | Assay | Concentration/IC50 | Duration | Cytotoxicity Observed | Reference |
| This compound | Human Dermal Papilla Cells (HDPCs) | CCK-8 | Up to 100 µg/mL | 24 hours | No significant cytotoxicity | [1][2][3][4] |
| Isovitexin | HepG-2 (Human Liver Cancer) | MTT | IC50: 15.39 µg/mL | Not Specified | Yes | [7] |
| Vicenin-II | HepG-2 (Human Liver Cancer) | MTT | IC50: 14.38 µg/mL | Not Specified | Yes | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
-
Cell Seeding: Seed Human Dermal Papilla Cells (HDPCs) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound (e.g., 5, 10, 50, and 100 µg/mL) in complete DMEM. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 of the CCK-8 assay protocol.
-
Controls: Include control wells for: no cells (medium only), no treatment (cells with vehicle), and maximum LDH release (cells with a lysis solution provided by the kit).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Plate Preparation: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided by the kit to each well.
-
Measurement: Measure the absorbance at 490 nm within 1 hour.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture and treat cells with this compound as in the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: this compound's mechanism in the Androgen Receptor pathway.
Caption: A generalized workflow for in vitro cytotoxicity experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic flavone-C-glycosides from the leaves of Dypsis pembana (H.E.Moore) Beentje & J.Dransf., Arecaceae: in vitro and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Gene Expression Data in Meloside A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing gene expression data from studies involving Meloside A.
Frequently Asked Questions (FAQs)
Q1: What is gene expression normalization, and why is it crucial for studies on this compound?
A1: Gene expression normalization is a critical process used to remove systematic technical variations in data, ensuring that observed differences are due to true biological changes rather than experimental artifacts.[1][2] Factors like sample degradation, differences in RNA extraction efficiency, or variations in reverse transcription can introduce bias.[3] Normalization corrects for these variables, making it possible to accurately compare gene expression levels between samples treated with this compound and control groups.[3]
Q2: How does normalizing qPCR data differ from normalizing RNA-Seq data?
A2: The normalization approaches for qPCR and RNA-Seq are fundamentally different due to the nature of the data they generate.
-
qPCR normalization typically relies on reference genes, also known as housekeeping genes, which are assumed to be stably expressed across all experimental conditions.[4] The expression of the target gene is measured relative to one or more of these reference genes using methods like the comparative Ct (ΔΔCt) method.[4]
-
RNA-Seq normalization adjusts raw read counts to account for technical variations like sequencing depth (the total number of reads per sample) and gene length.[5] Common methods include Counts Per Million (CPM), Transcripts Per Kilobase Million (TPM), and more advanced statistical methods like the Trimmed Mean of M-values (TMM) and DESeq.[1][5]
Q3: How should I select and validate reference genes for a qPCR study involving this compound?
A3: The selection of appropriate reference genes is paramount for accurate qPCR results.[4] While common housekeeping genes like GAPDH, ACTB, UBQ, and 18S rRNA are often used, their expression can sometimes be affected by the experimental conditions.[4][6][7] It is crucial to validate the stability of a panel of candidate reference genes under your specific experimental setup (e.g., in the specific cell line treated with this compound).[4] Statistical algorithms and software such as geNorm, NormFinder, BestKeeper, and RefFinder can be used to analyze the expression stability of candidate genes and identify the most suitable ones for your experiment.[6][8] For increased accuracy, using the geometric mean of multiple validated reference genes is recommended.[3][9]
Q4: Can this compound treatment itself alter the expression of common housekeeping genes?
A4: It is possible. Any experimental treatment, including the introduction of a bioactive compound like this compound, has the potential to alter cellular processes and, consequently, the expression of genes traditionally used as references.[3] This underscores the necessity of validating reference gene stability for each specific experimental context rather than assuming their expression will remain constant.[7]
Q5: What are the recommended normalization methods for RNA-Seq data from this compound experiments?
A5: The choice of RNA-Seq normalization method can significantly impact the results of differential expression analysis.[5][10] For comparing gene expression levels between samples (e.g., this compound-treated vs. control), methods that account for library size, such as TMM (implemented in edgeR), DESeq2's median of ratios, or PoissonSeq, are widely used and generally perform well.[2][11] Methods like TPM (Transcripts Per Kilobase Million) are useful when comparing the expression of different genes within a single sample, as they normalize for both sequencing depth and gene length.[5]
Troubleshooting Guide
Problem: My qPCR amplification curves are abnormal (e.g., S-shaped or have a "waterfall" effect).
-
Cause & Solution: An abnormal, S-shaped curve may indicate poor PCR efficiency.[9] A "waterfall" effect, where the fluorescence drops sharply at the end, is often due to incorrect baseline settings in the analysis software. This can be corrected by manually adjusting the baseline to end 1-2 cycles before amplification begins.[9]
Problem: My PCR efficiency is outside the optimal 90-110% range.
-
Cause & Solution: A PCR efficiency below 90% (slope < -3.6) suggests a problem with the reaction, which could be due to suboptimal primer concentrations, poor sample quality, or the presence of PCR inhibitors.[9] Consider redesigning primers, further purifying your RNA/cDNA samples, or optimizing the reaction conditions.
Problem: I see a signal in my No Template Control (NTC) wells.
-
Cause & Solution: Amplification in the NTC indicates contamination of your reagents (e.g., primers, master mix, or water) with template DNA or amplicons from previous experiments. Discard all current reagents and use fresh, sterile stocks to repeat the experiment.
Problem: My chosen reference genes show significant variability across my samples.
-
Cause & Solution: This indicates that the selected genes are not suitable for normalization under your experimental conditions.[3] It is necessary to test a broader panel of candidate reference genes and use statistical tools like geNorm or NormFinder to identify the most stable ones.[6][8] If no single gene is perfectly stable, using a combination of the top 2-3 most stable genes for normalization is a robust alternative.[9]
Problem: I suspect batch effects are influencing my RNA-Seq results.
-
Cause & Solution: Batch effects arise from non-biological variations that occur when samples are processed in different batches or on different sequencing runs. If the source of the batch variation is known (e.g., sequencing date), methods like ComBat or the removeBatchEffect function in the Limma package can be used to adjust the data after initial within-dataset normalization.[5]
Data Presentation
Recent studies have quantified the effect of this compound on gene expression in Dihydrotestosterone (DHT)-stimulated Human Dermal Papilla Cells (HDPCs).
| Target Gene | Treatment | Concentration | Result | Citation |
| Androgen Receptor (AR) | This compound | 50 µg/mL | Significant reduction in DHT-induced protein expression | [12] |
| Androgen Receptor (AR) | This compound | 100 µg/mL | Significant reduction in DHT-induced protein expression | [12] |
| IL-6 | This compound | 100 ppm | 16.27% reduction in expression | [12][13] |
| TGF-β1 | This compound | 100 ppm | 26.55% reduction in expression | [12][13] |
| DKK-1 | This compound | 100 ppm | 35.38% reduction in expression | [12][13] |
Experimental Protocols
Protocol 1: Validation of Candidate Reference Genes for qPCR
-
Select Candidate Genes: Choose 5-10 candidate reference genes from literature, including commonly used ones (GAPDH, ACTB, 18S rRNA) and those previously validated in similar biological systems.[6][14]
-
RNA Extraction & Quality Control: Extract total RNA from all experimental samples (e.g., control, this compound-treated). Assess RNA integrity and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Perform reverse transcription on an equal amount of RNA from each sample to synthesize cDNA.[6]
-
qPCR Analysis: Run qPCR for all candidate reference genes on all cDNA samples. Include technical replicates for each sample.
-
Data Analysis: Export the raw cycle threshold (Ct) values. Use software like geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes.[8] These tools provide a stability ranking to identify the most suitable reference genes.
-
Determine Optimal Number: Use the pairwise variation (V) value calculated by geNorm to determine the minimum number of reference genes required for accurate normalization (a V value < 0.15 is generally recommended).[15][16]
Protocol 2: General Workflow for RNA-Seq Data Normalization
-
Raw Data Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Perform trimming to remove adapters and low-quality bases if necessary.
-
Alignment: Align the processed reads to a reference genome or transcriptome.
-
Read Counting: Generate a raw read count matrix, where each row represents a gene and each column represents a sample.
-
Normalization: Apply a suitable normalization method to the raw count matrix.[1]
-
Downstream Analysis: Proceed with differential gene expression analysis, pathway analysis, and other relevant investigations using the normalized data.
Mandatory Visualizations
Caption: this compound inhibits the Androgen Receptor signaling pathway.[12]
Caption: Workflow for accurate qPCR gene expression normalization.
Caption: Conceptual logic of RNA-Seq data normalization.[5]
References
- 1. RSeqNorm | RNA-seq Normalization | QBRC | UT Southwestern Medical Center [lce.biohpc.swmed.edu]
- 2. Selecting between-sample RNA-Seq normalization methods from the perspective of their assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 5. bigomics.ch [bigomics.ch]
- 6. Selection and Validation of the Most Suitable Reference Genes for Quantitative Real-Time PCR Normalization in Salvia rosmarinus under In Vitro Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validated reference genes for normalization of RT-qPCR in developing organs of wheat to study developmentally/spatio-temporally expressed family genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. Statistical Methods for RNA Sequencing Data Analysis - Computational Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Selection of suitable reference genes for qPCR normalization in different developmental stages of Oenanthe javanica [frontiersin.org]
- 15. Using RNA-seq data to select reference genes for normalizing gene expression in apple roots | PLOS One [journals.plos.org]
- 16. Using RNA-seq data to select reference genes for normalizing gene expression in apple roots | PLOS One [journals.plos.org]
- 17. A scaling normalization method for differential expression analysis of RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in Meloside A Experimental Results
Welcome to the technical support center for Meloside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to support your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the handling and experimental use of this compound, providing potential causes and solutions to help you overcome variability in your results.
1. Solubility and Preparation of Stock Solutions
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
-
Answer: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, DMSO is the most commonly used solvent. To prepare a stock solution, dissolve this compound in DMSO to a concentration of 100 mg/mL.[1] If you encounter solubility issues, gentle warming at 37°C and sonication in an ultrasonic bath for a short period can aid dissolution.[1] It is recommended to prepare fresh solutions on the day of use.[1]
-
-
Question: My this compound solution appears to have precipitated after being added to the cell culture medium. What could be the cause and how can I prevent this?
-
Answer: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds dissolved in DMSO. This can lead to significant variability in the effective concentration of this compound in your experiment.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to maintain cell health and prevent precipitation.
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Mixing Technique: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. Avoid adding the stock solution directly to the cells in the well.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium before adding it to your final cell culture plate.
-
-
-
2. Experimental Consistency and Reproducibility
-
Question: I am observing significant variability in my cell viability assay results between experiments. What are the potential sources of this inconsistency?
-
Answer: Variability in cell-based assays can stem from several factors, especially when working with natural products.
-
Potential Causes & Solutions:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Seeding Density: Precise and consistent cell seeding is crucial. Uneven cell distribution can lead to variable results.
-
Compound Stability: this compound, like other flavonoid glycosides, may be unstable in solution over time.[2] Prepare fresh dilutions from your stock for each experiment. Stock solutions of this compound can be stored at -20°C for several months or -80°C for longer periods (up to 6 months), but repeated freeze-thaw cycles should be avoided.
-
Batch-to-Batch Variation: If using this compound from different suppliers or different lots from the same supplier, there may be variations in purity. It is advisable to test each new batch for its cytotoxic profile before proceeding with functional assays.
-
-
-
-
Question: My Western blot results for Androgen Receptor (AR) protein levels are inconsistent. How can I improve the reproducibility?
-
Answer: Inconsistent Western blot results can be due to a variety of factors from sample preparation to antibody incubation.
-
Troubleshooting Tips:
-
Consistent Lysis and Protein Quantification: Ensure complete cell lysis and accurately quantify protein concentrations to load equal amounts of protein for each sample.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for any loading inaccuracies.
-
Antibody Quality: Use a validated antibody for AR. The quality and specificity of the primary antibody are critical for obtaining reliable results.
-
Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane. Staining the membrane with Ponceau S after transfer can help visualize the protein bands and confirm even transfer across the blot.
-
-
-
II. Quantitative Data Summary
The following tables summarize key quantitative data from a study on the effects of this compound on human dermal papilla cells (HDPCs).
Table 1: Cytotoxicity of this compound in HDPCs
| Concentration (µg/mL) | Treatment Duration | Assay | Result |
| 5, 10, 50, 100 | 24 hours | CCK-8 | No significant cytotoxicity observed.[1][3] |
Table 2: Effects of this compound on DHT-Induced Changes in HDPCs
| Parameter | This compound Concentration (µg/mL) | Treatment Duration | Result |
| AR Protein Expression | 50, 100 | 24 hours | Significant reduction in DHT-induced AR protein expression.[3][4] |
| AR Nuclear Translocation | 50, 100 | 6 hours | Dose-dependent inhibition of DHT-induced AR nuclear translocation.[3] |
| ROS Generation | 100 | 24 hours | 45.45% inhibition of DHT-stimulated ROS generation.[2][3] |
| IL-6 Secretion | 100 | 48 hours | 16.27% reduction in DHT-induced IL-6 secretion.[2][3] |
| TGF-β1 Secretion | 100 | 48 hours | 26.55% reduction in DHT-induced TGF-β1 secretion.[2][3] |
| DKK-1 Secretion | 100 | 48 hours | 35.38% reduction in DHT-induced DKK-1 secretion.[2][3] |
III. Experimental Protocols and Methodologies
Detailed protocols for key experiments are provided below to ensure standardized procedures and minimize variability.
1. Cell Viability Assay (CCK-8)
-
Seed human dermal papilla cells (HDPCs) in a 96-well plate at a density of 5 x 10³ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 50, 100 µg/mL) for 24 hours.[2][3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Androgen Receptor (AR) Nuclear Translocation Assay
-
Seed HDPCs expressing a green fluorescent protein-tagged AR (EGFP-AR) on glass coverslips in a 24-well plate.
-
Once the cells reach 70-80% confluency, treat them with Dihydrotestosterone (DHT) to induce AR nuclear translocation.
-
Co-treat the cells with different concentrations of this compound (e.g., 50, 100 µg/mL) or a vehicle control for 6 hours.[3]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of EGFP-AR using a fluorescence microscope.
-
Quantify the percentage of cells with nuclear AR localization by counting at least 200 cells per condition.
3. Western Blot for Androgen Receptor (AR)
-
Seed HDPCs in 6-well plates and grow to 80-90% confluency.
-
Treat cells with DHT and this compound (e.g., 50, 100 µg/mL) or vehicle for 24 hours.[3]
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
4. Reactive Oxygen Species (ROS) Measurement
-
Seed HDPCs in a black, clear-bottom 96-well plate.
-
Treat the cells with DHT and this compound (100 µg/mL) or vehicle for 24 hours.[1]
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
5. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6, TGF-β1, and DKK-1
-
Seed HDPCs in 24-well plates and treat with DHT and this compound (e.g., 50, 100 µg/mL) or vehicle for 48 hours.[1]
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-6, TGF-β1, and DKK-1 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-linked secondary antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
IV. Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
Caption: Signaling pathway of this compound's inhibitory effect on Androgen Receptor (AR) nuclear translocation.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting flowchart for addressing variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation [mdpi.com]
- 4. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Meloside A
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Meloside A during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound, also known as Isovitexin 2''-O-glucoside, is a phenylpropanoid and a flavonoid C-glycoside.[1][2] Its structure consists of the flavonoid isovitexin (a C-glycoside of apigenin) with an additional glucose unit attached via an O-glycosidic bond.[1] The C-glycosidic bond in its core structure generally confers greater stability against enzymatic and chemical hydrolysis compared to O-glycosidic bonds.[3][4]
Q2: What are the primary factors that can cause the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented, based on its structure as a flavonoid glycoside, the following factors are primary concerns:
-
pH: Exposure to strongly acidic or alkaline conditions can lead to hydrolysis.[5] While the C-glycosidic bond is relatively stable, the O-glycosidic linkage is more susceptible to acid hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to the hydrolysis of the glycosidic bonds or oxidation.[6]
-
Oxidation: Like other flavonoids, this compound is susceptible to oxidative degradation, which can be initiated by exposure to air, light, or certain metal ions.[7]
-
Enzymatic Degradation: While mammalian enzymes may not readily cleave the C-glycosidic bond, microbial enzymes, particularly in the colon, have been shown to degrade C-glycosyl flavonoids.[8] It is crucial to prevent microbial contamination in stock solutions.
Q3: How should I store solid this compound for long-term and short-term use?
Proper storage is critical to maintain the integrity of solid this compound. The following table summarizes the recommended storage conditions.
| Storage Duration | Temperature | Conditions |
| Long-term | -20°C | Dry, dark, and tightly sealed container. |
| Short-term | 0 - 4°C | Dry, dark, and tightly sealed container. |
Q4: What is the recommended way to prepare and store this compound solutions?
For experimental use, this compound is often dissolved in a solvent like DMSO. It is crucial to handle these solutions properly to prevent degradation.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent. |
| Long-term Storage | Aliquot into single-use vials and store at -80°C. |
| Short-term Storage | Store at -20°C for a few days to a week. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles as they can accelerate degradation. |
Troubleshooting Guide
Issue 1: I am observing a loss of activity or a decrease in the concentration of my this compound stock solution over time.
-
Possible Cause 1: Improper Storage. Your storage conditions may not be optimal. Review the recommended storage temperatures and conditions for both solid and solution forms. Ensure your freezer is maintaining the correct temperature.
-
Troubleshooting Steps:
-
Verify the storage temperature of your freezer.
-
Ensure the container is tightly sealed to prevent moisture and air exposure.
-
If in solution, ensure it was aliquoted to minimize freeze-thaw cycles.
-
Prepare a fresh stock solution from solid material and compare its performance to the old stock.
-
-
Possible Cause 2: Hydrolysis. If the solution is not buffered or is exposed to acidic or basic conditions, the O-glycosidic bond may have been hydrolyzed.
-
Troubleshooting Steps:
-
Check the pH of your solvent or buffer system.
-
If possible, analyze the solution by HPLC to look for the appearance of new peaks corresponding to potential degradation products like isovitexin.
-
Issue 2: I see a color change in my this compound solid or solution.
-
Possible Cause: Oxidation. Flavonoids can oxidize upon exposure to air and light, often resulting in a color change.
-
Troubleshooting Steps:
-
Store the compound in an inert atmosphere (e.g., under argon or nitrogen) if possible.
-
Always store in a dark container or wrapped in foil to protect from light.
-
Avoid leaving containers open to the air for extended periods.
-
Issue 3: My experimental results with this compound are inconsistent between batches.
-
Possible Cause 1: Degradation of one batch. One of your batches may have degraded due to improper handling or storage.
-
Troubleshooting Steps:
-
Perform a quality control check on each batch before use. This can be a simple analytical test like HPLC to confirm the purity and concentration.
-
Review the handling and storage history of each batch.
-
-
Possible Cause 2: Purity differences between batches. The initial purity of the batches may have been different.
-
Troubleshooting Steps:
-
Always source compounds from reputable suppliers who provide a certificate of analysis with purity data.
-
If possible, independently verify the purity of new batches upon receipt.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer solutions (pH 4.5, 7.4)
- HPLC system with a UV or DAD detector
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 70°C for a specified time (e.g., 24 hours).
-
Neutralize the solution and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 70°C for a specified time.
-
Neutralize the solution and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at an elevated temperature (e.g., 70°C) for a specified time.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
-
pH Stability:
-
Prepare solutions of this compound in phosphate buffers of varying pH (e.g., 4.5 and 7.4).
-
Incubate at a controlled temperature and analyze at different time points.[5]
-
3. Analysis:
- Use a validated HPLC method to separate this compound from its degradation products.
- Monitor the decrease in the peak area of this compound and the appearance of new peaks.
- Calculate the percentage of degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. isovitexin 2''-O-glucoside | C27H30O15 | CID 185995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Optimizing incubation times for Meloside A treatment
Welcome to the technical support center for Meloside A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound, with a focus on optimizing incubation times.
| Question | Answer |
| What is the recommended starting concentration for this compound? | Based on preliminary studies, a common starting concentration range for this compound in cell culture is 10 µM to 50 µM. However, the optimal concentration is highly cell-line dependent. It is strongly recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. |
| How long should I incubate my cells with this compound? | The incubation time for this compound can vary significantly depending on the cell type and the biological endpoint being measured. Initial time-course experiments of 24, 48, and 72 hours are recommended to determine the optimal duration for observing the desired effect.[1][2] For assessing impacts on signaling pathways, shorter incubation times (e.g., 30 minutes to 24 hours) may be sufficient.[1] For cell viability and apoptosis assays, longer incubation times (e.g., 24 to 72 hours) are typically required.[1][2] |
| What is the mechanism of action for this compound? | This compound is a potent inhibitor of the PI3K/Akt signaling pathway, a critical cascade for regulating cell growth, proliferation, and survival.[3] By inhibiting this pathway, this compound can lead to decreased cell proliferation and the induction of apoptosis in cancer cell lines. |
| How can I determine the optimal incubation time for my specific experiment? | The ideal incubation time is dependent on your experimental endpoint. A time-course experiment is the most effective method to determine this.[1][4] For signaling pathway analysis, you might observe changes in protein phosphorylation within minutes to hours.[1] For assessing cell viability or apoptosis, a longer duration is usually necessary to see a significant effect.[1] |
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cell viability. | 1. Sub-optimal incubation time: The incubation period may be too short to induce a significant effect.[1]2. Incorrect drug concentration: The concentration of this compound may be too low for your specific cell line.3. Cell density: High cell confluence can sometimes reduce the efficacy of a drug treatment.[5]4. Cell health: Unhealthy cells may not respond as expected.[6] | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration.[1]2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the IC50 for your cell line.3. Optimize cell seeding density: Ensure cells are in the exponential growth phase during the experiment.[3]4. Check cell viability and morphology before starting the experiment. Ensure you are using cells with a low passage number.[7] |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded across wells.2. Pipetting errors: Inaccurate dispensing of this compound or assay reagents.3. Edge effects: Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. | 1. Ensure thorough cell suspension mixing before seeding. Use a multichannel pipette for seeding if possible.2. Calibrate pipettes regularly. Use fresh tips for each replicate.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| High background in cell-based assays. | 1. Contamination: Mycoplasma or bacterial contamination can interfere with assay readings.[7]2. Reagent issues: Improperly prepared or expired assay reagents.3. Autofluorescence: Some media components, like phenol red or fetal bovine serum, can cause background fluorescence.[8] | 1. Regularly test for mycoplasma contamination. Maintain aseptic technique during all cell culture procedures.2. Prepare fresh reagents as per the manufacturer's instructions.3. Use phenol red-free media for fluorescence-based assays. Consider using phosphate-buffered saline (PBS) for the final measurement step.[8] |
Experimental Protocols
Determining IC50 with an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[9][10]
Materials:
-
96-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO)[3]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase for the duration of the assay. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.[3]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well and pipette to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][9]
Apoptosis Detection using Annexin V Staining
This protocol describes how to detect apoptosis induced by this compound using Annexin V staining followed by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is used as a vital stain to differentiate between apoptotic and necrotic cells.[11]
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the determined optimal incubation time. Include a vehicle-treated control.
-
Cell Collection: After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and discarding the supernatant.[11]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis of PI3K/Akt Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[12][13]
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-PI3K, anti-total-PI3K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound for the predetermined time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[12]
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.[12]
Data Presentation
The following table provides a template for summarizing the results of a dose-response and time-course experiment for this compound treatment.
Table 1: Effect of this compound on Cell Viability (% of Vehicle Control)
| Concentration | 24 Hours | 48 Hours | 72 Hours |
| Vehicle Control | 100% | 100% | 100% |
| 1 µM | |||
| 5 µM | |||
| 10 µM | |||
| 25 µM | |||
| 50 µM | |||
| IC50 |
Visualizations
The following diagrams illustrate the hypothetical signaling pathway affected by this compound and a general experimental workflow for optimizing incubation times.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Validating the Effects of Meloside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing control experiments to validate the effects of Meloside A.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: The primary mechanism of this compound is the modulation of the Androgen Receptor (AR) signaling pathway.[1][2][3][4][5] It has been shown to inhibit the nuclear translocation of AR and reduce its protein expression.[1][2][3][4][5][6] This leads to the downstream suppression of AR target genes such as DKK-1, IL-6, and TGF-β1.[1][2][3][4][5][6] Additionally, this compound exhibits antioxidant properties by reducing reactive oxygen species (ROS) production.[2][3][4][6][7]
Q2: What are the essential positive and negative controls to include in my experiments with this compound?
A2: To ensure the validity of your results, it is crucial to include the following controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to control for any effects of the solvent itself.
-
Positive Control (for AR signaling): A known AR agonist, such as dihydrotestosterone (DHT), should be used to stimulate the AR pathway.[1][3][4][5]
-
Positive Control (for inhibition): A well-characterized AR inhibitor, such as Enzalutamide or Bicalutamide, can be used as a positive control for the inhibitory effects on the AR pathway.
-
Untreated Control: This group of cells receives no treatment and serves as a baseline for cell health and basal signaling activity.
Q3: How can I confirm that this compound is specifically targeting the Androgen Receptor pathway?
A3: To demonstrate specificity, consider the following experiments:
-
AR Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate AR expression. If the effects of this compound are diminished in these cells, it strongly suggests that its mechanism is AR-dependent.
-
Rescue Experiments: After treatment with this compound, attempt to rescue the phenotype by overexpressing AR or its downstream effectors.
-
Counter-Screening: Test this compound against other related signaling pathways to ensure it does not have broad off-target effects.
Troubleshooting Guides
Western Blot for Androgen Receptor (AR) Expression
Issue: Weak or No AR Signal
| Possible Cause | Suggested Solution |
| Insufficient Protein Load | Ensure accurate protein quantification (e.g., BCA assay) and load a sufficient amount of protein (typically 20-40 µg). |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage based on the protein size and gel percentage.[8] For large proteins, consider a wet transfer overnight at 4°C.[9] |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration to find the optimal dilution. Consult the manufacturer's datasheet for recommended starting concentrations.[10] |
| Inactive Antibody | Ensure proper storage of antibodies at recommended temperatures and avoid repeated freeze-thaw cycles.[11] |
| Problem with ECL Substrate | Use fresh ECL substrate as its sensitivity can diminish over time. |
Issue: High Background or Non-Specific Bands
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[8][12] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[8][10] |
| Insufficient Washing | Increase the number and duration of wash steps with TBST to remove unbound antibodies.[8] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the incubation and washing steps.[10] |
Immunofluorescence for AR Nuclear Translocation
Issue: Weak or No Nuclear Signal
| Possible Cause | Suggested Solution |
| Inefficient Permeabilization | Ensure the permeabilization step (e.g., with Triton X-100 or saponin) is sufficient for the antibody to access the nucleus.[4][13] |
| Antibody Cannot Penetrate Nucleus | Add a permeabilizing agent to the antibody dilution and blocking buffers.[13] |
| Low AR Expression | Choose a cell line with robust AR expression or consider transiently overexpressing a tagged AR construct (e.g., pEGFP-AR).[3][5] |
| Photobleaching | Minimize exposure of the fluorescently labeled samples to light. Use an anti-fade mounting medium.[11] |
Issue: High Background Staining
| Possible Cause | Suggested Solution |
| Non-specific Antibody Binding | Increase the blocking time and consider using a serum from the same species as the secondary antibody for blocking.[5][13] Titrate the primary antibody to the lowest effective concentration.[5] |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. If cellular autofluorescence is high, consider using a different fluorophore with a longer wavelength. |
| Insufficient Washing | Increase the number and duration of washes between antibody incubation steps.[4] |
Reactive Oxygen Species (ROS) Assay (DCF-DA Assay)
Issue: No Increase in Fluorescence with Positive Control
| Possible Cause | Suggested Solution |
| Inactive DCF-DA Probe | Ensure proper storage of the DCF-DA probe (protected from light and moisture). Prepare fresh working solutions for each experiment. |
| Positive Control Not Working | Use a fresh solution of a known ROS inducer like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) at an appropriate concentration.[6] |
| Incorrect Filter Settings | Verify that the excitation and emission wavelengths on the plate reader or microscope are appropriate for DCF (typically ~485 nm excitation and ~535 nm emission). |
Issue: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Autohydrolysis of DCF-DA | Minimize exposure of the probe to light and perform the assay promptly after probe loading. |
| Phenol Red in Media | Use phenol red-free media during the assay, as it can contribute to background fluorescence. |
| Cell-Free ROS Production | Include a cell-free control (media, probe, and this compound) to ensure the compound itself is not directly reacting with the probe.[1] |
ELISA for DKK-1, IL-6, and TGF-β1
Issue: Low Signal or Poor Standard Curve
| Possible Cause | Suggested Solution |
| Improper Standard Dilution | Carefully prepare the standard curve according to the kit protocol. Ensure accurate pipetting. |
| Insufficient Incubation Time | Adhere to the recommended incubation times in the protocol to allow for adequate binding. |
| Inactive Reagents | Check the expiration dates of the ELISA kit components and ensure they have been stored correctly. |
Issue: High Background
| Possible Cause | Suggested Solution |
| Insufficient Washing | Ensure thorough washing of the wells between steps to remove unbound reagents. An automated plate washer can improve consistency.[14] |
| High Antibody Concentration | Use the recommended concentrations of capture and detection antibodies. High concentrations can lead to non-specific binding.[14] |
| Cross-Contamination | Be careful to avoid splashing reagents between wells. Use fresh pipette tips for each standard and sample. |
Quantitative Data Summary
Table 1: Effect of this compound on DHT-Induced Downstream Targets and ROS Production in Human Dermal Papilla Cells (HDPCs)
| Treatment | DKK-1 Secretion (% of DHT control) | IL-6 Secretion (% of DHT control) | TGF-β1 Secretion (% of DHT control) | Intracellular ROS Levels (% of DHT control) |
| DHT (10 nM) | 100% | 100% | 100% | 100% |
| DHT + this compound (50 µg/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| DHT + this compound (100 µg/mL) | ~64.62%[1][3][4] | ~83.73%[1][3][4] | ~73.45%[1][3][4] | ~54.55%[1][3][4][7] |
Note: The values are approximated from published data and may vary depending on experimental conditions.
Experimental Protocols
Western Blot for Androgen Receptor
-
Cell Culture and Treatment: Plate human dermal papilla cells (HDPCs) and grow to 70-80% confluency. Treat with DHT (10 nM) and/or this compound (50-100 µg/mL) for the desired time.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence for AR Nuclear Translocation
-
Cell Culture and Treatment: Seed HDPCs on glass coverslips in a 24-well plate. Treat with DHT (10 nM) and/or this compound (50-100 µg/mL).
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-AR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) for 1 hour in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips on slides with an anti-fade mounting medium.
-
Imaging: Visualize cells using a fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's inhibitory effect on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for validating the effects of this compound.
References
- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. bosterbio.com [bosterbio.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. assaygenie.com [assaygenie.com]
Dealing with peak tailing in HPLC analysis of Meloside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues during the HPLC analysis of Meloside A.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting peak tailing for this compound.
Q1: My this compound peak is showing significant tailing. What are the primary causes?
A1: Peak tailing in the reversed-phase HPLC analysis of this compound, a flavonoid C-glycoside, is often due to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. The most common causes include:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or the silanol groups on the column, causing secondary interactions and poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[1]
-
Column Degradation: Voids in the column packing or a contaminated frit can disrupt the sample band, causing tailing.[1][2]
-
Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Q2: How can I minimize silanol interactions to improve the peak shape of this compound?
A2: To reduce the impact of silanol interactions, consider the following strategies:
-
Use an End-capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups.[1]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) can suppress the ionization of silanol groups, thereby minimizing their interaction with this compound.
-
Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and mask silanol interactions.[1]
Q3: What is the optimal mobile phase pH for the analysis of this compound?
A3: The optimal pH will depend on the specific column and analytical conditions. For flavonoid glycosides like this compound, a slightly acidic mobile phase is generally preferred to ensure the compound is in a single, non-ionized form and to suppress silanol activity. A good starting point is a pH between 2.5 and 4.0. It is crucial to operate at a pH at least 2 units away from the analyte's pKa to avoid peak splitting or broadening due to partial ionization.
Q4: My peak tailing persists even after optimizing the mobile phase. What else should I check?
A4: If mobile phase optimization does not resolve the issue, investigate the following:
-
Sample Concentration and Injection Volume: Reduce the sample concentration or injection volume to check for column overload.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.
-
Column Health:
-
Flush the column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove any contaminants.
-
Check for voids: A sudden drop in pressure or a significant loss of efficiency may indicate a void. If a void is suspected, the column may need to be replaced.[2]
-
-
System Dead Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly connected to avoid dead volume.
Frequently Asked Questions (FAQs)
Q5: What is a good starting HPLC method for the analysis of this compound?
A5: A good starting point for the analysis of this compound is a reversed-phase HPLC method using a C18 column with a gradient elution. A mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice for flavonoid analysis.
Q6: How is peak tailing quantitatively measured?
A6: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.
Q7: Can the column temperature affect the peak shape of this compound?
A7: Yes, increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of the thermal stability of this compound.
Q8: What type of sample preparation is recommended for this compound analysis from plant extracts?
A8: For plant extracts, it is advisable to perform a solid-phase extraction (SPE) cleanup to remove interfering compounds that could contribute to peak tailing or column contamination. At a minimum, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection.
Data Presentation
The following table provides illustrative data on the expected effect of mobile phase pH on the peak asymmetry of a flavonoid glycoside similar to this compound. This data demonstrates the importance of pH optimization in achieving symmetrical peaks.
| Mobile Phase pH | Peak Asymmetry (As) | Observations |
| 2.5 | 1.1 | Symmetrical peak shape |
| 4.5 | 1.5 | Moderate peak tailing |
| 6.5 | 2.1 | Significant peak tailing |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific analytical conditions.
Experimental Protocols
General HPLC-UV Method for this compound Analysis
This protocol provides a general guideline for the HPLC analysis of this compound. Method validation should be performed for quantitative applications.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm and 315 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Caption: Interaction between this compound and residual silanol groups on the stationary phase.
References
Validation & Comparative
Meloside A vs. Minoxidil: An In Vitro Comparison for Hair Growth Promotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Meloside A and minoxidil for the promotion of hair growth. The data presented is based on studies conducted on human dermal papilla cells (HDPCs), which play a crucial role in regulating hair follicle development and growth.
Executive Summary
Both this compound and minoxidil demonstrate potential for promoting hair growth in vitro, albeit through different primary mechanisms of action. Minoxidil, a well-established treatment for androgenetic alopecia, primarily acts by stimulating dermal papilla cell proliferation and survival. In contrast, emerging evidence suggests that this compound's primary in vitro activity lies in its ability to protect dermal papilla cells from androgen-induced damage by modulating the androgen receptor (AR) signaling pathway. This guide will delve into the experimental data supporting these observations, provide detailed methodologies, and visualize the key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from a comparative in vitro study on the effects of this compound and minoxidil on DHT-stimulated human dermal papilla cells.
Table 1: Effect on Androgen Receptor (AR) Expression and Reactive Oxygen Species (ROS) Production
| Treatment | Concentration | AR Protein Expression (% of DHT control) | Intracellular ROS Levels (% of DHT control) |
| DHT Control | 200 µM | 100% | 100% |
| This compound | 50 µg/mL | Significantly Reduced | - |
| This compound | 100 µg/mL | Significantly Reduced | 54.55%[1][2][3] |
| Minoxidil | 100 µM | No Significant Change | Similar reduction to this compound[1] |
Table 2: Effect on Secretion of AR Downstream Signaling Molecules
| Treatment | Concentration | DKK-1 Secretion (% of DHT control) | TGF-β1 Secretion (% of DHT control) | IL-6 Secretion (% of DHT control) |
| DHT Control | 200 µM | 100% | 100% | 100% |
| This compound | 100 ppm | 64.62%[1][2][3] | 73.45%[1][2][3] | 83.73%[1][2][3] |
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for this compound and minoxidil in human dermal papilla cells.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture
Human hair follicle dermal papilla cells (HDPCs) were cultured in a suitable basal medium supplemented with growth factors, under standard conditions (37°C, 5% CO2).
Cell Viability Assay (CCK-8)
-
HDPCs were seeded in 96-well plates.
-
After 24 hours, the cells were treated with various concentrations of this compound or minoxidil in the presence or absence of 200 µM dihydrotestosterone (DHT).
-
Following a 48-hour incubation period, Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for an additional 1-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
HDPCs were seeded in 24-well plates.
-
Cells were co-treated with this compound (100 µg/mL) or minoxidil (100 µM) and DHT (200 µM) for 24 hours.
-
The cells were then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution for 30 minutes at 37°C in the dark.
-
After incubation, the cells were washed with phosphate-buffered saline (PBS).
-
Fluorescence intensity was measured using a fluorescence microscope or a microplate reader to quantify ROS levels.
Western Blot Analysis for Androgen Receptor (AR)
-
HDPCs were treated with this compound or minoxidil in the presence of DHT.
-
Total protein was extracted from the cells using a suitable lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody against the androgen receptor.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Factors
-
HDPCs were treated with this compound in the presence of DHT for 48 hours.
-
The cell culture supernatant was collected.
-
The concentrations of Dickkopf-1 (DKK-1), transforming growth factor-beta 1 (TGF-β1), and interleukin-6 (IL-6) in the supernatant were quantified using commercially available ELISA kits, following the manufacturer's instructions.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro comparison of this compound and minoxidil.
Discussion and Future Directions
The available in vitro data suggests that this compound and minoxidil promote hair growth through distinct yet potentially complementary mechanisms. This compound appears to be a promising candidate for mitigating the negative effects of androgens on hair follicles by directly targeting the AR signaling pathway and reducing oxidative stress. Minoxidil, on the other hand, is a well-documented stimulator of dermal papilla cell proliferation and survival.
A significant gap in the current research is the lack of data on this compound's effects on other key hair growth signaling pathways, such as the Wnt/β-catenin pathway, which is a known target of minoxidil. Further in vitro studies are warranted to explore these potential mechanisms of action for this compound. Additionally, cell cycle analysis of HDPCs treated with this compound would provide valuable insights into its effect on cell proliferation.
References
Meloside A for Hair Loss: A Comparative Efficacy Analysis Against Other Natural Compounds
For Immediate Release
A comprehensive review of the current scientific literature reveals the promising potential of Meloside A, a natural compound isolated from Cucumis melo var. makuwa (oriental melon) leaf extract, as a therapeutic agent for androgenetic alopecia (AGA). This guide provides a detailed comparison of the efficacy and mechanism of action of this compound against other widely recognized natural and pharmaceutical compounds used in the management of hair loss. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated significant efficacy in in vitro studies by protecting human dermal papilla cells (HDPCs) from dihydrotestosterone (DHT)-induced damage. Its primary mechanism involves the inhibition of the androgen receptor (AR) signaling pathway, a key driver of AGA. This guide presents a comparative analysis of this compound with established treatments such as minoxidil and finasteride, as well as other popular natural compounds including saw palmetto, caffeine, rosemary oil, and ketoconazole. Quantitative data from key experimental studies are summarized, and detailed protocols are provided to facilitate replication and further research.
Comparative Efficacy of Hair Loss Compounds
The following table summarizes the quantitative data from various in vitro and in vivo studies on the efficacy of this compound and other selected compounds in mitigating hair loss.
| Compound | Key Efficacy Parameter | Experimental Model | Concentration | Observed Effect | Citation |
| This compound | Reduction of DHT-induced AR protein expression | Human Dermal Papilla Cells (HDPCs) | 50 and 100 µg/mL | Significant reduction | [1] |
| Inhibition of DHT-induced IL-6 secretion | HDPCs | 100 ppm | 16.27% reduction | [2] | |
| Inhibition of DHT-induced TGF-β1 secretion | HDPCs | 100 ppm | 26.55% reduction | [2] | |
| Inhibition of DHT-induced DKK-1 secretion | HDPCs | 100 ppm | 35.38% reduction | [2] | |
| Inhibition of DHT-induced ROS generation | HDPCs | 100 ppm | 45.45% reduction | [2] | |
| Minoxidil | Increased proliferation of DPCs | HDPCs | 0.1 µM and 1.0 µM | Significant increase | |
| Increased ERK phosphorylation | HDPCs | 0.1 µM and 1.0 µM | 287% and 351% increase, respectively | ||
| Increased Akt phosphorylation | HDPCs | 0.1 µM and 1.0 µM | 168% and 257% increase, respectively | ||
| Increased Bcl-2 expression | HDPCs | 1.0 µM | Over 150% increase | ||
| Decreased Bax expression | HDPCs | 1.0 µM | Over 50% decrease | ||
| Finasteride | Increased aggregation of DPCs | Human primary DPCs | Not specified | Significant increase | [3] |
| Upregulation of stem cell markers (Nanog, Sox-2) | DPC line and primary DPCs | Not specified | Significant increase | [3] | |
| Saw Palmetto | Improvement in total hair count | Human subjects (oral supplement) | 100-320 mg | 27% improvement | [4][5] |
| Increased hair density | Human subjects (oral supplement) | 100-320 mg | 83.3% of patients showed increase | [4][5] | |
| Caffeine | Stimulation of hair shaft elongation | Organ-cultured human hair follicles | 0.001% and 0.005% | Significant stimulation | [6] |
| Counteraction of testosterone-induced growth suppression | Organ-cultured human hair follicles | 0.001% and 0.005% | Effective counteraction | [6] | |
| Rosemary Oil | Increase in hair count | Human subjects with AGA (topical) | Not specified | Significant increase, comparable to 2% minoxidil | [7] |
| Ketoconazole | Stimulation of hair growth | C3H/HeN mice (topical) | 2% solution | Significant stimulatory effect | [8] |
Mechanisms of Action: A Comparative Overview
The therapeutic approaches to hair loss are diverse, targeting different aspects of hair follicle biology. The mechanisms of the compared compounds are detailed below.
This compound: Androgen Receptor Antagonist
This compound's primary mode of action is the inhibition of the androgen receptor signaling pathway in dermal papilla cells.[2] Dihydrotestosterone (DHT), a potent androgen, binds to the AR, leading to the transcription of genes that contribute to hair follicle miniaturization. This compound has been shown to prevent the nuclear translocation of the AR and reduce its overall protein expression.[2] This, in turn, downregulates the expression of downstream targets like IL-6, TGF-β1, and DKK-1, which are known to be detrimental to hair growth.[2] Furthermore, this compound exhibits potent antioxidant properties by reducing reactive oxygen species (ROS) in DHT-stimulated cells.[2]
Other Natural Compounds and Pharmaceuticals
-
Minoxidil: While its exact mechanism is not fully understood, minoxidil is a potassium channel opener that leads to vasodilation and increased blood flow to the hair follicles.[9] It also appears to stimulate the proliferation of dermal papilla cells and prolong the anagen (growth) phase of the hair cycle.[10]
-
Finasteride: This is a synthetic 5-alpha-reductase inhibitor. It works by blocking the conversion of testosterone to the more potent DHT, thereby reducing the levels of DHT in the scalp and serum.[3]
-
Saw Palmetto: This herbal extract is also believed to inhibit 5-alpha-reductase, similar to finasteride, though likely with lower potency.[4]
-
Caffeine: Caffeine has been shown to stimulate hair shaft elongation and prolong the anagen phase. It may also counteract the suppressive effects of testosterone on hair growth.[6]
-
Rosemary Oil: Studies suggest that rosemary oil can improve circulation in the scalp and may have anti-inflammatory and antioxidant properties. Some evidence indicates its efficacy is comparable to 2% minoxidil.[7]
-
Ketoconazole: An antifungal agent, ketoconazole has been observed to have anti-androgenic effects and can reduce inflammation on the scalp, which may contribute to its hair growth-promoting properties.[8]
Experimental Protocols
To ensure transparency and facilitate further research, the methodologies for the key experiments cited in this guide are detailed below.
This compound: In Vitro Study on Human Dermal Papilla Cells (HDPCs)
-
Cell Culture: Primary human dermal papilla cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: HDPCs were pre-treated with this compound (50 and 100 µg/mL) for 1 hour, followed by co-treatment with 10 µM DHT for 24 hours. Minoxidil (10 µM) was used as a positive control.
-
Western Blot Analysis for AR Expression: Cell lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was incubated with a primary antibody against the androgen receptor, followed by a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
ELISA for IL-6, TGF-β1, and DKK-1: The levels of these secreted proteins in the cell culture supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). HDPCs were treated as described above, then incubated with DCF-DA. Fluorescence intensity was measured using a fluorescence microplate reader.
Caffeine: Ex Vivo Hair Follicle Organ Culture
-
Hair Follicle Isolation: Human scalp skin samples were obtained from patients undergoing hair transplantation. Anagen VI hair follicles were micro-dissected under a stereomicroscope.
-
Culture Conditions: Isolated hair follicles were cultured in Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics, and maintained at 37°C in a 5% CO2 atmosphere.
-
Treatment: Hair follicles were treated with caffeine (0.001% and 0.005%) and/or testosterone (5 µg/mL) for 120-192 hours.
-
Measurement of Hair Shaft Elongation: The length of the hair shaft was measured daily using a calibrated eyepiece on an inverted microscope.
-
Immunohistochemistry for Ki-67: At the end of the culture period, hair follicles were embedded, sectioned, and stained with an antibody against the proliferation marker Ki-67 to assess the proliferation of keratinocytes in the hair matrix.[6]
Conclusion
This compound presents a compelling profile as a natural compound for the treatment of hair loss, with a clear mechanism of action centered on the inhibition of the androgen receptor signaling pathway. The in vitro data suggests its efficacy is comparable to minoxidil in certain aspects. While direct comparative clinical trials are necessary to establish its relative efficacy against other natural compounds and pharmaceutical agents, the existing evidence warrants further investigation into this compound as a novel therapeutic for androgenetic alopecia. This guide provides a foundational comparison to aid researchers and developers in the evaluation and potential advancement of this compound in the field of hair loss treatment.
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Hair Supplement: Friend or Foe? Saw Palmetto, a Systematic Review in Alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Hair Supplement: Friend or Foe? Saw Palmetto, a Systematic Review in Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uni-luebeck.de [research.uni-luebeck.de]
- 7. Evaluation of Herbal Hair Lotion loaded with Rosemary for Possible Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical application of ketoconazole stimulates hair growth in C3H/HeN mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Meloside A in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo efficacy of Meloside A, a promising natural compound for the treatment of androgenetic alopecia (AGA). While direct in vivo studies on isolated this compound are pending, extensive in vitro data suggests a potent mechanism of action centered on the androgen receptor (AR) signaling pathway. To facilitate future preclinical research, this document compares the established in vivo efficacy of standard-of-care treatments, Minoxidil and Finasteride, and another natural compound, Forsythiaside-A, with the potential efficacy of this compound. The provided experimental protocols and data offer a benchmark for designing and evaluating subsequent animal studies.
Executive Summary of Comparative Efficacy
The following table summarizes the quantitative outcomes of in vivo studies on Minoxidil, Finasteride, and Forsythiaside-A in mouse models of hair loss. These data points serve as a reference for the anticipated efficacy of this compound in similar preclinical settings.
| Compound/Treatment | Animal Model | Key Efficacy Metrics | Notable Molecular Changes |
| Minoxidil (5% solution/nanoparticles) | C57BL/6 Mice | Hair growth initiation observed at 8-10 days.[1][2] Nanoparticle formulation showed a 7.4-fold higher accumulation in the hair bulge compared to conventional solution.[1][2] | Increased expression of Insulin-like Growth Factor-1 (IGF-1) and Vascular Endothelial Growth Factor (VEGF).[2] |
| Finasteride (oral/subcutaneous) | Testosterone-Induced Alopecia (Mouse) | Achieved 86.7% (oral) to 93.3% (microspheres) hair growth over 10 weeks.[3] Significantly increased anagen/telogen ratio.[3] | Reduced expression of Transforming Growth Factor-beta2 (TGF-β2) and apoptosis markers (cleaved caspase-3).[3] |
| Forsythiaside-A (topical) | Dihydrotestosterone (DHT)-Induced Alopecia (Mouse) | Increased hair density by 50% and thickness by 30% compared to the DHT-only group.[4] Achieved a 1.5-fold higher anagen/telogen ratio compared to Finasteride.[4] | Reduced TGF-β2 expression by 75%.[4] Reduced caspase-9 by 40% and caspase-3 by 53%.[4] Increased Bcl-2/Bax ratio by 60%.[4] |
| This compound (Projected in vivo efficacy) | C57BL/6 Mice or Testosterone-Induced Alopecia (Mouse) | Hypothesized to promote anagen induction and inhibit hair loss based on potent in vitro AR antagonism. | Projected to decrease expression of AR and downstream targets (IL-6, TGF-β1, DKK-1) and reduce oxidative stress. |
Signaling Pathways in Androgenetic Alopecia and Therapeutic Intervention
The progression of AGA is heavily influenced by the androgen receptor signaling pathway. Dihydrotestosterone (DHT), a potent androgen, binds to the androgen receptor in dermal papilla cells, leading to the transcription of genes that shorten the anagen (growth) phase of the hair cycle and promote follicle miniaturization. Key downstream effectors include TGF-β, DKK-1, and IL-6.
Caption: Signaling pathways in AGA and points of therapeutic intervention.
Experimental Protocols for In Vivo Efficacy Validation
To ensure robust and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for two common animal models used in hair growth research.
Anagen Induction Model in C57BL/6 Mice
This model is ideal for evaluating the hair growth-promoting activity of a test compound. C57BL/6 mice have synchronized hair cycles, and their black fur provides a clear visual for assessing hair regrowth.[1][5]
-
Animals: 7-week-old male C57BL/6 mice (at this age, hair follicles are in the telogen/resting phase).
-
Anagen Induction:
-
Anesthetize the mice.
-
Shave a defined area (e.g., 2.5 cm x 4 cm) on the dorsal skin using electric clippers.[6]
-
Apply a depilatory cream to remove any remaining stubble, then gently wipe the area clean. This procedure induces the anagen phase.
-
-
Treatment Groups:
-
Vehicle Control (e.g., propylene glycol/ethanol/water mixture)
-
Positive Control (e.g., 5% Minoxidil solution)
-
Test Article (this compound at various concentrations)
-
-
Administration: Apply the test and control solutions topically to the shaved area once daily for a predefined period (e.g., 21-28 days).
-
Efficacy Evaluation:
-
Visual Documentation: Photograph the dorsal skin of the mice at regular intervals (e.g., every 3-4 days).[6]
-
Hair Growth Score: Assign a score based on the extent of hair regrowth.
-
Histological Analysis: At the end of the study, collect skin samples for histological analysis.[7] Stain with Hematoxylin and Eosin (H&E) to determine the number and stage (anagen, catagen, telogen) of hair follicles.[7][8]
-
Molecular Analysis: Perform Western blotting or immunohistochemistry on skin samples to assess the expression of key proteins (e.g., AR, TGF-β, VEGF, IGF-1).
-
Testosterone-Induced Alopecia Model
This model is particularly relevant for compounds like this compound that target the androgen receptor pathway, as it mimics the hormonal basis of AGA.[6]
-
Animals: Male C57BL/6 or BALB/c mice (7-8 weeks old).
-
Alopecia Induction:
-
Treatment Groups:
-
Sham Control (no testosterone, no treatment)
-
Vehicle Control (testosterone + vehicle)
-
Positive Control (testosterone + oral Finasteride or topical Minoxidil)
-
Test Article (testosterone + this compound, administered topically or orally)
-
-
Administration: Begin treatment with the test article and positive control concurrently with testosterone administration.
-
Efficacy Evaluation: The evaluation metrics are the same as for the anagen induction model, with a focus on the prevention of hair loss and the restoration of hair growth in the presence of androgens. Histological analysis should focus on the anagen-to-telogen ratio.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical in vivo experiment to validate the efficacy of a hair growth-promoting compound.
Caption: General workflow for in vivo efficacy studies of hair growth.
Conclusion
While the direct in vivo efficacy of this compound remains to be established, its potent in vitro activity against key drivers of androgenetic alopecia provides a strong rationale for its investigation in animal models. By utilizing the standardized protocols and comparative data presented in this guide, researchers can effectively design and execute studies to validate the therapeutic potential of this compound. The established efficacy of Minoxidil, Finasteride, and Forsythiaside-A serves as a critical benchmark for these future investigations, paving the way for the development of novel, naturally derived treatments for hair loss.
References
- 1. Minoxidil Nanoparticles Targeting Hair Follicles Enhance Hair Growth in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The Androgenic Alopecia Protective Effects of Forsythiaside-A and the Molecular Regulation in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gavinpublishers.com [gavinpublishers.com]
The Singular Voice in Meloside A Research: A Deep Dive into its Anti-Androgenetic Alopecia Effects
For researchers, scientists, and professionals in drug development, the reproducibility of scientific findings is paramount. This guide provides a comprehensive analysis of the currently available data on the effects of Meloside A, a phenylpropanoid found in barley and other plants, with a specific focus on its potential application in androgenetic alopecia (AGA). At present, the body of research on the specific cellular effects of this compound in the context of AGA is limited to a single key study. Therefore, this guide will focus on a detailed exposition of this study's findings, presenting its quantitative data and experimental protocols to serve as a foundational reference for future research and validation efforts.
Unpacking the Evidence: A Single Study's Perspective
A pivotal study by Park et al. investigated the protective effects of this compound against dihydrotestosterone (DHT)-induced damage in human dermal papilla cells (HDPCs), the primary target of androgens in hair follicles.[1][2][3] The findings from this research provide the current basis for our understanding of this compound's mechanism of action in mitigating the cellular processes that lead to hair loss.
Quantitative Analysis of this compound's Efficacy
The study by Park et al. provides specific quantitative data on the effects of this compound on various cellular markers associated with AGA. The following table summarizes these key findings, offering a clear comparison of the compound's impact at different concentrations.
| Experimental Endpoint | Treatment Concentration | Result | Reference |
| Cell Viability | 5, 10, 50, and 100 µg/mL | No significant cytotoxicity observed in HDPCs after 24 hours of treatment. | [2] |
| Androgen Receptor (AR) Protein Expression | 50 and 100 µg/mL | Significant reduction in DHT-induced AR protein expression. | [1] |
| Inhibition of Reactive Oxygen Species (ROS) Generation | 100 ppm | 45.45% inhibition of ROS generation in DHT-stimulated HDPCs. | [1][2][3] |
| Reduction of IL-6 Expression | 100 ppm | 16.27% reduction in the expression of this downstream target gene. | [1][2][3] |
| Reduction of TGF-β1 Expression | 100 ppm | 26.55% reduction in the expression of this downstream target gene. | [1][2][3] |
| Reduction of DKK-1 Expression | 100 ppm | 35.38% reduction in the expression of this downstream target gene. | [1][2][3] |
| Reduction of DHT-induced Apoptosis (by CLE) | 1000 ppm | 57.74% reduction in apoptosis (Note: This was achieved with Cucumis melo var. makuwa leaf extract (CLE), of which this compound is the principal bioactive component). | [2][3] |
A Look into the Laboratory: Experimental Protocols
To facilitate the replication and further investigation of these findings, the following are the detailed methodologies for the key experiments cited in the study by Park et al.
Cell Culture and Treatment
Human dermal papilla cells (HDPCs) were cultured and then treated with varying concentrations of this compound (5, 10, 50, and 100 µg/mL) or a positive control, minoxidil.[2] For experiments investigating the effects on androgen receptor signaling, cells were stimulated with dihydrotestosterone (DHT).[1][2]
Cell Viability Assay
The cytotoxic effects of this compound on HDPCs were assessed using a Cell Counting Kit-8 (CCK-8) assay after 24 hours of treatment with various concentrations of the compound.[2]
Androgen Receptor (AR) Nuclear Translocation and Protein Expression
To monitor the translocation of the androgen receptor, a pEGFP-AR system was utilized.[2] The effect of this compound on DHT-induced AR nuclear translocation was observed in EGFP-AR-expressing HDPCs treated with this compound (50 or 100 µg/mL) for 6 hours following DHT stimulation.[2] The expression levels of the AR protein were analyzed by western blotting after treatment with this compound at concentrations of 50 and 100 μg/mL.[1]
Measurement of Reactive Oxygen Species (ROS)
The levels of intracellular ROS were measured to determine the antioxidant effect of this compound.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
The secretion of proteins related to androgenetic alopecia, specifically DKK-1, IL-6, and TGF-β1, was quantified using ELISA. This was performed after co-incubation of HDPCs with this compound for 48 hours in the presence of DHT.[1]
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the proposed mechanism of action of this compound, the following diagrams illustrate the key signaling pathway and the general experimental workflow based on the available research.
Concluding Remarks and Future Directions
The existing research provides a compelling, albeit singular, case for the potential of this compound as a therapeutic agent for androgenetic alopecia. The compound has been shown to modulate the androgen receptor signaling pathway and protect against oxidative stress in human dermal papilla cells.[1][2] However, the lack of multiple independent studies makes it impossible to currently assess the reproducibility of these effects.
For the scientific and drug development communities, this presents both a challenge and an opportunity. The detailed data and protocols from the foundational study by Park et al. offer a clear roadmap for validation studies. Future research should aim to replicate these findings in different laboratory settings and potentially in ex vivo and in vivo models. Such efforts are crucial to substantiate the initial promising results and to build a more robust evidence base for the therapeutic potential of this compound. Until then, the findings presented in this guide should be considered as a promising but preliminary insight into the bioactivity of this natural compound.
References
A Head-to-Head Comparison of Meloside A and Dutasteride on 5-Alpha Reductase and Androgen Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the synthetic 5-alpha reductase inhibitor, dutasteride, and the naturally occurring flavonoid, Meloside A. While both compounds have been investigated for their potential in androgen-related conditions, their mechanisms of action appear to be distinctly different. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the involved biological pathways to facilitate a clear understanding of their respective activities.
Executive Summary
Dutasteride is a well-characterized, potent dual inhibitor of both type 1 and type 2 5-alpha reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). Its inhibitory activity is well-documented with specific IC50 values. In contrast, current scientific literature does not provide evidence for direct inhibition of 5-alpha reductase by this compound. Instead, research indicates that this compound modulates the androgen receptor (AR) signaling pathway downstream of DHT production. This guide will therefore compare the direct enzymatic inhibition of dutasteride with the androgen receptor-modulating effects of this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of dutasteride and this compound.
Table 1: 5-Alpha Reductase Inhibitory Activity of Dutasteride
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| Dutasteride | 5-Alpha Reductase Type 1 | ~0.0048 µM | Rat Liver Enzyme Assay | [1] |
| Dutasteride | 5-Alpha Reductase Type 2 | Data not specified | Rat Liver Enzyme Assay | [1] |
| Dutasteride | Dual (Type 1 & 2) | Not specified | LNCaP cells | [2] |
Note: IC50 values can vary depending on the experimental conditions and assay system used.
Table 2: Observed Biological Activity of this compound
| Activity | Effect | Concentration | Cell Line | Reference |
| Androgen Receptor (AR) Modulation | Inhibited DHT-stimulated AR nuclear translocation | 50-100 µg/mL | Human Dermal Papilla Cells (HDPCs) | [3][4] |
| Reduced DHT-induced AR protein expression | 50-100 µg/mL | Human Dermal Papilla Cells (HDPCs) | [3] | |
| Downstream Gene Expression | Reduced IL-6 expression | 100 ppm | Human Dermal Papilla Cells (HDPCs) | [3][4] |
| Reduced TGF-β1 expression | 100 ppm | Human Dermal Papilla Cells (HDPCs) | [3][4] | |
| Reduced DKK-1 expression | 100 ppm | Human Dermal Papilla Cells (HDPCs) | [3][4] | |
| Oxidative Stress | Inhibited DHT-induced ROS generation | 100 ppm | Human Dermal Papilla Cells (HDPCs) | [3] |
Note: Direct 5-alpha reductase inhibitory activity (IC50) for this compound has not been reported in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct points of intervention for dutasteride and this compound within the androgen signaling pathway.
Caption: Androgen signaling pathway and points of inhibition.
Experimental Protocols
A detailed methodology for a common in vitro 5-alpha reductase inhibition assay is provided below. This type of assay is crucial for determining the IC50 values of potential inhibitors.
In Vitro 5-Alpha Reductase Inhibition Assay using Rat Liver Microsomes
1. Enzyme Preparation:
-
Rat liver microsomes, a rich source of 5-alpha reductase, are prepared through differential centrifugation of liver homogenates. The final microsomal pellet is resuspended in a suitable buffer (e.g., phosphate buffer, pH 6.5).
2. Assay Procedure:
-
The test compound (e.g., dutasteride or this compound) and/or vehicle (control) is pre-incubated with the enzyme preparation (e.g., 20 µg/ml) in a modified phosphate buffer at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by the addition of the substrate, testosterone (e.g., 0.9 µM), and the mixture is incubated for a further 30 minutes at 37°C.
-
The reaction is terminated by the addition of a strong acid, such as 1 N HCl.
3. Quantification:
-
The amount of remaining testosterone or the amount of produced dihydrotestosterone (DHT) is quantified. This can be achieved using methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or an Enzyme Immunoassay (EIA) kit.
4. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for 5-alpha reductase inhibition assay.
Discussion
The available evidence clearly positions dutasteride as a direct and potent inhibitor of 5-alpha reductase, targeting both major isoenzymes. This mechanism of action leads to a significant reduction in the systemic and tissue levels of DHT. Its efficacy in conditions driven by high DHT levels, such as benign prostatic hyperplasia and androgenetic alopecia, is well-established through extensive clinical trials.
Conversely, the current body of research on This compound does not support a role as a direct inhibitor of 5-alpha reductase. Instead, its bioactivity in androgen-sensitive cells appears to be mediated through the modulation of the androgen receptor. By inhibiting the nuclear translocation of the AR and reducing its overall protein expression, this compound can attenuate the downstream effects of DHT, even in its presence[3][4]. This suggests a different therapeutic strategy, targeting the receptor's response to the androgen rather than the production of the androgen itself.
Conclusion
For researchers and drug development professionals, the distinction between the mechanisms of dutasteride and this compound is critical. Dutasteride represents a targeted enzymatic inhibition approach, while this compound offers a potential avenue for androgen signaling modulation at the receptor level. Future research is warranted to explore the direct effects, if any, of this compound on 5-alpha reductase activity to provide a more complete comparative profile. However, based on current data, these two compounds should be considered as acting on different stages of the androgen signaling cascade.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Androgen Receptor Pathway: A Comparative Guide to Meloside A for Hair Growth
A deep dive into the molecular mechanism of Meloside A, a novel compound for androgenetic alopecia, reveals its targeted action on the androgen receptor pathway. This guide provides a comparative analysis of this compound with established alternatives, supported by experimental data and insights from knockout studies, offering researchers and drug development professionals a comprehensive overview of its therapeutic potential.
This compound, a phenylpropanoid compound identified in barley and Cucumis melo var. makuwa leaf extract, has emerged as a promising candidate for the treatment of androgenetic alopecia (AGA).[1][2] Its mechanism of action is centered on the modulation of the androgen receptor (AR), a key player in the pathogenesis of hair loss. This guide confirms the proposed mechanism through an examination of existing in vitro data and supportive evidence from androgen receptor knockout studies, while also comparing its efficacy and mode of action with established treatments.
The Central Role of the Androgen Receptor: Confirmed by Knockout Studies
The primary driver of AGA is the binding of dihydrotestosterone (DHT) to the androgen receptor in dermal papilla cells (DPCs) of the hair follicle. This interaction triggers a cascade of events leading to follicular miniaturization and hair loss. The proposed mechanism of this compound involves the direct inhibition of this pathway.
While direct knockout studies on this compound are not yet available, extensive research on androgen receptor knockout (ARKO) mice provides strong indirect validation of its mechanism. ARKO mice exhibit longer and thicker hair compared to their wild-type counterparts.[1] Furthermore, the administration of DHT was shown to inhibit hair regrowth in wild-type mice, an effect that was absent in ARKO mice, demonstrating the critical role of the androgen receptor in mediating androgen-induced hair growth inhibition.[1]
Studies involving the knockdown of the androgen receptor in human dermal papilla cells have further solidified this understanding. Reducing AR expression has been shown to diminish the negative effects of androgens on these cells, promoting conditions favorable for hair growth.[3][4] These findings from genetic models strongly support the therapeutic strategy of targeting the androgen receptor, as employed by this compound.
This compound's Mechanism of Action: A Two-Pronged Attack
Experimental data indicates that this compound exerts its effects on the androgen receptor pathway through two primary actions:
-
Inhibition of Androgen Receptor (AR) Nuclear Translocation: this compound has been shown to inhibit the movement of the androgen receptor from the cytoplasm into the nucleus of dermal papilla cells.[1][5][6][7][8] This is a crucial step, as the AR must be in the nucleus to regulate the expression of genes that contribute to hair follicle miniaturization.
-
Reduction of Androgen Receptor (AR) Protein Expression: In addition to preventing its translocation, this compound also decreases the overall amount of AR protein within the cells.[1][5][6][7][8]
By both limiting the AR's ability to enter the nucleus and reducing its total cellular levels, this compound effectively dampens the DHT-mediated signaling that leads to hair loss.
Downstream Effects of this compound
The modulation of the androgen receptor by this compound leads to several beneficial downstream effects that contribute to a healthier hair follicle environment:
-
Reduced Expression of Catagen-Inducing Genes: Treatment with this compound leads to a significant decrease in the expression of key genes associated with the catagen (regression) phase of the hair cycle, including Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Dickkopf-1 (DKK-1).[1][5][6][7]
-
Inhibition of Oxidative Stress: this compound has been observed to reduce the levels of reactive oxygen species (ROS) in dermal papilla cells, protecting them from oxidative damage.[1][5][6]
Comparative Analysis: this compound vs. Alternatives
To provide a clear perspective on the therapeutic positioning of this compound, this section compares it with established and alternative treatments for androgenetic alopecia.
| Feature | This compound | Finasteride | Minoxidil | Flutamide/Spironolactone |
| Primary Mechanism of Action | Inhibits AR nuclear translocation and reduces AR protein expression. | Inhibits the 5-alpha-reductase enzyme, preventing the conversion of testosterone to DHT.[6][8][9] | Multiple proposed mechanisms, including vasodilation and potassium channel opening. Not an anti-androgen.[10][11] | Direct competitive antagonists of the androgen receptor.[10][12] |
| Supporting Knockout Evidence | Indirectly supported by AR knockout mouse studies showing increased hair growth.[1][13][14][15] | Supported by studies in 5-alpha-reductase deficient individuals and mouse models who do not experience male pattern baldness.[5][8] | Not applicable as it does not target the androgen pathway directly. | Indirectly supported by AR knockout studies.[1][13][14][15] |
| Key Molecular Target | Androgen Receptor (AR) | 5-alpha-reductase type II | Multiple targets | Androgen Receptor (AR) |
| Effect on DHT Levels | Does not directly reduce DHT synthesis. | Significantly reduces systemic and scalp DHT levels.[6][8] | No direct effect. | No direct effect on DHT synthesis. |
| Downstream Effects | Decreases IL-6, TGF-β1, DKK-1; Reduces ROS.[1][5][6][7] | Reduces DHT-mediated downstream signaling. | Increases blood flow and nutrient supply to the follicle. | Blocks AR-mediated gene transcription. |
Quantitative Experimental Data for this compound
The following table summarizes the key quantitative findings from in vitro studies on this compound's effects on human dermal papilla cells (HDPCs).
| Experimental Endpoint | Treatment Concentration | Result | Reference |
| Inhibition of DHT-induced AR nuclear translocation | 50-100 µg/mL | Significant inhibition observed. | [1][7] |
| Reduction in AR protein expression | 50-100 µg/mL | Significant reduction in DHT-induced AR protein levels. | [1][7] |
| Reduction in IL-6 secretion | 50-100 µg/mL | Dose-dependent reduction in DHT-induced IL-6 levels. | [1][7] |
| Reduction in TGF-β1 secretion | 50-100 µg/mL | Dose-dependent reduction in DHT-induced TGF-β1 levels. | [1][7] |
| Reduction in DKK-1 secretion | 50-100 µg/mL | Dose-dependent reduction in DHT-induced DKK-1 levels. | [1][7] |
| Reduction in ROS levels | 100 µg/mL | Significant decrease in DHT-induced ROS production. | [1][7] |
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental approach used to characterize this compound, the following diagrams are provided.
Caption: Signaling pathway of this compound's action on the androgen receptor.
Caption: General experimental workflow for evaluating this compound's efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture of Human Dermal Papilla Cells (HDPCs)
-
Cell Source: Primary human dermal papilla cells are isolated from hair follicles obtained from scalp tissue.
-
Culture Medium: Cells are maintained in a specialized Dermal Papilla Cell Medium, typically supplemented with fetal bovine serum (FBS), growth factors (e.g., bFGF), and antibiotics.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures. Experiments are typically conducted on cells from early passages to maintain their phenotypic characteristics.
Androgen Receptor (AR) Nuclear Translocation Assay (Immunofluorescence)
-
Cell Seeding: HDPCs are seeded onto glass coverslips in culture plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with this compound or a vehicle control for a specified duration, followed by stimulation with DHT to induce AR nuclear translocation.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific to the androgen receptor, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA-binding dye (e.g., DAPI). The coverslips are then mounted onto microscope slides.
-
Imaging and Analysis: The subcellular localization of the androgen receptor is visualized using a fluorescence microscope. The degree of nuclear translocation is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Western Blotting for AR Protein Expression
-
Cell Lysis: Following treatment with DHT and/or this compound, HDPCs are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the androgen receptor. A housekeeping protein (e.g., β-actin or GAPDH) is also probed as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of AR is normalized to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated HDPCs using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for the target genes (IL-6, TGF-β1, DKK-1) and a reference gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalizing the expression to the reference gene.
References
- 1. Dihydrotestosterone inhibits murine hair growth via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen Receptor Accelerates Premature Senescence of Human Dermal Papilla Cells in Association with DNA Damage | PLOS One [journals.plos.org]
- 4. Androgen receptor accelerates premature senescence of human dermal papilla cells in association with DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unexpected Virilization in Male Mice Lacking Steroid 5α-Reductase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Frontiers | Human Derived Immortalized Dermal Papilla Cells With a Constant Expression of Testosterone Receptor [frontiersin.org]
- 8. xyonhealth.com [xyonhealth.com]
- 9. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment options for androgenetic alopecia: Efficacy, side effects, compliance, financial considerations, and ethics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for Supplemental Treatments in Androgenetic Alopecia - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Androgenetic Alopecia: Therapy Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jme.bioscientifica.com [jme.bioscientifica.com]
- 14. Generation and characterization of androgen receptor knockout (ARKO) mice: An in vivo model for the study of androgen functions in selective tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jme.bioscientifica.com [jme.bioscientifica.com]
Unveiling the Bioactive Potential of Meloside A: A Comparative Cross-Validation in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the bioactivity of Meloside A, a promising natural compound, against Honokiol, an established bioactive molecule. This analysis extends across different cell lines, offering insights into its potential therapeutic applications beyond its known effects in androgenetic alopecia.
This compound, a phenylpropanoid glycoside, has garnered attention for its significant biological activities, primarily demonstrated in human dermal papilla cells (HDPCs) where it mitigates the effects of dihydrotestosterone (DHT) induced damage. Its mechanism of action involves the modulation of the androgen receptor (AR) signaling pathway, inhibition of apoptosis, and reduction of reactive oxygen species (ROS) production.[1][2] To explore the broader therapeutic potential of this compound, this guide evaluates its bioactivity in cancer cell lines and draws a comparison with Honokiol, a natural biphenolic compound also known to modulate AR signaling and exhibit potent anticancer properties.
While direct experimental data on this compound in cancer cell lines is emerging, studies on its structural analog, Isovitexin (apigenin-6-C-glucoside), provide valuable insights into its potential cytotoxic and apoptotic effects. This comparison, therefore, leverages data on Isovitexin as a proxy for this compound to facilitate a cross-validation of its bioactivity.
Comparative Bioactivity: this compound (as Isovitexin) vs. Honokiol
The following table summarizes the quantitative data on the cytotoxic and apoptotic effects of Isovitexin and Honokiol in the MCF-7 breast cancer and HeLa cervical cancer cell lines.
| Compound | Cell Line | Assay | Metric | Value | Reference |
| Isovitexin | MCF-7 | Apoptosis Assay | % Apoptosis | 46% | [2] |
| MCF-7 | Cytotoxicity (MTT) | IC50 | Not explicitly stated, but cytotoxic effects observed | [3][4] | |
| HeLa | Apoptosis Assay | - | Apoptosis induced | [5] | |
| Honokiol | MCF-7 | Cytotoxicity (MTT) | IC50 | ~12-20 µM (72h) | [6] |
| MCF-7 | Apoptosis Assay | - | Apoptosis induced | [7] | |
| HeLa | Cytotoxicity (MTT) | IC50 | Not specified, but cytotoxic | Not specified | |
| Ovarian Cancer Cells (SKOV3, Caov-3) | Cytotoxicity (CCK-8) | IC50 | 46.42 - 48.71 µM (24h) | [8] | |
| Bladder Cancer Cells (BFTC-905) | Cytotoxicity | IC50 | 30 µM (72h) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Isovitexin, Honokiol) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentration for the specified time.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., AR, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Therapeutic Potential and Cancer Cell Death-Inducing Effects of Apigenin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Isovitexin as a novel CYP17A1 inhibitor through virtual screening and evaluation of its anti-cancer effects in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Honokiol inhibits the growth of hormone-resistant breast cancer cells: its promising effect in combination with metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Honokiol induces apoptosis and suppresses migration and invasion of ovarian carcinoma cells via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Honokiol induces apoptotic cell death by oxidative burst and mitochondrial hyperpolarization of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Meloside A: A Comparative Guide to its Dose-Response Relationship in Androgen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Meloside A's dose-response relationship, focusing on its role in modulating the androgen receptor (AR) signaling pathway. The information is intended for researchers and professionals in drug development and related scientific fields. This document summarizes available quantitative data, details experimental protocols, and presents visual representations of key pathways and workflows.
Executive Summary
This compound, a phenylpropanoid found in barley, demonstrates significant potential as a modulator of the androgen receptor signaling pathway.[1] Experimental data indicates its ability to inhibit dihydrotestosterone (DHT)-induced androgen receptor nuclear translocation and protein expression in human dermal papilla cells (HDPCs). Furthermore, this compound has been shown to reduce the secretion of downstream signaling molecules associated with androgenetic alopecia. This guide compares the dose-dependent effects of this compound with other known modulators of the androgen pathway, finasteride and minoxidil, based on currently available data.
Comparative Dose-Response Data
The following tables summarize the quantitative data available for this compound and its comparators. It is important to note that a direct head-to-head study with comprehensive dose-response curves for all compounds in the same experimental system is not currently available in the public domain. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
Table 1: Dose-Dependent Effects of this compound on Androgen Receptor Signaling in Human Dermal Papilla Cells (HDPCs)
| Concentration | Effect on AR Nuclear Translocation (DHT-induced) | Effect on AR Protein Expression (DHT-induced) | Effect on Downstream Molecules (DHT-induced) | Cell Viability |
| 5 µg/mL | Not specified | Not specified | Not specified | No significant cytotoxicity[2] |
| 10 µg/mL | Not specified | Not specified | Not specified | No significant cytotoxicity[2] |
| 50 µg/mL | Dose-dependent inhibition[1] | Significant reduction[2] | Not specified | No significant cytotoxicity[2] |
| 100 µg/mL | Dose-dependent inhibition[1] | Significant reduction[2] | Significant reduction in DKK-1, IL-6, and TGF-β1 secretion[1][3] | No significant cytotoxicity[2] |
Table 2: Dose-Dependent Effects of Finasteride and Minoxidil on Androgen Receptor and Related Pathways
| Compound | Concentration | Target Cell Type | Key Findings |
| Finasteride | 0.5 µM | LNCaP and C4-2 cells (prostate cancer) | Inhibited DHT binding to AR by 40% and 25%, respectively.[4][5] |
| ~1.2 nM | 5AR-overexpressing cell lines | IC50 for 5α-reductase type 2 inhibition.[6] | |
| Minoxidil | Concentration-dependent | Human Hair Dermal Papilla Cells (HHDPCs) | Suppressed AR transcriptional activity.[2] |
| 2.6 µM | In vitro | Kd value for direct binding to the androgen receptor.[2][7][8] | |
| 0.1 µM & 1.0 µM | Human Dermal Papilla Cells (DPCs) | Significantly increased proliferation and phosphorylation of ERK and Akt. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Mechanism of Action of this compound in inhibiting the Androgen Receptor signaling pathway.
Caption: Experimental workflow for validating the dose-response relationship of test compounds.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the dose-response validation of this compound and its comparators.
Cell Viability Assay (CCK-8/MTT)
This protocol is used to assess the cytotoxicity of the test compounds on Human Dermal Papilla Cells (HDPCs).
-
Cell Seeding: HDPCs are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 50, 100 µg/mL) or the comparator compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for 24 to 48 hours.
-
Assay: 10 µL of CCK-8 or MTT solution is added to each well, and the plate is incubated for 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization of formazan crystals) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
Androgen Receptor (AR) Protein Expression Analysis (Western Blot)
This protocol is used to quantify the changes in AR protein levels following treatment.
-
Cell Lysis: HDPCs are treated as described above, washed with ice-cold PBS, and then lysed with RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with a primary antibody against AR overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., GAPDH or β-actin) is used for normalization.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
Quantification of Downstream Signaling Molecules (ELISA)
This protocol is used to measure the concentration of secreted proteins like DKK-1, IL-6, and TGF-β1 in the cell culture supernatant.
-
Sample Collection: The cell culture supernatant from treated HDPCs is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: Commercially available ELISA kits for human DKK-1, IL-6, and TGF-β1 are used according to the manufacturer's instructions.
-
Standard Curve: A standard curve is generated using recombinant proteins of known concentrations.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.
-
Analysis: The concentration of each protein in the samples is calculated based on the standard curve.
Conclusion
The available data suggests that this compound is a promising compound for modulating the androgen receptor signaling pathway in a dose-dependent manner. It effectively inhibits key processes in androgenetic alopecia, such as AR nuclear translocation and the expression of downstream inflammatory and inhibitory molecules. While a direct quantitative comparison with established drugs like finasteride and minoxidil is limited by the lack of head-to-head studies, the existing evidence warrants further investigation into this compound's therapeutic potential. Future studies should focus on establishing a comprehensive dose-response profile and conducting direct comparative analyses to fully elucidate its efficacy and potency relative to current standards of care.
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minoxidil may suppress androgen receptor-related functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiandrogenic effect of finasteride against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Meloside A's antioxidant activity against known antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant activity of Meloside A against established antioxidants. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further research and development.
This compound, a phenylpropanoid glycoside found in several plants, including the oriental melon (Cucumis melo var. makuwa), has garnered interest for its potential therapeutic properties. Among these, its antioxidant capacity is of significant interest. While direct comparative studies on pure this compound are limited, research on extracts of Cucumis melo, where this compound is a principal bioactive constituent, suggests notable antioxidant effects. One study has shown that this compound significantly inhibited Reactive Oxygen Species (ROS) generation in Dihydrotestosterone (DHT)-stimulated human dermal papilla cells by 45.45% at a concentration of 100 ppm[1][2].
This guide aims to benchmark the antioxidant activity of this compound by presenting available data alongside the performance of well-known antioxidants: Ascorbic Acid, Trolox (a water-soluble analog of vitamin E), and Butylated Hydroxytoluene (BHT).
Quantitative Comparison of Antioxidant Activity
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Cucumis melo var. inodorus (seed extract) | DPPH | 4130 | --INVALID-LINK-- |
| Cucumis melo (peel extract) | DPPH | 27740 | --INVALID-LINK-- |
| Cucumis melo (peel extract) | ABTS | 4870 | --INVALID-LINK-- |
| Ascorbic Acid | DPPH | 4.97 - 8.4 | --INVALID-LINK-- |
| Ascorbic Acid | ABTS | ~10 | --INVALID-LINK-- |
| Ascorbic Acid | FRAP | 330 | --INVALID-LINK-- |
| Trolox | DPPH | 3.77 | --INVALID-LINK-- |
| Trolox | ABTS | 2.34 - 2.93 | --INVALID-LINK--, --INVALID-LINK-- |
| Trolox | FRAP | 0.24 | --INVALID-LINK-- |
| BHT (Butylated Hydroxytoluene) | DPPH | 4.30 | --INVALID-LINK-- |
Note: The data for Cucumis melo extracts represent the activity of a complex mixture of compounds and not of purified this compound. Therefore, these values should be interpreted with caution and are provided for general comparative purposes only.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on standard laboratory practices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol to a concentration of approximately 0.1 mM. The solution should have an absorbance of around 1.0 at 517 nm.
-
Reaction Mixture: A volume of the test sample (this compound or standard antioxidant) at various concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time, typically 6 minutes, at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small aliquot of the sample or standard is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time, often 4 to 30 minutes.
-
Absorbance Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as FRAP values in µmol Fe²⁺/g or µmol TE/g.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the processes involved in antioxidant activity assessment and cellular response, the following diagrams are provided.
Caption: Experimental workflow for benchmarking antioxidant activity.
Caption: The Nrf2-ARE antioxidant response signaling pathway.
References
A Comparative Guide to Hair Growth Compounds: Meloside A, Minoxidil, and Finasteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms, in vitro efficacy, and experimental protocols of three prominent compounds in the field of hair growth research: Meloside A, a novel natural compound; Minoxidil, a widely used vasodilator; and Finasteride, a 5-alpha-reductase inhibitor. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications in androgenetic alopecia (AGA) and other hair loss disorders.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from in vitro studies on human dermal papilla cells (HDPCs), the primary regulatory cells of the hair follicle.
Table 1: Effects on Dihydrotestosterone (DHT)-Induced Damage in Human Dermal Papilla Cells (HDPCs)
| Parameter | This compound (100 ppm) | Minoxidil (Positive Control) | Finasteride |
| Reduction of Androgen Receptor (AR) Expression | Significant Reduction[1][2] | Similar to this compound[3] | N/A (Acts on 5α-reductase, not directly on AR expression in this context) |
| Inhibition of AR Nuclear Translocation | Dose-dependent inhibition[1][2] | Not typically evaluated for this mechanism | N/A |
| Reduction of Reactive Oxygen Species (ROS) | 45.45% reduction[1][2] | Significant reduction[3] | N/A |
| Reduction of IL-6 Expression | 16.27% reduction[1][2] | N/A | N/A |
| Reduction of TGF-β1 Expression | 26.55% reduction[1][2] | N/A | N/A |
| Reduction of DKK-1 Expression | 35.38% reduction[1][2] | N/A | N/A |
| Attenuation of DHT-induced Apoptosis | 57.74% reduction (by Cucumis melo var. makuwa leaf extract containing this compound at 1000 ppm)[1][2] | N/A | N/A |
Table 2: Proliferative and Anti-Apoptotic Effects on Human Dermal Papilla Cells (HDPCs)
| Parameter | This compound | Minoxidil | Finasteride |
| Cell Proliferation | Significantly enhanced at 1000 µg/mL (crude extract)[3] | Significantly increased proliferation.[4][5][6] | Showed increased aggregation behavior, indicative of enhanced stem cell properties.[7][8] |
| Phosphorylation of ERK | N/A | 287% increase at 0.1µM; 351% increase at 1.0µM[5][6] | N/A |
| Phosphorylation of Akt | N/A | 168% increase at 0.1µM; 257% increase at 1.0µM[5][6] | Activates Akt signaling.[7][8] |
| Bcl-2 Expression (Anti-apoptotic) | N/A | >150% increase at 1.0µM[5][6] | N/A |
| Bax Expression (Pro-apoptotic) | N/A | >50% decrease at 1.0µM[5][6] | N/A |
Mechanisms of Action and Signaling Pathways
The hair growth-promoting effects of this compound, Minoxidil, and Finasteride are mediated by distinct molecular pathways.
This compound
This compound primarily counteracts the effects of DHT, a key driver of androgenetic alopecia. Its mechanism involves:
-
Inhibition of Androgen Receptor (AR) Signaling: this compound inhibits the translocation of the androgen receptor into the nucleus of dermal papilla cells and reduces its overall expression. This prevents DHT from activating downstream target genes that are detrimental to hair follicle function.[1][2]
-
Downregulation of Catagen-Inducing Factors: By suppressing AR activity, this compound leads to a reduction in the expression of Interleukin-6 (IL-6), Transforming Growth Factor-beta 1 (TGF-β1), and Dickkopf-1 (DKK-1), all of which are known to promote the catagen (regression) phase of the hair cycle.[1][2]
-
Antioxidant Effect: this compound significantly reduces the levels of reactive oxygen species (ROS) in DHT-stimulated HDPCs, thereby protecting the cells from oxidative stress-induced damage.[1][2]
Minoxidil
Minoxidil is a vasodilator that also has direct effects on hair follicle cells. Its mechanisms include:
-
Potassium Channel Opening: While the exact mechanism is still under investigation, it is believed that Minoxidil, through its active form minoxidil sulfate, opens ATP-sensitive potassium channels in the cell membranes of dermal papilla cells, which may contribute to its hair growth-promoting effects.
-
Stimulation of Proliferation and Anti-Apoptosis: Minoxidil promotes the proliferation of HDPCs and prevents apoptosis by activating the ERK and Akt signaling pathways and increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4][5][6][9]
-
Upregulation of Growth Factors: Minoxidil has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF), which may improve vascularization of the hair follicle.
Finasteride
Finasteride's primary mechanism is the systemic reduction of DHT levels.
-
5-alpha-reductase Inhibition: Finasteride is a specific inhibitor of the type II 5-alpha-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, DHT. By blocking this enzyme, Finasteride significantly lowers DHT concentrations in the scalp and serum.[10]
-
Reversal of Follicle Miniaturization: The reduction in DHT levels helps to reverse the process of hair follicle miniaturization, leading to an increase in hair count and thickness.[11][12][13][14]
-
Promotion of Anagen Phase: By mitigating the negative effects of DHT on the hair follicle, Finasteride helps to prolong the anagen (growth) phase of the hair cycle.[12]
Experimental Protocols
This section outlines the general methodologies for the in vitro and in vivo experiments cited in this guide.
In Vitro Studies with Human Dermal Papilla Cells (HDPCs)
-
Cell Culture: Primary human dermal papilla cells are cultured in a specialized growth medium.
-
DHT Stimulation: For studies investigating anti-androgenic effects (this compound, Finasteride), cells are pre-treated with DHT to induce a state that mimics androgenetic alopecia.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Minoxidil, or Finasteride for specific durations.
-
Cell Viability and Proliferation Assays: Assays such as MTT or CCK-8 are used to quantify the number of viable, proliferating cells.
-
Western Blotting: This technique is employed to measure the protein expression levels of key signaling molecules like the androgen receptor, ERK, Akt, Bcl-2, and Bax.
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify the concentration of secreted proteins such as IL-6, TGF-β1, and DKK-1 in the cell culture medium.
-
ROS Detection: Cellular reactive oxygen species levels are measured using fluorescent probes.
-
Immunofluorescence: This method is used to visualize the subcellular localization of proteins, such as the nuclear translocation of the androgen receptor.
In Vivo Animal Studies
-
Animal Model: C57BL/6 mice are commonly used due to their synchronized hair growth cycles. For androgenetic alopecia models, testosterone propionate can be administered to induce hair loss.[10]
-
Hair Depilation: The dorsal skin of the mice is shaved to synchronize the hair follicles in the telogen (resting) phase.
-
Compound Administration: The test compounds are applied topically to the depilated skin or administered systemically.
-
Observation and Documentation: Hair regrowth is monitored and documented through photography at regular intervals.
-
Quantitative Analysis: At the end of the study, hair length, hair weight, and hair density are measured.
-
Histological Analysis: Skin biopsies are taken to examine the morphology of the hair follicles and determine the stage of the hair cycle.
Conclusion
This compound, Minoxidil, and Finasteride each present a distinct approach to promoting hair growth. This compound offers a targeted, multi-faceted mechanism against the androgen-driven pathology of AGA in dermal papilla cells. Minoxidil acts as a general stimulant of hair follicle activity, promoting proliferation and survival of dermal papilla cells. Finasteride provides a systemic approach by reducing the hormonal trigger for hair loss.
The data presented in this guide highlights the potential of this compound as a novel therapeutic agent. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in comparison to established treatments like Minoxidil and Finasteride. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers designing future studies in the field of hair growth and alopecia treatment.
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minoxidil Promotes Hair Growth through Stimulation of Growth Factor Release from Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Finasteride in the treatment of men with androgenetic alopecia. Finasteride Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Finasteride: a review of its use in male pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of In Vitro Studies on Meloside A for Androgenetic Alopecia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Meloside A for the potential treatment of androgenetic alopecia (AGA), benchmarked against established and alternative therapeutic agents. The data presented is collated from peer-reviewed studies, with a focus on quantitative outcomes and experimental methodologies to aid in research and development.
Executive Summary
Androgenetic alopecia is a common hair loss disorder driven by the binding of dihydrotestosterone (DHT) to the androgen receptor (AR) in hair follicle dermal papilla cells (DPCs), leading to follicular miniaturization. Recent in vitro research has identified this compound, a phenylpropanoid found in several plants, as a promising candidate for mitigating DHT-induced damage to DPCs. This guide synthesizes the available in vitro data for this compound and compares its mechanism and efficacy with Minoxidil, Finasteride, and Dutasteride.
The primary mechanism of this compound appears to be the inhibition of DHT-stimulated AR nuclear translocation and the subsequent reduction in AR protein expression and its downstream signaling pathways. This action leads to a decrease in pro-inflammatory and anti-hair growth factors and a reduction in oxidative stress. While direct comparative studies are limited, the available data suggests this compound exhibits potent anti-androgenic effects at the cellular level, warranting further in vivo and clinical investigation.
Comparative Data of In Vitro Studies
The following tables summarize the quantitative data from in vitro studies on this compound and its comparators. It is important to note that the experimental conditions, cell lines, and concentrations may vary between studies, which should be considered when making direct comparisons.
Table 1: Effect on Androgen Receptor (AR) and Downstream Signaling
| Compound | Concentration | Cell Type | Target | Result | Citation |
| This compound | 50 and 100 µg/mL | Human Dermal Papilla Cells (HDPCs) | AR Protein Expression | Significant reduction in DHT-induced AR protein expression | [1][2] |
| This compound | 100 ppm | HDPCs | IL-6 Expression | 16.27% reduction | [1][3] |
| This compound | 100 ppm | HDPCs | TGF-β1 Expression | 26.55% reduction | [1][3] |
| This compound | 100 ppm | HDPCs | DKK-1 Expression | 35.38% reduction | [1][3] |
| Minoxidil | Not Specified | HDPCs | AR Gene and Protein Expression | Considerably reduced | [4] |
| Finasteride | Not Specified | HDPCs | Stem Cell Transcription Factors (Nanog, Sox-2) | Significant increase in expression | [5] |
| Dutasteride | 10 µg/ml | Human Hair Dermal Papilla Cells (HHDPCs) | 5α-Reductase Type 1 Activity | 100% inhibition | [6] |
Table 2: Effect on Cell Viability and Oxidative Stress
| Compound | Concentration | Cell Type | Target | Result | Citation |
| This compound | 100 ppm | HDPCs | Reactive Oxygen Species (ROS) Generation | 45.45% inhibition of DHT-induced ROS | [1][3] |
| Minoxidil | 0.1 µM | HDPCs | Cell Proliferation | Significant increase | [7] |
| Minoxidil | 1.0 µM | HDPCs | Bcl-2/Bax Ratio | Increased Bcl-2 (over 150%), Decreased Bax (over 50%) | [7] |
| Finasteride | Not Specified | HDPCs | Cell Viability (in presence of DHT) | Protective effect observed | [8] |
| Dutasteride | 2.5-20 µg/ml | HHDPCs | Cell Viability | No significant cytotoxicity observed | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and proposed signaling pathways affected by this compound and its comparators in the context of androgenetic alopecia.
Caption: Proposed mechanism of this compound in dermal papilla cells.
Caption: Mechanisms of action for Finasteride, Dutasteride, and Minoxidil.
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Papilla Cells (HDPCs) are isolated from human scalp tissue.
-
Culture Conditions: Cells are typically cultured in DMEM or a specialized fibroblast medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments involving DHT, cells are often serum-starved for a period before treatment to minimize the influence of growth factors in the serum. Cells are then treated with DHT, this compound, or other test compounds at various concentrations for specified durations (e.g., 24-48 hours).
Cell Viability Assay (CCK-8/WST-1 Assay)
-
Principle: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (WST-8 in CCK-8) to a colored formazan product by cellular dehydrogenases, which is proportional to the number of living cells.
-
Protocol:
-
Seed HDPCs in a 96-well plate and culture until adherence.
-
Treat cells with the test compounds for the desired time.
-
Add the CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[9][10]
-
Western Blot Analysis for Protein Expression
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protocol:
-
Lyse treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR antibody).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).[2][11][12]
-
Reactive Oxygen Species (ROS) Generation Assay
-
Principle: This assay uses a fluorescent probe, such as DCFH-DA, which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
Culture and treat HDPCs as described above.
-
Load the cells with the DCFH-DA probe.
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
Quantify the fluorescence as an indicator of ROS levels.[2]
-
In Vivo Hair Growth Assay (C57BL/6 Mouse Model)
-
Principle: The C57BL/6 mouse model is commonly used for hair growth studies due to its synchronized hair follicle cycling. Hair growth is induced by depilation, and the effect of topical or systemic treatments is observed.
-
Protocol:
-
Synchronize the hair follicles of 7-week-old C57BL/6 mice into the telogen (resting) phase.
-
Depilate a defined area on the dorsal skin of the mice.
-
Topically apply the test compound (e.g., this compound solution) or vehicle control to the depilated area daily.
-
Visually monitor and photograph the area at regular intervals (e.g., every 3-5 days) for signs of hair regrowth (skin darkening, hair shaft emergence).
-
At the end of the study period (e.g., 21-28 days), collect skin biopsies for histological analysis to assess hair follicle morphology and stage.
-
Quantitative analysis can include measuring the area of hair regrowth, hair length, and hair density.[13][14][15][16][17]
-
Conclusion and Future Directions
The in vitro evidence presented in this guide suggests that this compound holds significant promise as a novel agent for the management of androgenetic alopecia. Its mechanism of action, centered on the androgen receptor signaling pathway, is distinct from and potentially complementary to existing therapies. However, the current body of evidence is limited to a single, albeit comprehensive, in vitro study.
To further validate the potential of this compound, the following steps are recommended for the research and drug development community:
-
In Vivo Studies: Conduct well-designed in vivo studies using the C57BL/6 mouse model or other relevant animal models to assess the efficacy of topical or systemic this compound in promoting hair growth and to establish a dose-response relationship.
-
Head-to-Head Comparative Studies: Perform in vitro and in vivo studies that directly compare the efficacy and safety of this compound with standard treatments like minoxidil and finasteride under identical experimental conditions.
-
Mechanism of Action Elucidation: Further investigate the molecular interactions of this compound with the androgen receptor and other potential targets in the hair follicle.
-
Clinical Trials: If in vivo studies yield positive results, progress to human clinical trials to evaluate the safety, tolerability, and efficacy of this compound in individuals with androgenetic alopecia.
The development of new and effective treatments for androgenetic alopecia is a critical unmet need. This compound represents an exciting new avenue of investigation with a strong preclinical rationale. Continued research is essential to translate these promising in vitro findings into a clinically viable therapeutic option.
References
- 1. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation [mdpi.com]
- 3. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Target for Minoxidil in the Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Protective Effect of Finasteride and Black Soybean Extract against Dihydrotestosterone-Induced Damage in Human Follicle Dermal Papilla Cells [e-jkfn.org]
- 9. Induction of hair growth in hair follicle cells and organ cultures upon treatment with 30 kHz frequency inaudible sound via cell proliferation and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 11. Androgen Receptor Accelerates Premature Senescence of Human Dermal Papilla Cells in Association with DNA Damage | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Sensitive Quantitative In Vivo Assay for Evaluating the Effects of Biomolecules on Hair Growth and Coloring Using Direct Microinjections into Mouse Whisker Follicles [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. An Exploratory In Vivo Study on the Effect of Annurca Apple Extract on Hair Growth in Mice [mdpi.com]
Preclinical Evidence for Meloside A in Androgenetic Alopecia: A Comparative Analysis
For Immediate Release
A preclinical investigation into Meloside A, a novel compound, reveals its potential as a therapeutic agent for androgenetic alopecia (AGA). In vitro studies using human dermal papilla cells (HDPCs) have demonstrated its efficacy in counteracting the effects of dihydrotestosterone (DHT), the primary androgen implicated in hair loss. This comparison guide provides an objective analysis of the available preclinical data for this compound against two established treatments for AGA, Minoxidil and Finasteride.
At a Glance: Preclinical Efficacy in Human Dermal Papilla Cells
| Parameter | This compound (100 µg/mL) | Minoxidil | Finasteride |
| Mechanism of Action | Inhibits Androgen Receptor (AR) nuclear translocation and expression | Vasodilator, potential effects on cell signaling and survival | 5α-reductase inhibitor, prevents conversion of testosterone to DHT |
| Reduction in IL-6 Expression | 16.27%[1][2] | Data not available in comparable in vitro models | Data not available in comparable in vitro models |
| Reduction in TGF-β1 Expression | 26.55%[1][2] | Data not available in comparable in vitro models | Data not available in comparable in vitro models |
| Reduction in DKK-1 Expression | 35.38%[1][2] | Data not available in comparable in vitro models | Data not available in comparable in vitro models |
| Reduction in ROS Generation | 45.45%[1][2] | Data not available in comparable in vitro models | Data not available in comparable in vitro models |
| Effect on AR Protein Expression | Significant reduction[1] | No direct effect on AR expression | No direct effect on AR expression |
| Clinical Trial Status | Preclinical | FDA Approved | FDA Approved |
Mechanism of Action: A Divergent Approach
This compound exhibits a distinct mechanism of action compared to Minoxidil and Finasteride. Its primary target is the Androgen Receptor (AR). By inhibiting the translocation of AR to the nucleus and reducing its overall protein expression, this compound directly interferes with the DHT-mediated signaling cascade that leads to hair follicle miniaturization.[1][2]
Minoxidil , in contrast, is primarily known as a vasodilator, though its exact mechanism in promoting hair growth is not fully understood. It is believed to increase blood flow to the hair follicles and may also have direct effects on the proliferation and survival of dermal papilla cells through the activation of pathways like ERK and Akt.[3][4]
Finasteride acts by inhibiting the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT. By reducing DHT levels, Finasteride effectively lessens the androgenic stimulus on the hair follicle.[5]
In Vitro Efficacy: A Closer Look at the Preclinical Data
The preclinical evidence for this compound stems from a key in vitro study utilizing DHT-stimulated human dermal papilla cells, a well-established model for studying AGA.
This compound: Targeting Key Downstream Effectors
In this cellular model, this compound demonstrated a significant ability to counteract the effects of DHT. At a concentration of 100 µg/mL, it led to a notable reduction in the expression of several key downstream targets of the androgen receptor that are implicated in hair loss:
Furthermore, this compound was shown to significantly inhibit the generation of reactive oxygen species (ROS) by 45.45%, suggesting a protective effect against oxidative stress, which is also believed to contribute to the pathogenesis of AGA.[1][2]
Minoxidil and Finasteride: Preclinical Insights
Experimental Protocols
The following provides a summary of the methodologies employed in the key preclinical study of this compound.
Cell Culture and Treatment
-
Cell Line: Human dermal papilla cells (HDPCs).
-
Culture Conditions: Cells were cultured in a suitable growth medium and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: To mimic the conditions of AGA, cells were treated with dihydrotestosterone (DHT).
-
Treatment: Following DHT stimulation, cells were treated with various concentrations of this compound, Minoxidil, or a vehicle control for specified durations.
Western Blot Analysis for Androgen Receptor Expression
-
Protein Extraction: Whole-cell lysates were prepared from the treated HDPCs.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was incubated with a primary antibody specific for the androgen receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis (RT-PCR)
-
RNA Extraction: Total RNA was isolated from the treated HDPCs.
-
Reverse Transcription: cDNA was synthesized from the extracted RNA.
-
Quantitative PCR: Real-time PCR was performed using specific primers for IL-6, TGF-β1, and DKK-1 to quantify their relative mRNA expression levels.
Measurement of Reactive Oxygen Species (ROS)
-
Fluorescent Probe: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure: Treated cells were incubated with DCFH-DA, which becomes fluorescent upon oxidation by ROS.
-
Quantification: The fluorescence intensity was measured using a fluorescence microscope or a plate reader to determine the relative levels of ROS.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action of this compound in DHT-stimulated Dermal Papilla Cells.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Conclusion
The preclinical data for this compound presents a promising new avenue for the treatment of androgenetic alopecia. Its unique mechanism of action, focused on the direct inhibition of the androgen receptor signaling pathway in dermal papilla cells, distinguishes it from existing therapies. The quantitative in vitro data demonstrating its ability to reduce the expression of key hair loss-associated genes and to mitigate oxidative stress provides a strong rationale for further investigation. While clinical trials are necessary to establish its safety and efficacy in humans, the current evidence positions this compound as a compelling candidate for future drug development in the field of hair restoration.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Protects Dermal Papilla Cells from DHT-Induced Damage via Androgen Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Finasteride Enhances Stem Cell Signals of Human Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Meloside A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and logistical procedures for the disposal of Meloside A, a phenylpropanoid found in barley with antioxidant activity.[1][2][3] Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀O₁₅ | MedChemExpress[2] |
| Molecular Weight | 594.52 g/mol | MedChemExpress[2] |
| Appearance | Solid powder | MedKoo Biosciences |
| Color | Yellow | TargetMol[1] |
| Purity | >98% | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Short-term) | Dry, dark, at 0 - 4°C (days to weeks) | MedKoo Biosciences |
| Storage (Long-term) | -20°C (months to years) | MedKoo Biosciences |
Toxicity and Hazard Information
While a comprehensive hazard profile for this compound is not fully established, some data is available. A study on Human Dermal Papilla Cells (HDPCs) indicated that this compound at a concentration of 100 μg/mL did not induce significant cytotoxicity.[3][4] However, in the absence of complete data, it is prudent to handle this compound with standard laboratory precautions. The Safety Data Sheet (SDS) for this compound does not list specific hazard statements but emphasizes avoiding contact with skin and eyes and preventing the formation of dust and aerosols.[5] For transportation purposes, this compound is considered a non-hazardous chemical.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with institutional guidelines and local regulations. The following protocol provides a general framework for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused solid this compound, along with any contaminated materials such as weighing papers, pipette tips, and gloves, into a dedicated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other chemical waste streams unless their compatibility is confirmed.
-
3. Labeling: Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
4. Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
5. Final Disposal: The ultimate disposal of this compound waste must be managed by a licensed chemical destruction facility.[5] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal methods may include controlled incineration with flue gas scrubbing.[5] Do not discharge this compound or its solutions into the sewer system.[5]
Experimental Workflow for Disposal
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Meloside A
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like Meloside A. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound, a phenylpropanoid found in barley, is recognized for its antioxidant properties and its ability to inhibit cell apoptosis and ROS production.[1][2][3] While specific hazard data for this compound is limited, its cytotoxic potential necessitates handling with stringent safety protocols.[4] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize exposure and ensure safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to mitigate the risks associated with handling this compound. Although specific exposure limits for this compound are not established, guidelines for handling cytotoxic compounds should be followed.[5][6][7]
Recommended PPE for Handling this compound
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, powder-free nitrile or neoprene gloves. Double gloving is recommended.[5][6][8] | To prevent dermal absorption of the compound. |
| Gown | Disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs. | To protect skin and personal clothing from contamination.[5][7] |
| Eye Protection | Safety glasses with side shields, goggles, or a full-face shield.[5][6][7] | To protect eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling powders or if there is a risk of aerosolization.[7][9] | To prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | To prevent the spread of contamination outside the work area.[5] |
Operational Plan: Step-by-Step Handling of this compound
A clear and systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key steps from preparation to post-handling procedures.
Emergency Preparedness: Spill Management Plan
In the event of a spill, a swift and organized response is crucial to contain the contamination and ensure the safety of all personnel.
Immediate Actions in Case of a this compound Spill:
-
Alert Others: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[7]
The following diagram outlines the decision-making process for managing a this compound spill.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures:
-
Solid Waste: All disposable PPE, contaminated labware (e.g., pipette tips, tubes), and cleaning materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound and contaminated liquids should be collected in a separate, sealed, and labeled hazardous waste container. Do not discharge to sewer systems.[4]
-
Disposal Method: The collected hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Always follow your institution's and local regulations for hazardous waste disposal.[10][11]
By adhering to these safety and logistical guidelines, researchers can confidently handle this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. england.nhs.uk [england.nhs.uk]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. louisville.edu [louisville.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
